10H-Phenoxazine-10-propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenoxazin-10-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOWBVDJKXFKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401756 | |
| Record name | 10H-Phenoxazine-10-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21977-42-4 | |
| Record name | 10H-Phenoxazine-10-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 10H-Phenoxazine-10-propanoic acid
An In-depth Technical Guide to the Synthesis of 10H-Phenoxazine-10-propanoic acid
Introduction
This compound is a heterocyclic compound built upon the phenoxazine core, a tricyclic structure with two benzene rings linked by an oxazine moiety.[1] Its molecular formula is C₁₅H₁₃NO₃, and it has a molecular weight of 255.27 g/mol .[1][2] This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their notable photophysical and pharmacological properties.[1]
Phenoxazine derivatives have demonstrated a wide range of biological activities, including antimicrobial and antioxidant properties.[1] They have also been investigated for their potential in photodynamic therapy and as antidiabetic agents, with some analogues showing activity as peroxisome proliferator-activated receptor (PPAR) agonists.[1][3] In materials science, the photophysical characteristics of the phenoxazine core make it a valuable component for organic electronics and as a photoredox catalyst.[1][4][5] This guide provides a detailed overview of the primary synthesis routes, experimental protocols, and key data associated with this compound.
Physicochemical and Identification Data
Quantitative and identifying data for this compound are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | 3-(10H-phenoxazin-10-yl)propanoic acid | [1] |
| CAS Number | 21977-42-4 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |
| Molecular Weight | 255.27 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | [1][2] |
| InChI Key | AWOWBVDJKXFKFV-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis Pathways
The is primarily achieved through the N-alkylation of the phenoxazine core. This can be accomplished via two main routes: a direct, one-step alkylation using a C3 carboxylic acid synthon, or a two-step process involving the introduction of a nitrile group followed by hydrolysis.
-
Direct Alkylation: This method involves the reaction of phenoxazine with a suitable 3-carbon alkylating agent containing a carboxylic acid or ester group, such as 3-bromopropanoic acid, in the presence of a base.
-
Nitrile Hydrolysis Pathway: This two-step approach first involves the N-alkylation of phenoxazine with acrylonitrile (Michael addition) to form 3-(10H-phenoxazin-10-yl)propanenitrile. The nitrile intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.[1]
Below is a diagram illustrating the direct synthesis pathway.
References
- 1. Buy this compound | 21977-42-4 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Properties of 10H-Phenoxazine-10-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, biological activities, and applications of 10H-Phenoxazine-10-propanoic acid. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and logical relationships.
Core Chemical and Physical Properties
This compound is a heterocyclic compound built upon a phenoxazine core.[1] This tricyclic structure, composed of two benzene rings fused to an oxazine ring, is a key scaffold in medicinal chemistry and materials science.[1] The addition of a propanoic acid moiety at the 10-position introduces a versatile functional group for further chemical modification.
The key identifying and physicochemical properties of the compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-phenoxazin-10-ylpropanoic acid | [1] |
| CAS Number | 21977-42-4 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |
| Molecular Weight | 255.27 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | [1][2] |
| InChI Key | AWOWBVDJKXFKFV-UHFFFAOYSA-N | [1] |
| Exact Mass | 255.08954328 | [2] |
| XLogP3 | 2.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Polar Surface Area (PSA) | 49.77 Ų | [2] |
| Complexity | 311 | [2] |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process that involves creating the core heterocycle followed by its functionalization.[1]
A general synthesis workflow is outlined below:
References
An In-depth Technical Guide on the Crystal Structure of 10H-Phenoxazine-10-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 10H-Phenoxazine-10-propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Despite a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), the specific crystal structure of this compound has not been publicly reported. This guide, therefore, provides a summary of its known physicochemical properties and presents a compilation of crystallographic data from closely related phenoxazine derivatives to offer insights into its potential solid-state conformation. Furthermore, a generalized experimental protocol for its synthesis and purification is detailed, alongside a visualization of a potential biological signaling pathway influenced by this class of compounds.
Physicochemical Properties of this compound
While the definitive crystal structure remains elusive, key physicochemical properties of this compound have been documented and are summarized in the table below. These parameters are crucial for its characterization and in silico modeling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |
| Molecular Weight | 255.27 g/mol | [1][2] |
| CAS Number | 21977-42-4 | [1][2] |
| IUPAC Name | 3-(10H-phenoxazin-10-yl)propanoic acid | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| LogP | 3.47010 | [2] |
| Complexity | 311 | [2] |
Crystallographic Data of Related Phenoxazine Derivatives
To provide a contextual understanding of the probable crystal packing and molecular geometry of this compound, crystallographic data from several analogous phenoxazine derivatives are presented. These structures reveal a common tricyclic, butterfly-like conformation of the phenoxazine core, with varying degrees of planarity influenced by the nature and position of substituents.
| Compound | Space Group | Unit Cell Parameters | Ref. |
| 10-(3′-chlorobutyl) phenoxazine | P-1 | a = 11.664(2) Å, b = 12.6292(2) Å, c = 10.5832(14) Å, α = 113.041(9)°, β = 99.543(11)°, γ = 83.340(10)° | [3][4] |
| 10-(3′-N-Pyrrolidinopropyl)-2-trifluoromethyl phenoxazine hydrochloride | C2/c | a = 25.046(13) Å, b = 11.638(6) Å, c = 14.384(28) Å, β = 107.25(8)° | [3][4] |
| 10-(N-morpholinoacetyl)-2-trifluoromethyl phenoxazine | P2₁/n | a = 12.710(4) Å, b = 8.5163(14) Å, c = 17.157(4) Å, β = 108.62(2)° | [3][4] |
| 10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine | P2₁/a | a = 8.888(2) Å, b = 10.870(1) Å, c = 14.544(2) Å, β = 102.48(2)° | [3][4] |
| 10-N-piperidino acetyl phenoxazine | P2₁/a | a = 12.314(4) Å, b = 9.108(3) Å, c = 14.586(4) Å, β = 106.26(2)° | [3] |
| Phenoxazine | P2₁/c | a = 5.897(3) Å, b = 15.659(8) Å, c = 9.699(5) Å, β = 100.91(2)° | [5] |
| 2,3-dinitrophenoxazine | P2₁2₁2₁ | a = 6.6145(4) Å, b = 11.2990(6) Å, c = 14.7681(9) Å | [6] |
| 2-ethoxy-3-nitro-10-methylphenoxazine | P2₁/n | a = 13.67695(14) Å, b = 13.86021(15) Å, c = 13.70349(13) Å, β = 98.2282(10)° | [6] |
| 2-hydroxy-3-nitro-10-methylphenoxazine | P-1 | a = 7.8187(8) Å, b = 8.3024(9) Å, c = 9.1432(8) Å, α = 79.273(8)°, β = 81.368(8)°, γ = 67.723(10)° | [6] |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on established synthetic routes for phenoxazine derivatives.
Synthesis of the Phenoxazine Core
The foundational phenoxazine tricycle can be synthesized via thermal condensation reactions. A common method involves the reaction of o-aminophenol with catechol or other suitable precursors.[1]
Generalized Workflow for Phenoxazine Core Synthesis
Caption: Synthesis of the phenoxazine core via thermal condensation.
Functionalization with the Propanoic Acid Moiety
The introduction of the propanoic acid group at the N-10 position is typically accomplished through N-alkylation.
-
Alkylation: The synthesized phenoxazine is reacted with a suitable three-carbon alkylating agent containing a precursor to the carboxylic acid, such as a nitrile or an ester (e.g., 3-bromopropanenitrile or ethyl 3-bromopropanoate), in the presence of a base (e.g., potassium carbonate or sodium hydride) and a suitable solvent (e.g., acetone or DMF). The reaction mixture is typically heated to reflux to ensure completion.
-
Hydrolysis: If a nitrile or ester precursor is used, a subsequent hydrolysis step is required. For a nitrile intermediate, this can be achieved by heating with a strong acid (e.g., 6M HCl) or a base (e.g., NaOH).[1] For an ester, hydrolysis is typically carried out under basic conditions followed by acidification.
Generalized Workflow for N-10 Functionalization
References
10H-Phenoxazine-10-propanoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 10H-Phenoxazine-10-propanoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines its core physicochemical properties, representative experimental protocols for its synthesis and biological evaluation, and a visual workflow for assessing its antimicrobial activity.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol [1] |
| IUPAC Name | 3-(10H-phenoxazin-10-yl)propanoic acid |
| CAS Number | 21977-42-4 |
Experimental Protocols
Due to the diverse applications of phenoxazine derivatives, standardized protocols for their synthesis and evaluation are crucial for reproducible research. The following sections provide a representative synthesis protocol and a common method for evaluating antimicrobial efficacy.
Representative Synthesis of this compound
Objective: To synthesize 3-(10H-phenoxazin-10-yl)propanoic acid via N-alkylation of 10H-phenoxazine.
Materials:
-
10H-Phenoxazine
-
3-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrochloric acid (HCl)
-
Water
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10H-phenoxazine (0.01 mole) and 3-bromopropanoic acid (0.01 mole) in 50 mL of acetone.
-
Addition of Base: Add anhydrous potassium carbonate (0.02 mole) to the mixture. The potassium carbonate acts as a base to facilitate the N-alkylation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for approximately 12-15 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. The solvent from the filtrate is then removed under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: The resulting residue is treated with water and then acidified with dilute hydrochloric acid. This will precipitate the crude 3-(10H-phenoxazin-10-yl)propanoic acid.
-
Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to yield the final product.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
Given that phenoxazine derivatives are known for their potential antimicrobial properties, a standard method to evaluate this activity is the Kirby-Bauer disk diffusion assay.
Objective: To determine the susceptibility of a microbial strain to this compound.
Materials:
-
Test compound (this compound) solution at a known concentration.
-
Sterile filter paper disks (6 mm diameter).
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile saline (0.85% NaCl).
-
McFarland standard (0.5).
-
Positive control antibiotic disks (e.g., ampicillin).
-
Solvent control disk (disk impregnated with the solvent used to dissolve the test compound).
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a pure culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, apply a positive control antibiotic disk and a solvent control disk.
-
Incubation: Incubate the plates at 35-37°C for 16-18 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Kirby-Bauer antimicrobial susceptibility test described above.
References
The Biological Versatility of 10H-Phenoxazine-10-propanoic Acid and Its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The phenoxazine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide delves into the biological activities associated with 10H-Phenoxazine-10-propanoic acid and its structurally related analogs, providing a comprehensive resource for researchers and drug development professionals. While direct biological data on this compound is limited in publicly available literature, this whitepaper focuses on the well-documented activities of its close structural relatives, namely the antimicrobial agent PBT2 and the antidiabetic compound Ragaglitazar. Furthermore, the inherent antioxidant potential of the phenoxazine core will be explored.
Antimicrobial Activity of Phenoxazine Analogs: The Case of PBT2
PBT2, a hydroxyquinoline derivative that can be considered a structural analog of phenoxazine derivatives, has demonstrated potent antimicrobial activity, particularly as a zinc ionophore. It disrupts bacterial metal ion homeostasis, leading to cell death.
Quantitative Antimicrobial Data for PBT2
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's effectiveness. The following table summarizes the MIC values for PBT2 against various bacterial strains.
| Microorganism | PBT2 MIC (µM) | PBT2 + Zinc MIC (µM) | Zinc MIC (µM) | Reference |
| Streptococcus uberis | 14.5 | 1.45 (with 10 µM Zinc) | 800 | [1] |
| Group A Streptococcus | - | - | - | [2] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | - | - | - | [2] |
| Vancomycin-resistantEnterococcus (VRE) | - | - | - | [2] |
Note: Specific MIC values for GAS, MRSA, and VRE with PBT2 alone were not explicitly detailed in the provided search results, but the synergistic effect with zinc was highlighted.
Experimental Protocols for Antimicrobial Activity Assessment
Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Principle: Serial dilutions of two compounds are made in a 96-well microplate, creating a matrix of different concentration combinations. Bacterial growth is then assessed to determine the fractional inhibitory concentration (FIC) index.
-
Detailed Methodology:
-
Prepare stock solutions of PBT2 and zinc sulfate in an appropriate solvent.
-
In a 96-well microtiter plate, perform serial twofold dilutions of PBT2 along the y-axis and zinc sulfate along the x-axis in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include wells with each agent alone as controls, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
-
Principle: A standardized bacterial suspension is exposed to a specific concentration of the antimicrobial agent, and the number of viable bacteria is determined at various time points.
-
Detailed Methodology:
-
Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.
-
Dilute the culture to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.
-
Add the test compound (e.g., PBT2 with or without zinc) at a predetermined concentration (e.g., 1x, 2x, or 4x MIC).
-
Include a growth control without any antimicrobial agent.
-
Incubate the cultures at 37°C with shaking.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in a sterile saline or buffer solution.
-
Plate the dilutions onto an appropriate agar medium and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
-
Mechanism of Action: Zinc Ionophore Activity
The antimicrobial action of PBT2 is attributed to its function as a zinc ionophore, disrupting the delicate balance of metal ions within bacterial cells.
References
An In-depth Technical Guide to 10H-Phenoxazine-10-propanoic acid (CAS: 21977-42-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
10H-Phenoxazine-10-propanoic acid, a heterocyclic compound with the CAS number 21977-42-4, is a molecule of significant interest in the fields of medicinal chemistry, material science, and biomedical research. Its unique tricyclic structure, comprising a phenoxazine core linked to a propanoic acid moiety, underpins its diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its antimicrobial, antioxidant, and photosensitizing capabilities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a stable solid at room temperature. Its core structure is the phenoxazine heterocycle, which imparts rigidity and specific electronic properties to the molecule. The propanoic acid side chain enhances its solubility in various solvents and provides a reactive handle for further chemical modifications.
| Property | Value | Source |
| CAS Number | 21977-42-4 | N/A |
| Molecular Formula | C₁₅H₁₃NO₃ | [1] |
| Molecular Weight | 255.27 g/mol | [1] |
| IUPAC Name | 3-(10H-phenoxazin-10-yl)propanoic acid | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | [2] |
| LogP (calculated) | 3.47 | [2] |
| Polar Surface Area (PSA) | 49.77 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methods for the synthesis of phenoxazine derivatives.
General Synthesis Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of 10H-Phenoxazine A mixture of o-aminophenol and catechol in a suitable high-boiling solvent (e.g., nitrobenzene or Dowtherm A) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude 10H-phenoxazine is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or toluene.[1]
Step 2: Synthesis of 3-(10H-phenoxazin-10-yl)propanenitrile To a solution of 10H-phenoxazine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature, followed by the dropwise addition of a suitable alkylating agent like 3-bromopropanenitrile or acrylonitrile. The reaction is typically heated to ensure completion. After cooling, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the nitrile intermediate, which can be purified by column chromatography.
Step 3: Hydrolysis to this compound The 3-(10H-phenoxazin-10-yl)propanenitrile intermediate is subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, the nitrile is heated in a concentrated aqueous acid solution (e.g., 6M HCl or H₂SO₄). For basic hydrolysis, the nitrile is refluxed with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. The crude this compound is then collected by filtration, washed with water, and purified by recrystallization.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Aromatic protons of the phenoxazine core typically appear in the range of 6.5-7.5 ppm. The methylene protons of the propanoic acid chain will show characteristic signals, with the protons adjacent to the nitrogen appearing at a different chemical shift than those adjacent to the carboxyl group. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the phenoxazine ring, the methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid group will be observed. |
| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will appear around 1700-1725 cm⁻¹. Characteristic C-O-C and C-N stretching bands of the phenoxazine ring will also be present.[3] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (255.0895 g/mol ) will be observed, confirming the molecular formula. Fragmentation patterns can provide further structural information. |
Biological and Chemical Applications
This compound and its derivatives have shown promise in a variety of applications, leveraging their unique chemical structure.
Antimicrobial Activity
Phenoxazine derivatives are known to possess antimicrobial properties.[1] The potential antimicrobial activity of this compound can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of this compound are placed on the agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[4]
-
Result Interpretation: The diameter of the zone of inhibition around each disk is measured. The size of the zone indicates the susceptibility of the microorganism to the compound.[5]
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Antioxidant Activity
The phenoxazine core is known to exhibit antioxidant properties by acting as a radical scavenger.[6] The antioxidant capacity of this compound can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Preparation: A series of dilutions of this compound are prepared.
-
Reaction: The test sample dilutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[7]
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[8]
Caption: Workflow for the DPPH radical scavenging assay.
Photodynamic Therapy and Fluorescent Probes
The phenoxazine scaffold is a key component in various fluorescent dyes and photosensitizers.[9] Upon excitation with light of an appropriate wavelength, these molecules can generate reactive oxygen species (ROS), which can be harnessed for applications in photodynamic therapy (PDT) to selectively destroy cancer cells.[7] Furthermore, their fluorescent properties make them suitable for use as probes in biological imaging.[1]
Potential Signaling Pathway Involvement
Some derivatives of this compound have been reported to act as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[9] These nuclear receptors are key regulators of lipid and glucose metabolism, suggesting a potential therapeutic role for this class of compounds in metabolic diseases.
Caption: Potential involvement of phenoxazine derivatives in PPAR signaling.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile molecule with a promising profile for various scientific and therapeutic applications. Its synthesis is achievable through established chemical routes, and its biological activities, including potential antimicrobial and antioxidant effects, warrant further investigation. The photophysical properties inherent to the phenoxazine core also open avenues for its use in photodynamic therapy and as a fluorescent probe. This technical guide provides a foundational resource for researchers and developers interested in exploring the full potential of this intriguing compound. Further studies are encouraged to elucidate its precise mechanisms of action and to explore its efficacy in various preclinical models.
References
- 1. Buy this compound | 21977-42-4 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenoxazine | C12H9NO | CID 67278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phenoxazine Core Structure for Researchers, Scientists, and Drug Development Professionals
The phenoxazine core, a robust heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique structure, consisting of an oxazine ring fused to two benzene rings, imparts a range of valuable physicochemical and biological properties. This guide provides a comprehensive overview of the phenoxazine core, including its synthesis, biological activities, and the molecular mechanisms underpinning its therapeutic potential, with a focus on its anticancer applications.
Chemical Structure and Synthesis
The fundamental phenoxazine structure is a tricyclic system with the molecular formula C₁₂H₉NO.[1][2][3] The nitrogen and oxygen heteroatoms in the central oxazine ring are key to its chemical reactivity and biological interactions. Various synthetic strategies have been developed to access the phenoxazine core and its derivatives. A common approach involves the condensation of a 2-aminophenol derivative with a suitably substituted catechol or quinone. More recent methods have focused on transition-metal-free approaches, such as the intramolecular O-arylation of a phenol with a diaryliodonium salt, followed by cyclization.[4] Microwave-assisted synthesis has also emerged as a rapid and efficient method for generating phenoxazine libraries.
Biological Activities and Therapeutic Potential
Phenoxazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The planar nature of the phenoxazine ring system allows it to intercalate with DNA, a mechanism that contributes to its cytotoxic effects against cancer cells.[8] Furthermore, modifications to the core structure have led to the development of derivatives with enhanced potency and selectivity.
Anticancer Activity
A significant body of research has focused on the anticancer properties of phenoxazine compounds.[9] Benzo[a]phenoxazine derivatives, in particular, have shown promising activity against various cancer cell lines, including those of the colon and breast.[9][10][11] These compounds can induce cell death through multiple mechanisms, with a notable pathway being the induction of lysosomal dysfunction.
Antimicrobial Activity
Phenoxazine derivatives have also been investigated for their antimicrobial properties.[8][12][13] Studies have shown that certain derivatives exhibit significant activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, as well as the fungal pathogen Candida albicans.[5][14]
Quantitative Biological Data
The following tables summarize the reported anticancer and antimicrobial activities of selected phenoxazine derivatives.
Table 1: Anticancer Activity of Benzo[a]phenoxazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| C9 | RKO (colorectal) | 0.25 | [10] |
| MCF7 (breast) | 0.5 | [10] | |
| A36 | RKO (colorectal) | 0.5 | [10] |
| MCF7 (breast) | 1 | [10] | |
| A42 | RKO (colorectal) | 0.125 | [10] |
| MCF7 (breast) | 0.25 | [10] | |
| Compound 6 | MCF-7 (breast) | 11.7 | [3] |
| HepG2 (liver) | 0.21 | [3] | |
| A549 (lung) | 1.7 | [3] |
Table 2: Antimicrobial Activity of Polycyclic Phenoxazine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 5c | >100 | 80 | 80 | [5] |
| 5d | >100 | 60 | 60 | [5] |
| 5e | 20 | 40 | 40 | [5] |
| 5g | 40 | 20 | 40 | [5] |
| 5h | 60 | 60 | 60 | [5] |
| 5i | 60 | 60 | 60 | [5] |
Signaling Pathway: Phenoxazine-Induced Lysosomal Dysfunction
A key mechanism of action for the anticancer activity of certain benzo[a]phenoxazine derivatives is the induction of lysosomal membrane permeabilization (LMP), leading to apoptosis.[2][11] The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of benzo[a]phenoxazine-induced apoptosis via lysosomal dysfunction.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to evaluate the biological activity of phenoxazine derivatives.
Synthesis of Polycyclic Phenoxazine Derivatives
This protocol describes a general method for the synthesis of 6-substituted-dibenzo[a,j]phenoxazin-5-ones.
Materials:
-
6-chlorodibenzo[a,j]phenoxazin-5-one
-
Appropriate phenol or amine derivative (1.2 mmol)
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Palladium(II) acetate
-
t-BuXPhos
Procedure:
-
To a solution of 6-chlorodibenzo[a,j]phenoxazin-5-one (1.0 mmol) in DMF, add the phenol or amine derivative (1.2 mmol) and anhydrous potassium carbonate.
-
Add palladium(II) acetate and t-BuXPhos as catalysts.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cells of interest
-
Culture medium
-
Phenoxazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the phenoxazine derivatives and incubate for the desired period (e.g., 48 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Migration Assay (Wound Healing Assay)
This assay is used to study cell migration.[7][9][15][16]
Materials:
-
24-well plates
-
Cells that form a confluent monolayer
-
Culture medium
-
Sterile 1 mL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create a "wound" in the monolayer by gently scratching a straight line across the center of the well with a sterile 1 mL pipette tip.[7][15][16]
-
Wash the wells with fresh medium to remove detached cells.
-
Add fresh medium, with or without the test compound, to the wells.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[16]
-
Measure the width of the wound at different time points and calculate the rate of cell migration.
Cell Proliferation Assay (CFSE Assay)
The CFSE assay is used to measure cell proliferation by dye dilution.[1][4][6][17][18]
Materials:
-
Cells in suspension
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Flow cytometer
Procedure:
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.[4][6][17]
-
Quench the staining reaction by adding five volumes of cold complete culture medium.
-
Wash the cells twice with complete medium.
-
Culture the cells under the desired experimental conditions.
-
At various time points, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. researchgate.net [researchgate.net]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System : Oriental Journal of Chemistry [orientjchem.org]
- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Scratch Wound Healing Assay [en.bio-protocol.org]
- 10. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phenoxazine compounds produced by the reactions with bovine hemoglobin show antimicrobial activity against non-tuberculosis mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemijournal.com [chemijournal.com]
- 15. clyte.tech [clyte.tech]
- 16. med.virginia.edu [med.virginia.edu]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bu.edu [bu.edu]
A Technical Guide to Thermal Condensation Reactions for Phenoxazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the core principles and methodologies involved in the synthesis of phenoxazine and its derivatives through thermal condensation reactions. Phenoxazines are a critical class of tricyclic heterocyclic compounds, forming the structural core of various dyes, pharmaceuticals, and materials for organic electronics.[1] Their synthesis is a pivotal step in the development of new therapeutic agents and advanced materials.[2][3] This guide focuses on thermal condensation methods, a foundational approach to constructing the phenoxazine ring system.
Introduction to Phenoxazine Synthesis
The phenoxazine scaffold consists of two benzene rings fused to an oxazine ring.[1] Since its first synthesis in 1887 by Bernthsen, who utilized the thermal condensation of o-aminophenol and catechol, numerous synthetic routes have been developed.[1] Thermal condensation remains a significant strategy, often characterized by high-temperature reactions that facilitate the cyclization process. These methods can range from classical refluxing in a solvent to modern, greener approaches like ultrasound-mediated condensation.[1] This guide will detail the key thermal methodologies, providing experimental data and protocols for reproducibility.
Core Thermal Condensation Methodologies
The synthesis of the phenoxazine core via thermal reactions typically involves the condensation of an aminophenol derivative with a suitable coupling partner, leading to the formation of the central oxazine ring.
The inaugural synthesis of phenoxazine was achieved by Bernthsen through the thermal condensation of o-aminophenol and catechol.[1] This reaction represents the foundational thermal approach to the phenoxazine core.
Caption: The Bernthsen synthesis of phenoxazine.
A versatile thermal method involves the reaction of 2-aminophenols with substituted arenes, such as dihaloarenes or naphthoquinones. These reactions often require elevated temperatures and may be performed with or without a transition metal catalyst. A notable metal-free pathway involves reacting 2-aminophenol with 3,4-dihaloarenes that contain an electron-withdrawing substituent.[1]
Another example is the condensation of 2,3-dichloro-1,4-naphthaquinone with 2-aminophenol in the presence of sodium acetate at elevated temperatures to yield a solid phenoxazine derivative.[1] Similarly, refluxing 2,3-dihydroxynaphthalene with 2-aminophenol for several hours is an effective method for synthesizing linear benzophenoxazines.[1]
Table 1: Synthesis of Phenoxazine Derivatives via Thermal Condensation
| Reactant 1 | Reactant 2 | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| 2-Aminophenol | 3,4-Difluorobenzonitrile | Reflux | Not Specified | [1] |
| 2-Aminophenol | 2,3-Dihydroxynaphthalene | Reflux for 5h in 95% Ethanol | Not Specified | [1] |
| 2-Aminophenol | 4,5-Difluoro-1,2-dinitrobenzene | 70 °C for 6h in Ethanol with Na₂CO₃ | 32% | [4] |
| 2-Hydroxy-N-methylaniline | 4,5-Difluoro-1,2-dinitrobenzene | 70 °C for 6h in Ethanol with Na₂CO₃ | 82% | [4] |
| 3H-phenoxazin-3-one | Various Arylamines | Heating of melted reactants at 220–250 °C | Not Specified |[5] |
Experimental Protocol: Synthesis of 2,3-Dinitro-10H-phenoxazine [4]
-
Combine 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol), 2-aminophenol (54 mg, 0.49 mmol), and Na₂CO₃ (500 mg) in ethanol (30 mL).
-
Stir the mixture at 70 °C for 6 hours.
-
After cooling to room temperature, add the reaction mixture to water (200 mL).
-
Allow the mixture to stand for 1 hour.
-
Filter the resulting precipitate through a sinter grade No. 4 filter.
-
Air-dry the collected solid to yield pure red crystals of 2,3-dinitro-10H-phenoxazine (43 mg, 32% yield).
A solvent-free approach involves the direct heating of reactants in their molten state. This method is particularly effective for the synthesis of 2-(arylamino)-3H-phenoxazin-3-ones. The reaction proceeds by heating a mixture of a sterically crowded 3H-phenoxazin-3-one and various arylamines at temperatures between 220–250 °C.[5] This technique offers a convenient pathway to derivatives that can be further explored for applications in materials science and drug discovery.
Caption: General experimental workflow for phenoxazine synthesis.
Nonlinear phenoxazines, such as the well-known dye Nile Red, can be synthesized through the condensation of nitroso compounds with naphthols at very high temperatures in an acetic acid medium.[1] This method expands the structural diversity of phenoxazines accessible through thermal pathways.
Applications and Significance
Phenoxazine derivatives are not merely synthetic curiosities; they are integral to various fields. They are found in molecules with antitumor and antibacterial activities and are used as biological stains.[2] In materials science, phenoxazine derivatives are employed in organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) materials, and as photoredox catalysts.[1][3] The ability to functionalize the phenoxazine core, often beginning with a robust thermal synthesis, is crucial for tuning their photophysical and biological properties.[6]
Conclusion
Thermal condensation reactions represent a cornerstone of phenoxazine synthesis, offering diverse and effective routes to this privileged heterocyclic scaffold. From the historical Bernthsen reaction to modern solvent-free melt syntheses, these high-temperature methods provide access to a wide array of phenoxazine derivatives. The protocols and data summarized herein offer a valuable resource for researchers aiming to design and synthesize novel phenoxazine-based compounds for applications in medicine, materials science, and beyond. The continued exploration of these synthetic pathways will undoubtedly lead to the discovery of new molecules with enhanced functionalities and significant real-world impact.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Phenoxazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of phenoxazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the underlying principles governing the regioselectivity of these reactions and provides available experimental protocols for key transformations, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.
Introduction to the Reactivity of the Phenoxazine Core
The phenoxazine scaffold is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The presence of both a nitrogen and an oxygen atom fused within the tricyclic structure dictates the regioselectivity of these reactions. The nitrogen atom, being a stronger activating group than oxygen, primarily governs the position of electrophilic substitution.
Theoretical calculations and experimental evidence suggest that the positions of highest electron density in the unsubstituted phenoxazine ring are C3 and C7, followed by C1 and C9.[1] Consequently, electrophilic substitution reactions on the unsubstituted phenoxazine core preferentially occur at the 3 and 7 positions. The general mechanism for electrophilic aromatic substitution on phenoxazine proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex.
Directing Effects of Heteroatoms and Substituents
The regiochemical outcome of electrophilic aromatic substitution on phenoxazine is a consequence of the combined directing effects of the nitrogen and oxygen heteroatoms. The nitrogen atom, through resonance, donates its lone pair of electrons into the aromatic system, increasing the electron density at the ortho and para positions (C1, C3, C7, C9). The oxygen atom also contributes to the activation of the ring, albeit to a lesser extent. The interplay of these effects results in a high propensity for substitution at the 3 and 7 positions.
When the nitrogen atom is acylated (e.g., N-acetylphenoxazine), its activating effect is diminished due to the electron-withdrawing nature of the acyl group. This deactivation can alter the regioselectivity of subsequent electrophilic substitution reactions.
Key Electrophilic Aromatic Substitution Reactions of Phenoxazines
This section details the primary electrophilic aromatic substitution reactions carried out on the phenoxazine core, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.
Nitration
Nitration of phenoxazine introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as amines.
Experimental Protocol: Synthesis of 2,3-Dinitro-10H-phenoxazine
A mixture of 2-aminophenol (54 mg, 0.49 mmol) and 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol) in ethanol (30 mL) is treated with sodium carbonate (500 mg). The reaction mixture is stirred at 70 °C for 6 hours. After cooling, the mixture is added to water (200 mL) and allowed to stand for 1 hour. The resulting precipitate is filtered, washed, and dried to yield 2,3-dinitro-10H-phenoxazine.
| Product | Yield | Melting Point (°C) |
| 2,3-Dinitro-10H-phenoxazine | 32% | >245 |
Table 1: Quantitative Data for the Synthesis of 2,3-Dinitro-10H-phenoxazine
Halogenation
Halogenation involves the introduction of a halogen atom (F, Cl, Br, I) onto the phenoxazine ring. Direct bromination of phenoxazine is known to yield 3,7-dibromo-substituted products, highlighting the inherent regioselectivity of the phenoxazine core.
Experimental Protocol: Bromination of Phenols and Anilines with N-Bromosuccinimide (NBS) (Adaptable for Phenoxazine)
To a solution of the substrate in a suitable solvent (e.g., acetonitrile), a catalytic amount of ammonium acetate is added. N-Bromosuccinimide is then added portion-wise at room temperature, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then worked up to isolate the brominated product. For phenoxazine, this reaction is expected to yield primarily 3,7-dibromophenoxazine.
| Reagent | Expected Major Product |
| N-Bromosuccinimide (NBS) | 3,7-Dibromophenoxazine |
Table 2: Expected Product of Bromination of Phenoxazine
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the phenoxazine ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3][4][5][6] This reaction is a valuable method for the synthesis of phenoxazine-based ketones. Due to the high reactivity of the phenoxazine ring, milder Lewis acids may be employed to avoid side reactions.
General Experimental Workflow for Friedel-Crafts Acylation
The phenoxazine substrate is dissolved in an inert solvent and cooled. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) is added, followed by the dropwise addition of the acylating agent (e.g., acetyl chloride). The reaction is stirred at a controlled temperature until completion. An aqueous workup is then performed to hydrolyze the intermediate complex and isolate the acylated phenoxazine.
Caption: General workflow for the Friedel-Crafts acylation of phenoxazine.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring, such as phenoxazine.[7][8] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8]
General Experimental Workflow for Vilsmeier-Haack Formylation
The Vilsmeier reagent is prepared by adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature. The phenoxazine substrate is then added to the freshly prepared reagent, and the mixture is heated to effect formylation. The reaction is subsequently quenched with an aqueous solution and neutralized to yield the formylated phenoxazine.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
The Antioxidant Potential of Phenoxazine Compounds: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxazine and its derivatives have emerged as a promising class of heterocyclic compounds with significant antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant activities of phenoxazine compounds, focusing on their mechanisms of action, quantitative evaluation, and their role in relevant biological signaling pathways. Detailed experimental protocols for common antioxidant assays are provided to facilitate further research and development in this area.
Introduction to Phenoxazine Compounds and Their Antioxidant Significance
Phenoxazines are tricyclic heterocyclic compounds containing an oxazine ring fused to two benzene rings. The core structure of phenoxazine serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibiotic properties[1][2][3]. A key aspect of their therapeutic potential lies in their potent antioxidant capabilities.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenoxazine compounds have demonstrated a remarkable ability to counteract oxidative stress, primarily through their efficacy as radical-trapping antioxidants[4][5]. Their unique electronic and structural properties enable them to efficiently scavenge free radicals, thereby mitigating cellular damage.
Mechanisms of Antioxidant Action
The antioxidant activity of phenoxazine compounds is primarily attributed to their ability to donate a hydrogen atom from the nitrogen at the 10-position of the phenoxazine ring to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT). Another potential mechanism is Single Electron Transfer (SET), where an electron is transferred to the radical species.
Hydrogen Atom Transfer (HAT)
The N-H bond in the phenoxazine core is relatively weak, allowing for the facile donation of a hydrogen atom to a peroxyl radical (ROO•), a common type of ROS. This reaction generates a stable phenoxazinyl radical, which is resonance-stabilized over the tricyclic ring system, and a non-radical hydroperoxide. The stability of the resulting phenoxazinyl radical is crucial as it prevents it from initiating new radical chain reactions.
Single Electron Transfer (SET)
In the SET mechanism, the phenoxazine molecule donates an electron to a free radical, forming a phenoxazine radical cation and an anion from the free radical. This mechanism is more prevalent in polar solvents. The resulting phenoxazine radical cation can be subsequently deprotonated to form the phenoxazinyl radical.
Quantitative Evaluation of Antioxidant Activity
The antioxidant efficacy of phenoxazine derivatives is quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalents (TEAC).
Comparative Antioxidant Activity of Phenoxazine Derivatives
While comprehensive comparative studies on a wide range of phenoxazine derivatives using standardized assays are limited, the available data indicate that substitutions on the phenoxazine ring can significantly influence antioxidant activity. Electron-donating groups generally enhance antioxidant capacity. The following table summarizes available data on the antioxidant activity of select phenoxazine-related compounds.
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Peristrophe extract (contains phenoxazine alkaloids) | DPPH | 0.31 g/L | [3] |
| Gardenia extract (for comparison) | DPPH | 0.33 g/L | [3] |
| Chalcone-based Phenothiazine 4b | DPPH | 13.8 µg/mL (against MCF-7) | [6] |
| Chalcone-based Phenothiazine 4k | DPPH | 12 µg/mL (against MCF-7) | [6] |
Note: Data for phenothiazine derivatives, which are structurally similar to phenoxazines, are included for comparative purposes. Further studies are needed to establish a comprehensive structure-activity relationship for phenoxazine derivatives in these specific assays.
A highly influential study on radical-trapping antioxidants provided detailed kinetic data for a series of substituted phenoxazines, which, while not IC50 values, offer a clear comparison of their intrinsic reactivity towards peroxyl radicals[1].
| Phenoxazine Derivative | Inhibition Rate Constant (kinh) (M-1s-1) | N-H Bond Dissociation Energy (BDE) (kcal/mol) | Oxidation Potential (E°) (V vs NHE) |
| 3,7-(OMe)2-phenoxazine | 6.6 x 108 | 71.8 | 0.59 |
| 3-CN,7-NO2-phenoxazine | 4.5 x 106 | 77.4 | 1.38 |
Data from Shah et al., J. Org. Chem. 2017[1].
Experimental Protocols for Key Antioxidant Assays
Detailed and standardized protocols are essential for the accurate and reproducible assessment of the antioxidant activity of phenoxazine compounds.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.
Workflow:
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the phenoxazine compounds in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add a defined volume of the DPPH working solution (e.g., 1.0 mL) to a cuvette or microplate well.
-
Add a small volume of the sample solution (e.g., 100 µL) to the DPPH solution.
-
For the blank, add the same volume of the solvent used for the sample.
-
Mix thoroughly and incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation.
Workflow:
Methodology:
-
Reagent Preparation: Prepare the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the phenoxazine compounds and a series of dilutions. Also, prepare a series of Trolox standards for the calibration curve.
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a cuvette.
-
Add a small volume of the sample or Trolox standard (e.g., 10 µL).
-
Mix and incubate for a defined time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH.
Workflow:
Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (AAPH), and a series of Trolox standards in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Dissolve the phenoxazine compounds in the same buffer.
-
Assay Procedure (in a microplate reader):
-
Pipette the sample or Trolox standard into the wells of a microplate.
-
Add the fluorescein solution to all wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., ~485 nm and ~520 nm for fluorescein).
-
Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as µmol of Trolox equivalents per gram or mole of the compound.
Phenoxazines and Cellular Signaling Pathways in Oxidative Stress
The antioxidant properties of phenoxazine compounds have significant implications for their interaction with cellular signaling pathways that are sensitive to redox state. Two particularly relevant pathways are the Nrf2/ARE pathway and the ferroptosis pathway.
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While direct evidence for phenoxazines is still emerging, their structural analogs, phenothiazines, have been shown to activate the Nrf2 pathway, suggesting a similar potential for phenoxazine derivatives.
The Ferroptosis Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A key regulator of ferroptosis is the enzyme glutathione peroxidase 4 (GPX4), which, with glutathione (GSH) as a cofactor, detoxifies lipid peroxides. Inhibition of GPX4 or depletion of GSH leads to an accumulation of lipid peroxides and subsequent cell death. Phenoxazines, as potent radical-trapping antioxidants, can directly inhibit lipid peroxidation, thereby acting as inhibitors of ferroptosis. This positions them as potential therapeutic agents for diseases where ferroptosis is implicated, such as neurodegenerative disorders and ischemia-reperfusion injury.
Conclusion and Future Directions
Phenoxazine compounds represent a versatile and potent class of antioxidants with significant therapeutic potential. Their ability to efficiently scavenge free radicals through hydrogen atom transfer, coupled with their potential to modulate key cellular signaling pathways involved in oxidative stress, makes them attractive candidates for drug development.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of phenoxazine derivatives using standardized antioxidant assays (DPPH, ABTS, ORAC) to establish clear SARs.
-
Mechanism of Action Elucidation: Further investigation into the specific molecular targets and downstream effects of phenoxazine compounds in cellular models of oxidative stress.
-
In Vivo Efficacy Studies: Assessing the pharmacokinetic profiles and therapeutic efficacy of lead phenoxazine compounds in animal models of diseases associated with oxidative stress.
By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can further unlock the therapeutic potential of phenoxazine-based antioxidants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Antimicrobial Effects of Phenoxazine Derivatives: A Technical Guide
Abstract
Phenoxazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] The phenoxazine core is a key component in naturally occurring antibiotics like actinomycin D, which is known to suppress the growth of various bacteria and also possesses anti-tumor properties.[3][4] This technical guide provides a comprehensive overview of the antimicrobial properties of various synthetic phenoxazine derivatives, summarizing quantitative efficacy data, detailing common experimental protocols for their evaluation, and illustrating key concepts and workflows. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction to Phenoxazine Derivatives
The tricyclic phenoxazine ring system has been a subject of chemical and pharmacological interest since its first synthesis in 1887.[1][2] These compounds are not only valuable as dyes and material science components but also exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[1][5] The planar nature of the phenoxazine ring allows for intercalation with DNA, a potential mechanism for their biological effects.[3] Synthetic modifications to the core phenoxazine structure have led to the development of numerous derivatives with enhanced potency and selectivity against various pathogens, including drug-resistant strains.[5] This guide focuses on the antibacterial, antifungal, and antimycobacterial activities reported for these compounds.
Synthesis and Chemical Diversity
The synthesis of phenoxazine derivatives often involves the condensation of substituted o-aminophenols.[5] A common and effective method for creating diverse derivatives is through palladium-catalyzed cross-coupling reactions. For instance, new angular polycyclic phenoxazines have been synthesized via the O-arylation of 6-chlorodibenzo[a,j]phenoxazin-5-one with a variety of electron-rich, electron-neutral, and electron-deficient phenols, yielding compounds with significant antimicrobial potential.[6][7] Other approaches include the reaction of 2-aminophenol with vitamin-K3 to produce benzo[a]phenoxazine derivatives.[6] This synthetic versatility allows for the strategic modification of the phenoxazine scaffold at various positions to optimize antimicrobial activity and other pharmacological properties.
Antimicrobial Activity of Phenoxazine Derivatives
Phenoxazine derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.
Antibacterial Activity
Numerous studies have confirmed the efficacy of phenoxazine derivatives against a panel of pathogenic bacteria. For example, a series of angular polycyclic phenoxazines showed significant activity against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[6][7] Similarly, a series of N10-substituted 2-chlorophenoxazines were tested against bacteria including Klebsiella sp., Bacillus sp., Proteus vulgaris, and Vibrio cholerae.[3][8] Specific derivatives, such as 10-[6'-[N-Diethylamino]hexyl]-2-chlorophenoxazine (10D), were found to have significant activity against all screened bacteria.[3]
Antifungal Activity
The antifungal properties of phenoxazines have also been well-documented. Angular polycyclic phenoxazine derivatives have shown potent activity against the fungi Candida albicans and Aspergillus niger.[6][7] Some of these compounds exhibited efficacy comparable to the standard antifungal drug fluconazole.[6] Furthermore, benzo[a]phenoxazine derivatives have been investigated as promising agents against fluconazole-resistant Candida species, highlighting their potential to address the challenge of antifungal drug resistance.[9]
Antimycobacterial Activity
Specific aminophenoxazinone compounds, namely Phx-1, Phx-2, and Phx-3, have been shown to inhibit the proliferation of several non-tuberculous mycobacteria.[10][11] These derivatives were notably active against Mycobacterium scrofulaceum, Mycobacterium kansasii, Mycobacterium marinum, and Mycobacterium intracellulare.[10][11] However, they did not show activity against Mycobacterium tuberculosis or other tested bacteria like E. coli and S. aureus, suggesting a selective mechanism of action.[11]
Quantitative Data Summary
The antimicrobial efficacy of phenoxazine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the reported MIC values for various derivatives against a range of microorganisms.
Table 1: Antibacterial Activity of Angular Polycyclic Phenoxazine Derivatives
| Compound | S. aureus (µg/mL) | S. pneumoniae (µg/mL) | E. coli (µg/mL) | S. typhi (µg/mL) | K. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) | B. subtilis (µg/mL) |
|---|---|---|---|---|---|---|---|
| 5a | 30 | 40 | 30 | 40 | 40 | 50 | 30 |
| 5b | 40 | 50 | 40 | 50 | 50 | 60 | 40 |
| 5c | 30 | 30 | 40 | 30 | 30 | 40 | 30 |
| 5d | 50 | 60 | 50 | 60 | 60 | 70 | 50 |
| 5e | 20 | 30 | 20 | 30 | 30 | 30 | 20 |
| 5f | 60 | 70 | 60 | 70 | 70 | 80 | 60 |
| 5g | 30 | 40 | 30 | 40 | 40 | 50 | 30 |
| 5h | 40 | 50 | 40 | 50 | 50 | 60 | 40 |
| 5i | 70 | 80 | 70 | 80 | 80 | 100 | 70 |
| Ciprofloxacin | 30 | 30 | 30 | 30 | 30 | 30 | 30 |
Data sourced from Ezeokonkwo et al. (2019).[6]
Table 2: Antifungal Activity of Angular Polycyclic Phenoxazine Derivatives
| Compound | C. albicans (µg/mL) | A. niger (µg/mL) |
|---|---|---|
| 5a | 40 | 50 |
| 5b | 50 | 60 |
| 5c | 30 | 40 |
| 5d | 60 | 70 |
| 5e | 30 | 30 |
| 5f | 70 | 80 |
| 5g | 40 | 50 |
| 5h | 50 | 60 |
| 5i | 80 | 100 |
| Fluconazole | 30 | 30 |
Data sourced from Ezeokonkwo et al. (2019).[6]
Table 3: Antimycobacterial Activity of Aminophenoxazinones (Phx-1, Phx-2, Phx-3)
| Compound | M. scrofulaceum (µg/mL) | M. kansasii (µg/mL) | M. marinum (µg/mL) | M. intracellulare (µg/mL) |
|---|---|---|---|---|
| Phx-1 | 1.4 | 1.4 | >100 | 5.6 |
| Phx-2 | 2.8 | 1.4 | >100 | >100 |
| Phx-3 | 1.4 | 11.1 | 5.6 | 2.8 |
Data sourced from Shimizu et al. (2004) and reviewed in subsequent publications.[10][11]
Potential Mechanisms of Action
While the precise mechanisms of action for all phenoxazine derivatives are not fully elucidated, a primary proposed mechanism is the intercalation of the planar phenoxazine ring system into the DNA of microbial cells.[3] This interaction can disrupt DNA replication and transcription, leading to bacteriostatic or bactericidal effects. The structural similarity to actinomycin D, a known DNA intercalator, supports this hypothesis.[3] Other potential mechanisms may involve the inhibition of key microbial enzymes or the disruption of cell membrane integrity.
Caption: Proposed mechanism of action for phenoxazine derivatives.
Experimental Protocols
The evaluation of antimicrobial activity for phenoxazine derivatives typically involves standardized methods such as agar well diffusion and broth microdilution to determine the zone of inhibition and MIC, respectively.
Protocol for Agar Well Diffusion Assay
This method is used for preliminary screening of antibacterial activity.
-
Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 1 x 10⁵ CFU/mL) from a pure culture.[8]
-
Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton Agar (MHA) plate.[8]
-
Well Preparation: Create sterile wells (e.g., 5 mm diameter) in the seeded agar plate using a sterile cork borer.[8]
-
Compound Application: Prepare solutions of the phenoxazine derivatives at various concentrations (e.g., 0.5 to 2.5 mg/mL) in a suitable solvent like distilled water.[8] Add a fixed volume (e.g., 50 µL) of each compound solution into separate wells. A well with the solvent alone serves as the negative control.[8]
-
Incubation: Allow the compound to diffuse for a few minutes, then incubate the plates at 37°C for 24 hours.[8]
-
Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antibacterial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits visible microbial growth.
-
Stock Solution Preparation: Prepare a stock solution of each phenoxazine derivative in a suitable solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Controls: Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria; 25°C for 48h for fungi).[6]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6] To distinguish between bacteriostatic and bactericidal activity, an aliquot from the clear wells can be sub-cultured onto fresh agar plates. Lack of growth indicates bactericidal activity.[6]
Conclusion and Future Directions
Phenoxazine derivatives have consistently demonstrated significant and broad-spectrum antimicrobial activity.[6][10] Their proven efficacy against bacteria, fungi, and mycobacteria, coupled with their synthetic tractability, makes them a highly promising scaffold for the development of new anti-infective agents.[5][6][7] Some derivatives have shown activity comparable to standard antibiotics and antifungals, suggesting their potential as lead compounds for drug development.[6]
Future research should focus on several key areas:
-
Mechanism of Action Studies: Detailed investigations are needed to fully elucidate the molecular targets and mechanisms of action for different classes of phenoxazine derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxazine core will help in identifying the key structural features required for optimal potency and spectrum of activity.
-
Toxicity and Pharmacokinetic Profiling: In-depth in vitro and in vivo studies are essential to assess the safety profile and drug-like properties of the most promising candidates.
-
Combatting Resistance: Further exploration of phenoxazine derivatives against multidrug-resistant (MDR) pathogens is crucial.[9]
By addressing these areas, the scientific community can unlock the full therapeutic potential of the phenoxazine scaffold in the ongoing fight against infectious diseases.
References
- 1. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combining Fluconazole with Benzo[a]phenoxazine Derivatives as a Promising Strategy Against Fluconazole-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenoxazine compounds produced by the reactions with bovine hemoglobin show antimicrobial activity against non-tuberculosis mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 10H-Phenoxazine-10-propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 10H-Phenoxazine-10-propanoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected solubility based on structural analysis, presents solubility information for the parent phenoxazine molecule, and provides detailed experimental protocols for determining the precise solubility of this compound.
Introduction to this compound
This compound is a heterocyclic compound featuring a tricyclic phenoxazine core with a propanoic acid side chain.[1] The presence of the polar carboxylic acid group is expected to significantly influence its solubility profile compared to the parent phenoxazine molecule, enhancing its solubility in polar organic solvents. The unique structural combination of the phenoxazine framework and a propanoic acid side chain may also enhance its reactivity and utility in medicinal and material science applications.[1]
Expected Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound incorporates both a large, relatively nonpolar phenoxazine ring system and a polar carboxylic acid group. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.
-
Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can form hydrogen bonds with protic solvents, suggesting favorable solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The overall polarity of the molecule should allow for favorable dipole-dipole interactions with these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar phenoxazine core suggests some potential for solubility, although the polar carboxylic acid group will limit this.
Solubility Data
Table 1: Experimentally Determined Solubility of Phenoxazine
| Solvent | Solubility (mg/mL) |
| Ethanol | ~20 |
| Dimethyl Sulfoxide (DMSO) | ~10 |
| Dimethylformamide (DMF) | ~15 |
Source: Cayman Chemical[2]
It is anticipated that the solubility of this compound in polar solvents like ethanol, DMSO, and DMF would be comparable to or greater than that of phenoxazine due to the presence of the carboxylic acid moiety.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This initial screening provides a rapid determination of a compound's solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 1-2 mg of this compound into a small test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously shake or vortex the mixture for 30-60 seconds.[3]
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble."
-
If some solid remains, the compound is "partially soluble" or "insoluble."
-
If the compound is soluble, add another small portion of the solid to determine if a saturation point is easily reached.
-
Record observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Screw-capped vials
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a screw-capped vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
After equilibration, allow the vial to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
References
An In-depth Technical Guide to the Safety and Handling of 10H-Phenoxazine-10-propanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 10H-Phenoxazine-10-propanoic acid (CAS No. 21977-42-4) was found in the public domain. The following guide is a compilation of information on the parent compound, phenoxazine, and general principles of laboratory safety for handling compounds with unknown toxicological properties. This information should be used as a preliminary guide only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.
Introduction
This compound is a heterocyclic compound built on a phenoxazine core.[1] Phenoxazine and its derivatives are a class of compounds with diverse applications in medicinal chemistry, materials science, and as fluorescent probes.[1] Their biological activities can include antimicrobial and antioxidant properties.[1] Given the bioactive nature of related compounds, this compound should be handled with care, assuming it may be biologically active and potentially hazardous until proven otherwise.
Physicochemical Properties
Limited specific data is available for this compound. The table below includes available data for the target compound and its parent compound, phenoxazine, for reference.
| Property | This compound | Phenoxazine |
| CAS Number | 21977-42-4 | 135-67-1 |
| Molecular Formula | C₁₅H₁₃NO₃ | C₁₂H₉NO |
| Molecular Weight | 255.27 g/mol [1] | 183.21 g/mol |
| Appearance | Not specified | Green powder solid |
| Melting Point | Not specified | 154 - 159 °C |
| Boiling Point | Not specified | Not available |
| Solubility | Not specified | Not specified |
| LogP | 3.47010[2] | Not available |
Toxicological Information
No specific toxicological data for this compound is available. The toxicological properties of the parent compound, phenoxazine, are also not well-documented in the provided search results. Therefore, it should be treated as a compound with unknown toxicity.
Hazard Identification and GHS Classification
As no specific SDS is available for this compound, a formal GHS classification is not provided. Based on the general structure and the data for related compounds, researchers should handle it as a potential irritant to the skin, eyes, and respiratory tract. Long-term effects are unknown.
For the parent compound, Phenoxazine , one safety data sheet indicates that it poses no significant health hazard beyond that of ordinary combustible materials. However, this information should be treated with caution as other sources may have different classifications.
Safe Handling and Storage
Due to the lack of specific safety data, a conservative approach to handling and storage is recommended.
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.
5.2. Handling Procedures
-
Avoid generating dust.
-
Use only in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
5.3. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container.
First Aid Measures
In the absence of specific data, the following general first-aid measures are recommended in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same clean-up procedure as for small spills.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Visualizations
Experimental Workflow for Safe Handling
Caption: General workflow for safely handling chemicals with unknown toxicity.
Signaling Pathway (Hypothetical)
As there is no specific information on the signaling pathways affected by this compound, a diagram illustrating a hypothetical pathway for a bioactive compound is provided for illustrative purposes. This is a generic representation and does not reflect known effects of the compound .
Caption: A hypothetical signaling pathway for a bioactive compound.
References
Commercial Suppliers and Technical Guide for 10H-Phenoxazine-10-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers for 10H-Phenoxazine-10-propanoic acid (CAS No. 21977-42-4). Additionally, it outlines a general synthetic protocol and explores its application in modulating cellular signaling pathways, offering valuable information for researchers in drug discovery and chemical biology.
Commercial Availability
A critical step in research and development is the procurement of high-quality starting materials. This compound is available from several commercial suppliers. The following table summarizes the available data on purity, quantity, and pricing to facilitate a comparative analysis for procurement.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Lead Time |
| AK Scientific | 21977-42-4 | 99% | 1g | $1133.00 | - |
| Smolecule | 21977-42-4 | - | In Stock | Contact for pricing | - |
| Fluorochem | 21977-42-4 | 98% | - | Pricing not available | EU Stock: Next Day, UK Stock: 3-5 days, China Stock: 10-14 days[1] |
| Kingston Chemistry | 21977-42-4 | - | - | Contact for pricing | - |
| LEAPChem | 21977-42-4 | - | - | Contact for pricing | - |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of the phenoxazine core. This method involves the reaction of phenoxazine with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.
Experimental Protocol: General N-alkylation of Phenoxazine
This protocol provides a general method for the N-alkylation of phenoxazine, which can be adapted for the synthesis of this compound using 3-bromopropanoic acid.
Materials:
-
10H-Phenoxazine
-
3-Bromopropanoic acid
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 10H-Phenoxazine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxazine anion.
-
Add a solution of 3-bromopropanoic acid in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and choice of base and solvent, for optimal yield and purity.
Biological Activity and Signaling Pathways
Phenoxazine derivatives have garnered significant interest in drug development due to their diverse biological activities.[2][3] Notably, certain hydrophobic phenoxazines have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The proposed mechanism involves the inhibition of Akt phosphorylation, a key step in the activation of this signaling cascade.[4] By suppressing the Akt/mTOR axis, these compounds can trigger programmed cell death in cancer cells.
Below is a diagram illustrating the general synthesis workflow for this compound.
Caption: General Synthesis Workflow
The following diagram illustrates the inhibitory effect of phenoxazine derivatives on the Akt/mTOR signaling pathway.
Caption: Akt/mTOR Signaling Inhibition
Applications in Cellular Imaging
Beyond their therapeutic potential, phenoxazine derivatives are also utilized as fluorescent probes for cellular imaging.[5] Their intrinsic fluorescence and ability to be functionalized allow for the development of probes that can target specific cellular compartments or report on the local microenvironment.
Experimental Protocol: General Cellular Imaging with a Phenoxazine-based Probe
This protocol provides a general workflow for staining and imaging live cells using a phenoxazine-based fluorescent probe.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Phenoxazine-based fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a stock solution of the phenoxazine-based probe in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in pre-warmed culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for the desired time and temperature, protected from light.
-
(Optional) Remove the loading solution and wash the cells with PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the excitation and emission wavelengths of the phenoxazine probe.
Note: Optimal probe concentration, incubation time, and washing steps should be determined empirically for each cell type and specific probe.
The following diagram outlines a typical experimental workflow for cellular imaging using a phenoxazine-based fluorescent probe.
Caption: Cellular Imaging Workflow
References
- 1. This compound|lookchem [lookchem.com]
- 2. revvity.com [revvity.com]
- 3. Nerve Visualization using Phenoxazine-Based Near-Infrared Fluorophores to Guide Prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Buy this compound | 21977-42-4 [smolecule.com]
Methodological & Application
Application Notes and Protocols: 10H-Phenoxazine-10-propanoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 10H-Phenoxazine-10-propanoic acid and its derivatives. This document includes a summary of their therapeutic potential, quantitative biological activity data, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant signaling pathways and workflows.
Therapeutic Applications
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This versatility makes it a valuable starting point for the development of novel therapeutic agents.
-
Antidiabetic and Lipid-Lowering Agents: A notable derivative, Ragaglitazar (also known as DRF 2725), has been identified as a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] This dual activity allows for the simultaneous regulation of both glucose and lipid metabolism, offering a promising therapeutic strategy for type 2 diabetes and associated dyslipidemia.[2]
-
Anticancer Therapeutics: Various phenoxazine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][3] The proposed mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the inhibition of the Akt/mTOR pathway, which is frequently dysregulated in cancer, and the induction of programmed cell death (apoptosis).[4]
-
Antimicrobial Agents: The phenoxazine core is also a key feature in compounds with antibacterial and antifungal properties, indicating its potential for the development of new anti-infective drugs.[5]
Data Presentation: Quantitative Biological Activity
The following tables summarize key quantitative data for representative this compound derivatives, facilitating comparison of their biological activities.
Table 1: Antidiabetic and Lipid-Lowering Activity of Ragaglitazar (DRF 2725)
| Parameter | Receptor/Model | Value | Reference |
| EC50 | PPARα | 270 nM | [6] |
| EC50 | PPARγ | 324 nM | [6] |
| ED50 | Glucose Reduction (ob/ob mice) | <0.03 mg/kg | [6] |
| ED50 | Triglyceride Reduction (ob/ob mice) | 6.1 mg/kg | [6] |
Table 2: Anticancer Activity of Selected Phenoxazine Derivatives
| Compound | Cell Line | Assay Type | Activity Metric (µM) | Reference |
| Phx-3 | MT-1 (Leukemia) | Growth Inhibition | < 10 µg/ml | [7] |
| C9 | RKO (Colorectal Cancer) | IC50 | Low µM range | [8] |
| A36 | RKO (Colorectal Cancer) | IC50 | Low µM range | [8] |
| A42 | RKO (Colorectal Cancer) | IC50 | Low µM range | [8] |
| C9 | MCF7 (Breast Cancer) | IC50 | Low µM range | [8] |
| A36 | MCF7 (Breast Cancer) | IC50 | Low µM range | [8] |
| A42 | MCF7 (Breast Cancer) | IC50 | Low µM range | [8] |
Table 3: Antimicrobial Activity of Selected Phenoxazine Derivatives
| Compound(s) | Microorganism | MIC (µg/mL) | Reference |
| 5c, 5d, 5i | Streptococcus pneumoniae | 20 - 80 | [1] |
| Various | Escherichia coli | 20 - 80 | [1] |
| Various | Bacillus subtilis | 20 - 80 | [1] |
| Various | Candida albicans | 20 - 80 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol provides a representative method for the synthesis of the parent compound, based on generally described synthetic strategies.[9][10]
Materials:
-
o-Aminophenol
-
Catechol
-
Anhydrous Potassium Carbonate (K2CO3)
-
3-Bromopropanoic acid
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware for synthesis and purification.
Procedure:
-
Formation of the Phenoxazine Core:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of o-aminophenol and catechol in a high-boiling point solvent.
-
Add a catalytic amount of a strong acid (e.g., concentrated H2SO4).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker of cold water to precipitate the crude phenoxazine.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography.
-
-
N-Alkylation:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the purified phenoxazine in anhydrous DMF.
-
Add an excess of anhydrous K2CO3 to the solution.
-
Add an equimolar amount of 3-bromopropanoic acid to the reaction mixture.
-
Heat the mixture to 80-100°C and stir overnight. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with water.
-
-
Purification:
-
For further purification, dissolve the crude product in a dilute aqueous solution of NaOH.
-
Wash the basic solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted phenoxazine.
-
Carefully re-acidify the aqueous layer with 1M HCl to precipitate the purified product.
-
Collect the pure this compound by filtration, wash with cold water, and dry under vacuum.
-
PPARα/γ Transactivation Assay
This cell-based reporter gene assay is used to quantify the activation of PPARα and PPARγ by test compounds.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, COS-1).
-
Expression plasmids for human PPARα and PPARγ.
-
A reporter plasmid containing a PPAR Response Element (PPRE) driving the expression of a luciferase gene.
-
A control plasmid for transfection normalization (e.g., Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS).
-
Test compounds and reference agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ).
-
Dual-luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or reference agonists. Include a vehicle control (e.g., DMSO).
-
Luciferase Assay: After an 18-24 hour incubation with the compounds, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and plot the data against the compound concentration to determine the EC50 value.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[7][11][12]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well microplates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenoxazine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals in viable cells.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell proliferation.[5][13][14][15][16]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
6-well plates.
-
Test compounds.
-
Trypsin-EDTA.
-
Crystal violet staining solution.
Procedure:
-
Cell Treatment: Expose cells in culture to different concentrations of the test compounds for a defined period.
-
Cell Plating: After treatment, trypsinize the cells, count them, and seed a low, known number of cells into fresh, compound-free medium in 6-well plates.
-
Colony Formation: Incubate the plates for 1-3 weeks to allow colonies to form.
-
Staining: Fix the colonies with methanol and stain them with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) of the control cells and the Surviving Fraction (SF) for each treatment concentration.
Visualizations
Signaling Pathways
Caption: PPAR Signaling Pathway Activation by Phenoxazine Derivatives.
Caption: Inhibition of Akt/mTOR Signaling by Phenoxazine Derivatives.
Experimental Workflow
Caption: Drug Discovery Workflow for Phenoxazine Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound|lookchem [lookchem.com]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 21977-42-4 [smolecule.com]
- 11. MTT Assay [protocols.io]
- 12. MTT (Assay protocol [protocols.io]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenic Assay [en.bio-protocol.org]
- 16. scribd.com [scribd.com]
Application Notes and Protocols for Phenoxazine-Based Materials in Material Science
For Researchers, Scientists, and Drug Development Professionals
Phenoxazine and its derivatives have emerged as a versatile class of heterocyclic compounds with significant potential in various fields of material science. Their unique photophysical and electrochemical properties, including strong fluorescence, thermal stability, and electron-donating capabilities, make them highly attractive for the development of advanced materials for optoelectronic and biological applications. This document provides detailed application notes and protocols for the use of phenoxazine-based materials in Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and as fluorescent probes for cellular imaging.
Phenoxazines in Organic Light-Emitting Diodes (OLEDs)
Phenoxazine derivatives are widely utilized in OLEDs as host materials, hole-injection and hole-transporting materials (HTMs), and as emitters, particularly for Thermally Activated Delayed Fluorescence (TADF).[1][2][3] Their high triplet energy and excellent thermal stability contribute to the fabrication of highly efficient and durable OLED devices.
Quantitative Performance Data of Phenoxazine-Based OLEDs
| Phenoxazine Material/Device Role | Device Structure | Max. EQE (%) | Max. Brightness (cd/m²) | Turn-on Voltage (V) | Emission Color | Reference |
| 3DMAC-BP (TADF Emitter) | ITO/MoO₃/NPB/TCTA/mCBP:3DMAC-BP/TmPYPB/LiF/Al | 22.0 | 4038 | 3.1 | Orange-Red (606 nm) | [4] |
| KCPOZ (TADF Emitter) | ITO/PEDOT:PSS/CBP:KCPOZ/TPBi/LiF/Al | 31.5 | 18,240 | - | Yellow | [5] |
| DDPPFPh (HTM) | Solution-processed phosphorescent OLED | 19.6 | 19,400 | - | Yellow | [1] |
| h-BNCO-3 (MR-TADF Emitter) | Phosphor-sensitized OLED | 38.0 | - | - | Red | [6] |
| 3-[bis(9-ethylcarbazol-3-yl)methyl)-10-hexylphenoxazine (Host) | Green phosphorescent OLED | >5.9 | 5366 | 3.1 | Green | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Phenoxazine-Based TADF Emitter (e.g., 3DMAC-BP)
This protocol is a representative synthesis for a donor-acceptor type TADF emitter.
Materials:
-
Dibenzo[a,c]phenazine (Acceptor core)
-
9,9-dimethylacridan (DMAC) (Donor)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, combine the dibenzo[a,c]phenazine, 9,9-dimethylacridan, palladium catalyst, ligand, and base in a Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask and degas the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Phenoxazine-Based OLED
This protocol describes the fabrication of a multilayer OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Phenoxazine-based material (e.g., as a host, HTL, or emitter)
-
Other organic materials for different layers (e.g., hole injection layer, electron transport layer)
-
Metal for cathode (e.g., Al)
-
Deionized water, acetone, isopropanol
-
Vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven.
-
UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function.
-
Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the organic layers and the metal cathode sequentially at a controlled rate (e.g., 1-2 Å/s for organic layers, 5-10 Å/s for metal). The device structure could be, for example: ITO / Hole Injection Layer (e.g., MoO₃, 5 nm) / Hole Transport Layer (e.g., NPB, 40 nm) / Emissive Layer (e.g., mCBP doped with phenoxazine-based TADF emitter, 20 nm) / Electron Transport Layer (e.g., TmPYPB, 40 nm) / Electron Injection Layer (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).[4]
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the devices.
Diagram 1: Workflow for OLED Fabrication
Caption: Workflow for the fabrication of phenoxazine-based OLEDs.
Phenoxazines in Dye-Sensitized Solar Cells (DSSCs)
Phenoxazine derivatives are excellent electron donors and are used as sensitizers in DSSCs. Their molecular structure can be tailored to optimize light absorption and electron injection into the semiconductor's conduction band.
Quantitative Performance Data of Phenoxazine-Based DSSCs
| Phenoxazine Dye | Power Conversion Efficiency (η, %) | Short-Circuit Current (Jsc, mA/cm²) | Open-Circuit Voltage (Voc, V) | Fill Factor (FF) | Reference |
| POZ-2 | 6.5 | 12.82 | - | - | [8] |
| P2 | - | - | - | - | [9] |
Experimental Protocols
Protocol 3: Synthesis of a Phenoxazine-Based Dye for DSSCs
This protocol outlines the general synthesis of a D-π-A (Donor-π bridge-Acceptor) phenoxazine dye.
Materials:
-
N-alkylated phenoxazine derivative (Donor)
-
π-conjugated linker (e.g., thiophene derivative)
-
Acceptor group with an anchoring function (e.g., cyanoacrylic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., DMF, THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of the Donor-π Bridge Intermediate: Couple the N-alkylated phenoxazine with the π-conjugated linker using a Suzuki or Stille coupling reaction.
-
Introduction of the Acceptor Group: React the donor-π bridge intermediate with the acceptor group, often through a Knoevenagel condensation.
-
Purification: Purify the final dye product by column chromatography and recrystallization.
-
Characterization: Confirm the structure of the synthesized dye using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4: Fabrication and Characterization of a Phenoxazine-Based DSSC
Materials:
-
Fluorine-doped tin oxide (FTO)-coated glass
-
TiO₂ paste
-
Phenoxazine dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Electrolyte solution (e.g., containing I⁻/I₃⁻ redox couple)
-
Platinum-coated counter electrode
-
Doctor blade or screen printer
-
Furnace
-
Solar simulator
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass.
-
Deposit a compact layer of TiO₂ by a method like spray pyrolysis.
-
Apply a mesoporous TiO₂ layer using doctor blading or screen printing.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and conductivity.
-
Treat the sintered film with a TiCl₄ solution to improve performance.
-
-
Dye Sensitization: Immerse the cooled TiO₂ electrode in the phenoxazine dye solution for a specific period (e.g., 12-24 hours) to allow for dye adsorption.
-
Assembly of the DSSC:
-
Rinse the dye-sensitized photoanode with a suitable solvent to remove non-adsorbed dye molecules.
-
Assemble the photoanode with the platinum-coated counter electrode, using a sealant to create a small gap.
-
Introduce the electrolyte into the gap via vacuum backfilling or capillary action.
-
Seal the filling hole.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
-
Calculate the power conversion efficiency (η), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).
-
Diagram 2: DSSC Fabrication and Working Principle
Caption: Fabrication workflow and working principle of a phenoxazine-based DSSC.
Phenoxazines as Fluorescent Probes for Cellular Imaging
The inherent fluorescence of the phenoxazine scaffold makes it an excellent platform for developing fluorescent probes for biological imaging.[10] These probes can be designed to target specific organelles or to be sensitive to the local cellular environment.
Photophysical Data of Phenoxazine-Based Fluorescent Probes
| Phenoxazine Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application | Reference |
| PXZ-Lipid | - | - | up to 191 | Real-time monitoring of lipid droplets | [8] |
| DPTQ-PhPXZ | - | >900 (in NIR-II window) | - | In vivo tumor imaging | [11] |
| PZ-N | - | NIR | - | Detection of Cu²⁺ in living cells | [12] |
Experimental Protocols
Protocol 5: Synthesis of a Phenoxazine-Based Fluorescent Probe for Organelle Targeting
This protocol describes a general strategy for synthesizing an organelle-targeting fluorescent probe.
Materials:
-
Phenoxazine core
-
Targeting moiety (e.g., morpholine for lysosomes, triphenylphosphonium for mitochondria)
-
Linker
-
Coupling reagents (e.g., DCC, EDC)
-
Solvents and purification supplies
Procedure:
-
Functionalization of the Phenoxazine Core: Introduce a reactive group (e.g., carboxylic acid, amine) onto the phenoxazine scaffold.
-
Synthesis of the Targeting Moiety with a Linker: Prepare the targeting group with a linker arm that has a complementary reactive group.
-
Coupling Reaction: Couple the functionalized phenoxazine core with the targeting moiety-linker conjugate using appropriate coupling chemistry.
-
Purification: Purify the final probe using column chromatography or HPLC.
-
Characterization: Confirm the structure and purity of the probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 6: Live-Cell Imaging with a Phenoxazine-Based Fluorescent Probe
This protocol provides a general guideline for using a phenoxazine-based probe for live-cell imaging.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Phenoxazine-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂. Seed the cells on glass-bottom dishes suitable for microscopy.
-
Probe Staining:
-
When cells reach the desired confluency (e.g., 70-80%), remove the culture medium.
-
Dilute the phenoxazine probe stock solution in pre-warmed culture medium to the final working concentration (e.g., 1-10 µM).
-
Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37 °C.
-
-
Washing (if necessary): For some probes, it may be necessary to wash the cells to remove excess unbound probe and reduce background fluorescence. Wash the cells two to three times with pre-warmed PBS or culture medium. For "wash-free" probes, this step can be omitted.[8]
-
Imaging:
-
Mount the glass-bottom dish on the stage of the confocal microscope.
-
Use the appropriate laser line for excitation and set the emission detector to collect the fluorescence signal from the phenoxazine probe.
-
Acquire images using appropriate microscope settings (e.g., laser power, gain, pinhole size) to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
-
-
Data Analysis: Analyze the acquired images to determine the subcellular localization of the probe or to quantify changes in fluorescence intensity.
Diagram 3: Logical Flow for Fluorescent Probe Application
Caption: Logical workflow for the synthesis and application of phenoxazine-based fluorescent probes. fluorescent probes.
References
- 1. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent probes for organelle-targeted bioactive species imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New coumarin- and phenoxazine-based fluorescent probes for live-cell STED nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenothiazine versus Phenoxazine: Structural Effects on the Photophysical Properties of NIR-II AIE Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 10H-Phenoxazine-10-propanoic acid as a Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
10H-Phenoxazine-10-propanoic acid and its derivatives are heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and biomedical imaging.[1] The rigid, planar structure of the phenoxazine core, coupled with its electron-donating properties, provides a versatile scaffold for the development of fluorescent probes.[1] These probes are valuable tools for visualizing and quantifying biological processes at the subcellular level, offering high sensitivity and spatiotemporal resolution. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe, with a particular focus on its potential application in detecting reactive oxygen species (ROS).
Physicochemical and Photophysical Properties
This compound is a white to off-white solid with a molecular weight of 255.27 g/mol . Its chemical structure consists of a tricyclic phenoxazine core with a propanoic acid side chain attached to the nitrogen atom. While specific photophysical data for the parent compound is not extensively documented in publicly available literature, the properties of phenoxazine derivatives provide insights into its expected performance. Phenoxazine-based dyes are known for their high fluorescence quantum yields and photostability.[1]
Table 1: Physicochemical and General Photophysical Properties of this compound and its Derivatives
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₃NO₃ | [2] |
| Molecular Weight | 255.27 g/mol | [2] |
| CAS Number | 21977-42-4 | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in aqueous solutions at neutral pH. | General Chemical Principles |
| Excitation Maximum (λex) | Typically in the UV-A to blue region (approx. 350-450 nm) for phenoxazine derivatives. Specific value for the parent compound needs experimental determination. | Based on phenoxazine chromophore |
| Emission Maximum (λem) | Typically in the blue to green region (approx. 450-550 nm) for phenoxazine derivatives. Specific value for the parent compound needs experimental determination. | Based on phenoxazine chromophore |
| Quantum Yield (Φ) | Generally high for phenoxazine dyes. Specific value for the parent compound needs experimental determination. | [1] |
| Molar Extinction Coefficient (ε) | Typically high for phenoxazine chromophores. Specific value for the parent compound needs experimental determination. | General Knowledge |
Synthesis Protocol
While several synthetic routes for phenoxazine derivatives have been reported, a general and adaptable method for the synthesis of this compound is outlined below. This protocol is based on the N-alkylation of the phenoxazine core.
Materials:
-
10H-Phenoxazine
-
3-Bromopropanoic acid or Ethyl 3-bromopropionate
-
Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Hydrochloric acid (HCl) for hydrolysis (if starting with ethyl ester)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
N-Alkylation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10H-Phenoxazine in the anhydrous solvent.
-
Add the strong base portion-wise at 0 °C with stirring.
-
After the addition of the base, allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 3-bromopropanoic acid or ethyl 3-bromopropionate in the anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and quench it by slowly adding water.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis (if ethyl ester was used):
-
Dissolve the crude ethyl ester in a mixture of ethanol and aqueous HCl.
-
Reflux the solution until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and extract the aqueous layer with an organic solvent.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Diagram 1: Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Application: Detection of Reactive Oxygen Species (ROS)
The electron-rich phenoxazine core is susceptible to oxidation. This property can be harnessed to design fluorescent probes that exhibit a change in their fluorescence upon interaction with ROS. While the direct application of this compound for ROS detection requires experimental validation, its derivatives have shown promise in this area. The proposed mechanism involves the oxidation of the phenoxazine nitrogen or the aromatic rings by ROS, leading to a change in the electronic structure and, consequently, the fluorescence properties of the molecule.
Diagram 2: Proposed Mechanism for ROS Detection
Caption: A simplified diagram illustrating the proposed mechanism of ROS detection.
Experimental Protocol: Live Cell Imaging
This protocol provides a general guideline for using this compound as a fluorescent probe for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Procedure:
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium.
-
-
Cell Staining:
-
Grow cells to the desired confluency on a suitable imaging vessel.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
(Optional) For wash-free imaging, proceed directly to imaging. For reduced background, wash the cells once or twice with pre-warmed PBS or phenol red-free medium before imaging.
-
-
Fluorescence Microscopy:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Use an excitation wavelength appropriate for the phenoxazine chromophore (e.g., around 405 nm or 488 nm, depending on the specific derivative's properties) and collect the emission at the corresponding wavelength (e.g., in the blue-green range).
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Diagram 3: Experimental Workflow for Live Cell Imaging
Caption: A step-by-step workflow for live cell imaging with the fluorescent probe.
Data Interpretation and Considerations
-
Controls: Always include appropriate controls in your experiments. This includes unstained cells to assess autofluorescence and cells treated with a vehicle (DMSO) to control for solvent effects. For ROS detection, positive controls (e.g., cells treated with H₂O₂ or another ROS inducer) and negative controls are essential.
-
Phototoxicity and Photobleaching: Phenoxazine-based dyes are generally photostable, but it is crucial to minimize light exposure to prevent cell damage and signal loss. Use neutral density filters and the shortest possible exposure times.
-
Probe Localization: The propanoic acid group may influence the subcellular localization of the probe. Co-localization studies with organelle-specific markers may be necessary to determine the probe's distribution within the cell.
-
Quantitative Analysis: For quantitative measurements of fluorescence intensity, ensure that imaging parameters are kept consistent across all experimental groups. Image analysis software can be used to measure the mean fluorescence intensity in regions of interest.
Conclusion
This compound represents a promising scaffold for the development of fluorescent probes for biological imaging. Its straightforward synthesis and the inherent fluorescence of the phenoxazine core make it an attractive candidate for various applications, including the potential detection of reactive oxygen species. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this compound in their specific areas of interest. Further characterization of the photophysical properties of the parent compound and its response to various biological analytes will undoubtedly expand its applications in cell biology and drug discovery.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A photoactivatable theranostic probe for simultaneous oxidative stress-triggered multi-color cellular imaging and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenoxazine Derivatives as Photoredox Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing phenoxazine derivatives as highly efficient and sustainable organic photoredox catalysts. Phenoxazines have emerged as powerful alternatives to traditional precious metal-based catalysts, offering strong reducing capabilities in their excited states for a variety of chemical transformations.[1][2] These protocols are designed to be accessible to researchers in organic synthesis, polymer science, and drug discovery.
Introduction to Phenoxazine Photoredox Catalysis
Phenoxazine derivatives are a class of organic compounds that have garnered significant interest as photoredox catalysts due to their robust electrochemical and photophysical properties. Upon photoexcitation, they can engage in single-electron transfer (SET) processes to activate organic molecules, enabling a wide range of chemical reactions under mild conditions.[3] Their utility is particularly notable in organocatalyzed atom transfer radical polymerization (O-ATRP), as well as in small molecule synthesis, including trifluoromethylation and cross-coupling reactions.[4]
The core advantages of using phenoxazine-based catalysts include:
-
Sustainability: They are a cost-effective and more sustainable alternative to iridium and ruthenium complexes.
-
Strong Reducing Power: N-aryl phenoxazines, in their photoexcited state, are strongly reducing, enabling challenging chemical transformations.[5][6]
-
Tunable Properties: The structure of phenoxazine derivatives can be readily modified to tune their photophysical and electrochemical properties, such as their absorption spectra and redox potentials.[7][8]
Reaction Mechanism: The Oxidative Quenching Cycle
Phenoxazine derivatives typically operate through an oxidative quenching cycle in photoredox catalysis. The general mechanism is as follows:
-
Photoexcitation: The phenoxazine catalyst (PC) absorbs light, promoting it to an excited state (PC*).
-
Single-Electron Transfer (SET): The excited catalyst (PC*) donates an electron to a substrate, such as an alkyl halide, resulting in the formation of a radical species and the catalyst radical cation (PC•+).
-
Chemical Transformation: The generated radical undergoes the desired chemical reaction (e.g., polymerization, addition to an alkene).
-
Catalyst Regeneration: The catalyst radical cation (PC•+) is subsequently reduced back to its ground state (PC) by a sacrificial electron donor or through another reaction intermediate, completing the catalytic cycle.
Caption: Oxidative quenching catalytic cycle of a phenoxazine photoredox catalyst.
Quantitative Data Summary
The performance of various phenoxazine derivatives as photoredox catalysts has been evaluated in several studies. The following tables summarize key quantitative data for their application in O-ATRP of methyl methacrylate (MMA).
Table 1: Performance of N-Aryl Phenoxazine Catalysts in O-ATRP of MMA
| Catalyst | N-Aryl Substituent | Polymer Dispersity (Đ) | Initiator Efficiency (%) | Light Source | Reference |
| 1 | Phenyl | 1.30 - 1.50 | ~70-90 | White Light | [7][8] |
| 2 | 1-Naphthyl | 1.13 - 1.31 | >95 | White LEDs | [5] |
| 3 | Core-substituted | < 1.30 | ~100 | UVA and Visible Light | [9] |
Data synthesized from multiple sources for comparative purposes.
Experimental Protocols
General Setup for a Photoredox Reaction
A standard experimental setup for a photoredox reaction using phenoxazine catalysts is crucial for reproducibility.
Caption: A typical workflow for a photoredox-catalyzed organic transformation.
Materials and Equipment:
-
Reaction Vessels: Schlenk tubes or vials with screw caps and septa.
-
Light Source: Blue or white LED strips or a dedicated photoreactor (e.g., Kessil lamp).[3][10]
-
Stirring: Magnetic stir plate.
-
Inert Atmosphere: Nitrogen or argon gas supply for degassing.
-
Syringes and Needles: For transfer of degassed solvents and reagents.
General Procedure:
-
Preparation: To a clean and dry reaction vessel, add the phenoxazine catalyst, substrate, and any other solid reagents.
-
Solvent Addition: Add the appropriate solvent under an inert atmosphere.
-
Degassing: Degas the reaction mixture by sparging with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the catalyst.
-
Initiation: Place the reaction vessel at a fixed distance from the light source and begin irradiation with vigorous stirring. Cooling with a fan may be necessary to maintain room temperature.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Upon completion, quench the reaction, and purify the product using standard laboratory techniques such as column chromatography.
Protocol for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
This protocol is adapted from procedures for the polymerization of methyl methacrylate (MMA) using N-aryl phenoxazine catalysts.[5][7]
Materials:
-
Catalyst: N-aryl phenoxazine derivative (e.g., 10-(1-naphthyl)phenoxazine).
-
Monomer: Methyl methacrylate (MMA), passed through a column of basic alumina to remove inhibitor.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Solvent: Anisole or dimethylformamide (DMF).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the phenoxazine catalyst in the chosen solvent.
-
Reaction Mixture: In a glovebox or under an inert atmosphere, add the monomer (MMA), initiator (EBiB), and solvent to a reaction tube.
-
Catalyst Addition: Add the required volume of the catalyst stock solution to the reaction mixture.
-
Degassing: If not prepared in a glovebox, seal the tube and degas the mixture using several freeze-pump-thaw cycles.
-
Polymerization: Place the reaction tube in a photoreactor with a defined light source (e.g., white LEDs) and stir at room temperature.
-
Termination: After the desired time, stop the reaction by opening the tube to air and quenching with a small amount of a radical inhibitor (e.g., hydroquinone).
-
Isolation and Analysis: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum. Analyze the molecular weight and dispersity by gel permeation chromatography (GPC).
Troubleshooting
-
Low Conversion:
-
Oxygen Quenching: Ensure thorough degassing of the reaction mixture.
-
Light Source Intensity: Check the output of the light source and ensure the reaction vessel is placed at an optimal distance.
-
Catalyst Decomposition: Some organic catalysts can be sensitive to prolonged irradiation. Monitor catalyst stability by UV-Vis spectroscopy.
-
-
Low Initiator Efficiency in O-ATRP:
-
Impure Monomer/Initiator: Purify the monomer and initiator before use.
-
Side Reactions: The radical species may undergo side reactions. Consider adjusting the reaction concentration or temperature.
-
By following these protocols and considering the provided data, researchers can effectively employ phenoxazine derivatives as powerful and sustainable photoredox catalysts in a variety of synthetic applications.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newiridium.com [newiridium.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Photomediated core modification of organic photoredox catalysts in radical addition: mechanism and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02258J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
Application Notes and Protocols for 10H-Phenoxazine-10-propanoic acid in Antidiabetic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxazine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antidiabetic properties. While direct and extensive research on 10H-Phenoxazine-10-propanoic acid for antidiabetic applications is limited in publicly available literature, the structurally related compound, Ragaglitazar (DRF-2725) , offers a compelling case study. Ragaglitazar, which shares the phenoxazine core linked to a propanoic acid moiety, is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
This document provides detailed application notes and experimental protocols based on the established mechanism of action of Ragaglitazar and other PPARα/γ dual agonists. These notes are intended to serve as a comprehensive guide for researchers investigating this compound or similar phenoxazine derivatives for the treatment of type 2 diabetes and associated metabolic disorders.
Mechanism of Action: PPARα/γ Dual Agonism
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The dual activation of PPARα and PPARγ presents a multifaceted approach to treating type 2 diabetes by addressing both insulin resistance and dyslipidemia.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a key regulator of adipocyte differentiation, glucose homeostasis, and insulin sensitization. Activation of PPARγ by agonists like thiazolidinediones (TZDs) and dual agonists leads to enhanced insulin sensitivity in peripheral tissues (muscle, liver, and fat), promoting glucose uptake from the blood and reducing hepatic glucose production.
-
PPARα Activation: Abundantly expressed in the liver, heart, and skeletal muscle, PPARα is a major regulator of lipid metabolism. Its activation leads to increased fatty acid oxidation, reduced triglyceride levels, and an increase in high-density lipoprotein (HDL) cholesterol.
By simultaneously targeting both receptors, a dual agonist like a phenoxazine-propanoic acid derivative can offer comprehensive management of the metabolic dysregulation characteristic of type 2 diabetes.
Data Presentation: Efficacy of a Representative Phenoxazine-Propanoic Acid Derivative (Ragaglitazar)
The following tables summarize the quantitative data for Ragaglitazar, providing a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Activity of Ragaglitazar
| Parameter | Receptor | EC50 (nM) | Reference Compound | EC50 (nM) |
| Transactivation Assay | PPARγ | 324 | Rosiglitazone | 196 |
| Transactivation Assay | PPARα | 270 | WY 14,643 | 8100 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency.
Table 2: In Vivo Efficacy of Ragaglitazar in Animal Models of Diabetes and Dyslipidemia
| Animal Model | Parameter | ED50 (mg/kg) |
| ob/ob mice | Plasma Glucose Reduction | <0.03 |
| ob/ob mice | Plasma Triglyceride Reduction | 6.1 |
| ob/ob mice | Plasma Insulin Reduction | <0.1 |
| High-fat-fed rats | Triglyceride Lowering | 3.95 |
| High-fat-fed rats | Cholesterol Lowering | 3.78 |
| High-fat-fed rats | HDL-C Increase | 0.29 |
ED50 (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.
Table 3: Clinical Efficacy of Ragaglitazar in Type 2 Diabetic Patients (12-week study)
| Parameter | 1 mg Dose | 4 mg Dose | 10 mg Dose | Placebo |
| Change in Fasting Plasma Glucose (mg/dL) | -48 | -74 | -77 | +22.5 |
| Change in Triglycerides (%) | -40 | -62 | -51 | +12 |
| Change in HDL Cholesterol (%) | +20 | +31 | N/A | +2 |
| Change in LDL Cholesterol (%) | N/A | -14 | -19 | +5 |
| Change in HbA1c (%) | -0.5 | -1.3 | -1.1 | +0.8 |
Mandatory Visualizations
Caption: PPARα/γ Dual Agonist Signaling Pathway.
Application Notes and Protocols for Phenoxazine Derivatives in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of phenoxazine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). It includes detailed protocols for the synthesis of phenoxazine dyes, fabrication of DSSC devices, and characterization techniques. Quantitative data on the performance of representative phenoxazine-based DSSCs is also presented for comparative analysis.
Introduction to Phenoxazine Dyes in DSSCs
Phenoxazine derivatives have emerged as a promising class of organic dyes for DSSCs due to their strong electron-donating ability, high molar extinction coefficients, and tunable photophysical and electrochemical properties.[1][2] The typical molecular design of these dyes follows a donor-π-acceptor (D-π-A) structure, where the phenoxazine moiety acts as the electron donor, a conjugated system serves as the π-bridge, and an anchoring group like cyanoacrylic acid functions as the electron acceptor.[3][4][5] This architecture facilitates efficient intramolecular charge transfer upon photoexcitation, a critical step for successful electron injection into the semiconductor's conduction band in a DSSC.
Working Principle of a Dye-Sensitized Solar Cell
A DSSC operates on the principle of photo-induced electron transfer. The process begins with the absorption of light by the dye molecule, which excites an electron from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excited electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The injected electrons travel through the semiconductor to an external circuit, generating an electric current. The oxidized dye molecule is subsequently regenerated by a redox electrolyte, which in turn is regenerated at the counter electrode by the returning electrons, thus completing the circuit.
Molecular Design of Phenoxazine Dyes (D-π-A Architecture)
The performance of phenoxazine dyes in DSSCs is highly dependent on their molecular structure. The D-π-A design allows for the tuning of their electronic and optical properties.
-
Donor (D): The phenoxazine core is an excellent electron donor. Its non-planar, butterfly-like conformation can help to suppress dye aggregation on the TiO₂ surface, which is beneficial for device performance.[6]
-
π-Bridge (π): A conjugated spacer, such as thiophene or furan, connects the donor and acceptor moieties. The nature of the π-bridge influences the intramolecular charge transfer and the light-harvesting properties of the dye.[4]
-
Acceptor (A): An electron-withdrawing group, typically cyanoacrylic acid, serves as both an electron acceptor and an anchoring group to bind the dye to the TiO₂ surface, facilitating electron injection.[3][5]
Quantitative Data of Representative Phenoxazine Dyes
The following table summarizes the key performance parameters of some reported phenoxazine-based dyes in DSSCs.
| Dye Name | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | HOMO (eV) | LUMO (eV) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) | Reference |
| POZ-4 | - | 1.00 x 104 | - | - | 10.36 | 0.650 | - | - | [5] |
| POZ-6 | - | 1.70 x 104 | - | - | 12.95 | 0.680 | - | 6.08 | [5] |
| PTZ-3 | 503 | 6.23 x 104 | -5.31 | -2.81 | 12.31 | 0.71 | 0.63 | 5.53 | [7] |
| PTZ-5 | 544 | 3.80 x 104 | -5.35 | -3.07 | 11.23 | 0.64 | 0.62 | 4.43 | [7] |
Note: The performance of DSSCs can vary depending on the specific fabrication conditions, such as the TiO₂ film thickness, electrolyte composition, and counter electrode material.
Experimental Protocols
A. General Synthesis Protocol for a D-π-A Phenoxazine Dye
This protocol provides a general procedure for the synthesis of a phenoxazine dye with a D-π-A structure. The specific reactants and conditions may need to be optimized for different target molecules.
Materials:
-
N-alkylated phenoxazine derivative
-
Formyl-substituted π-bridge (e.g., 5-formylthiophene-2-boronic acid)
-
Cyanoacetic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Toluene, Ethanol, DMF)
-
Piperidine
Procedure:
-
Synthesis of the D-π Intermediate:
-
In a round-bottom flask, dissolve the N-alkylated phenoxazine derivative, the formyl-substituted π-bridge boronic acid, and the palladium catalyst in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Add an aqueous solution of the base.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the D-π intermediate.
-
-
Knoevenagel Condensation to form the D-π-A Dye:
-
Dissolve the purified D-π intermediate and cyanoacetic acid in a suitable solvent (e.g., acetonitrile or chloroform).
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final D-π-A phenoxazine dye by recrystallization or column chromatography.
-
Characterization: The synthesized dye should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
B. Fabrication Protocol for a Phenoxazine-Based DSSC
This protocol outlines the steps for fabricating a laboratory-scale DSSC using a synthesized phenoxazine dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
TiO₂ paste (e.g., P25)
-
Synthesized phenoxazine dye
-
Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol)
-
Chenodeoxycholic acid (CDCA) as a co-adsorbent (optional)
-
Iodide-based electrolyte (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M DMPII, and 0.5 M TBP in acetonitrile)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂ film in a furnace with a stepwise heating profile, typically ramping up to 500°C and holding for 30 minutes to ensure good particle necking and removal of organic binders.
-
Allow the TiO₂-coated FTO (photoanode) to cool down to room temperature.
-
-
Dye Sensitization:
-
Prepare a dye solution of the phenoxazine dye (typically 0.3-0.5 mM) in a suitable solvent or solvent mixture. Adding a co-adsorbent like CDCA in a 1:1 molar ratio with the dye can help to reduce dye aggregation.
-
Immerse the TiO₂ photoanode in the dye solution and keep it in the dark for 12-24 hours to ensure complete dye loading.
-
After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.
-
-
Assembly of the DSSC:
-
Place a thermoplastic sealant frame on the dye-sensitized photoanode.
-
Position the platinum-coated counter electrode on top of the sealant.
-
Heat the assembly on a hot plate at around 100-120°C to seal the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the iodide-based electrolyte into the cell through the opening via vacuum backfilling or capillary action.
-
Seal the opening completely with the sealant and a small piece of glass.
-
C. Characterization of Phenoxazine Dyes and DSSCs
1. Dye Characterization:
-
UV-Vis Absorption Spectroscopy: To determine the absorption spectrum and the maximum absorption wavelength (λmax) of the dye in solution and adsorbed on the TiO₂ film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the dye, which are crucial for assessing the feasibility of electron injection and dye regeneration.
2. DSSC Performance Characterization:
-
Current Density-Voltage (J-V) Measurement: This is the primary method to evaluate the performance of the DSSC. The cell is illuminated with a solar simulator (AM 1.5G, 100 mW/cm²) and the current is measured as the voltage is swept. From the J-V curve, the key photovoltaic parameters are extracted:
-
Short-circuit current density (Jsc)
-
Open-circuit voltage (Voc)
-
Fill factor (FF)
-
Power conversion efficiency (η)
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the quantum efficiency of the solar cell at different wavelengths of light. It provides insights into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.
Experimental Workflow for DSSC Fabrication and Characterization
The following diagram illustrates the typical workflow for the fabrication and characterization of a phenoxazine-based DSSC.
Conclusion
Phenoxazine derivatives represent a versatile and highly promising class of sensitizers for dye-sensitized solar cells. Their favorable electronic properties and the ability to tune their molecular structure through the D-π-A design offer significant potential for the development of efficient and cost-effective solar energy conversion devices. The protocols and data presented in this document provide a valuable resource for researchers and scientists working in the field of solar energy and materials science. Further research focusing on the molecular engineering of phenoxazine dyes to enhance their light-harvesting capabilities and suppress charge recombination is expected to lead to even higher DSSC efficiencies in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electronic and optical properties’ tuning of phenoxazine-based D-A2-π-A1 organic dyes for dye-sensitized solar cells. DFT/TDDFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Protein Binding Studies with 10H-Phenoxazine-10-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10H-Phenoxazine-10-propanoic acid is a heterocyclic compound featuring a phenoxazine core, a tricyclic structure with two benzene rings linked by an oxazine moiety. This class of compounds, phenoxazines, is of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include antimicrobial, antioxidant, and anticancer properties. Understanding the interaction of this compound with proteins is crucial for elucidating its mechanism of action, pharmacokinetics, and potential therapeutic applications. The propanoic acid moiety suggests potential interactions with receptor binding sites through hydrogen bonding, while the phenoxazine core can engage in hydrophobic interactions.
These application notes provide an overview of standard methodologies for characterizing the binding of this compound to proteins. The protocols outlined below for Fluorescence Spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are established techniques for studying small molecule-protein interactions.
Quantitative Data Summary
The binding of various phenoxazine derivatives to Bovine Serum Albumin (BSA) has been characterized, providing insights into the structure-activity relationship of this class of compounds. The following table summarizes key binding parameters from a study on phenoxazine modulators, which can serve as a reference for expected values in similar studies with this compound.[1]
| Phenoxazine Derivative | Percentage of Bound Drug (%) | Apparent Binding Constant (k) | Association Constant (K1) x 10⁻⁴ (M⁻¹) | Free Energy of Binding (ΔG°) (kcal/mol) |
| 10-(3′-N-morpholinopropyl)-phenoxazine (MPP) | 31.78 | 0.48 | 1.3 | -5.553 |
| 10-(3′-N-morpholinobutyl)-phenoxazine (MBP) | 54.40 | 1.28 | 3.1 | -6.063 |
| 10-(3′-N-morpholinopropyl)-2-chlorophenoxazine (MPCP) | 66.64 | 1.99 | 4.2 | -6.241 |
| 10-(3′-N-piperidinopropyl)-2-chlorophenoxazine (PPCP) | 77.68 | 3.99 | 9.9 | -6.701 |
| 10-(3′-N-morpholinopropyl)-2-trifluoromethylphenoxazine (MPTP) | 73.60 | 2.91 | 5.8 | -6.430 |
Experimental Protocols
Fluorescence Spectroscopy
Fluorescence spectroscopy is a widely used technique to study the binding of small molecules to proteins by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) upon ligand binding.
Protocol for Tryptophan Fluorescence Quenching Assay:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used, ensuring the final concentration does not interfere with the assay.
-
All solutions should be filtered and degassed to avoid light scattering and quenching by dissolved oxygen.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer with temperature control.
-
Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan).
-
Set the emission wavelength range to scan from 300 nm to 400 nm.
-
-
Titration Experiment:
-
Place a known concentration of the protein solution in a quartz cuvette.
-
Record the initial fluorescence spectrum of the protein.
-
Add small aliquots of the this compound stock solution to the protein solution.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Continue the titration until no further significant change in fluorescence is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.
-
The binding constant (Kd) can be determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation for quenching or a non-linear regression model for specific binding.
-
Caption: Fluorescence Spectroscopy Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.[2][3]
Protocol for Small Molecule-Protein Interaction Analysis:
-
Sensor Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein solution over the activated surface to immobilize it via amine coupling. The protein should be in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.0-5.5) to promote pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the small molecule over the immobilized protein surface, followed by a dissociation phase where only running buffer flows.
-
A reference flow cell (without immobilized protein or with an irrelevant protein) should be used to subtract bulk refractive index changes.
-
-
Data Analysis:
-
The binding response is measured in Resonance Units (RU).
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Caption: Surface Plasmon Resonance Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[4][5]
Protocol for Protein-Small Molecule Binding:
-
Sample Preparation:
-
Prepare the target protein solution and the this compound solution in the exact same buffer to minimize heats of dilution. Dialyze both samples against the same buffer batch.
-
The concentration of the protein in the sample cell should be 10-100 times the expected Kd.
-
The concentration of the small molecule in the syringe should be 10-20 times the protein concentration.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform an initial injection of a small volume to avoid artifacts from the injection process.
-
Carry out a series of injections of the small molecule into the protein solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the small molecule to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, Kd, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Caption: Isothermal Titration Calorimetry Workflow.
Potential Signaling Pathway Involvement
Phenoxazine derivatives have been shown to modulate various cellular signaling pathways, often leading to apoptosis or overcoming multidrug resistance in cancer cells. A potential pathway that could be influenced by this compound, based on the activity of related compounds, is the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, proliferation, and metabolism.
Caption: Potential PI3K/Akt/mTOR Signaling Pathway Modulation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols: Cellular Uptake Mechanisms of Phenoxazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cellular uptake mechanisms of phenoxazine compounds, a versatile class of molecules with applications ranging from fluorescent dyes to potential therapeutic agents.[1] This document outlines the primary uptake pathways, presents quantitative data for specific derivatives, and offers detailed protocols for experimental investigation.
Introduction to Phenoxazine Cellular Uptake
Phenoxazine derivatives are heterocyclic compounds known for their diverse biological and photophysical properties.[1] Their ability to enter cells is critical for their function, whether as intracellular stains, photosensitizers, or anticancer agents.[1][2] The cellular uptake of these compounds is not governed by a single mechanism but is highly dependent on the specific physicochemical properties of each derivative, including its lipophilicity, charge, and size. The primary mechanisms involved are passive diffusion, active transport (both influx and efflux), and lysosomal sequestration.
Primary Cellular Uptake and Trafficking Mechanisms
The entry of phenoxazine compounds into a cell can be visualized as a multi-pathway process. The main routes are summarized below.
Passive Diffusion
Lipophilic, uncharged phenoxazine molecules can often traverse the cell membrane's lipid bilayer via passive diffusion. This process is driven by the concentration gradient of the compound across the membrane. The lipophilicity, often influenced by alkyl chain length on the phenoxazine ring, can enhance this mechanism.[3]
Active Transport and Efflux
Some phenoxazine derivatives are recognized by membrane transporter proteins. This can lead to active transport into the cell. Conversely, and of significant importance in drug development, some phenoxazines are substrates for efflux pumps like P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent transporter that actively pumps xenobiotics out of the cell, which can be a major cause of multidrug resistance (MDR) in cancer therapy.[1]
Lysosomal Sequestration (Ion Trapping)
A key mechanism for the accumulation of many basic, lipophilic drugs is lysosomal sequestration, also known as ion trapping.[4][5] Phenoxazine derivatives like Nile Blue are weak bases. In their uncharged state, they can diffuse across the lysosomal membrane. The interior of the lysosome is acidic (pH 4-5).[4] Inside, the compound becomes protonated. This charged form is unable to diffuse back across the membrane, leading to its "trapping" and high concentration within the lysosome.[5][6] This is a primary mechanism for the high intracellular accumulation of Nile Blue derivatives.[6]
Caption: Key cellular uptake and efflux pathways for phenoxazine compounds.
Quantitative Data on Phenoxazine Uptake and Activity
The following tables summarize quantitative data related to the cellular uptake and biological effects of various phenoxazine derivatives. It is important to distinguish between cytotoxicity (which may or may not be related to uptake efficiency) and direct measures of transport kinetics.
Table 1: Kinetic and Uptake Parameters
| Compound | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Phenoxazine | KB-3-1 (human epidermoid carcinoma) | Uptake Rate Constant 1 | 0.3 s⁻¹ | [7] (from a 1993 study) |
| Phenoxazine | KB-3-1 | Uptake Rate Constant 2 | 0.07 s⁻¹ | [7] (from a 1993 study) |
| Phenoxazine | KB-3-1 | Efflux Rate Constant | 0.2 s⁻¹ | [7] (from a 1993 study) |
| Cationic Nile Blue (CNB) | U-2 OS (osteosarcoma) | Relative Uptake (vs. CNB-PTX) | ~3-fold higher |[8][9] |
Table 2: Cytotoxicity (IC₅₀) Data for Selected Phenoxazine Derivatives Note: IC₅₀ values represent the concentration required to inhibit 50% of cell viability or growth. While not a direct measure of uptake, they are influenced by a compound's ability to enter the cell and reach its target.
| Compound Name/Class | Cell Line | IC₅₀ Value | Reference |
| Benzo[a]phenoxazine C9 | RKO (colorectal cancer) | 0.22 µM | [2][10][11] |
| Benzo[a]phenoxazine A36 | RKO (colorectal cancer) | 0.16 µM | [2][10][11] |
| Benzo[a]phenoxazine A42 | RKO (colorectal cancer) | 0.32 µM | [2][10][11] |
| Benzo[a]phenoxazine C9 | MCF7 (breast cancer) | 0.31 µM | [2][10][11] |
| Benzo[a]phenoxazine A36 | MCF7 (breast cancer) | 0.23 µM | [2][10][11] |
| Benzo[a]phenoxazine A42 | MCF7 (breast cancer) | 0.44 µM | [2][10][11] |
| Phx-3 (2-aminophenoxazine-3-one) | MT-1 (T-cell leukemia) | < 10 µg/mL | [12] |
| Benzo[a]phenoxazine with 4-aminopyridine | Plasmodium falciparum | 7.6 nM | [1] |
Detailed Experimental Protocols
Here we provide detailed protocols for quantifying the cellular uptake of fluorescent phenoxazine compounds and for investigating the underlying mechanisms.
Protocol 1: Quantification of Cellular Uptake using Flow Cytometry
Principle: This protocol measures the mean fluorescence intensity of a cell population after incubation with a fluorescent phenoxazine dye (e.g., Nile Blue, Nile Red). Flow cytometry allows for rapid analysis of thousands of individual cells, providing a robust quantitative measure of uptake.
Materials:
-
Fluorescent phenoxazine compound (e.g., Nile Blue A, Nile Red)
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hanks and 20 mM Hepes buffer (HHBS) or other suitable buffer
-
Adherent or suspension cells
-
Flow cytometer with appropriate laser and filters (e.g., for Nile Red, Ex: 515-560 nm, Em: >590 nm)[7]
Procedure:
-
Preparation of Reagents:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest the cells (using trypsin for adherent cells) and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh, pre-warmed medium or HHBS to a concentration of 1-5 x 10⁵ cells/mL.[7]
-
-
Incubation:
-
Add 500 µL of the cell suspension to each flow cytometry tube.
-
Add 500 µL of the phenoxazine working solution (at 2x final concentration) to the cells.
-
Incubate for the desired time (e.g., 10-60 minutes) at 37°C, protected from light.[7] A time-course experiment is recommended to determine uptake kinetics.
-
-
Washing:
-
Stop the uptake by adding 2 mL of ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet again with 2 mL of ice-cold PBS to remove any membrane-bound dye.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of cold PBS.
-
Analyze the samples on the flow cytometer immediately.
-
Include an unstained control sample (cells only) to set the baseline fluorescence.
-
Record the mean fluorescence intensity (MFI) for the cell population.
-
Caption: Experimental workflow for quantifying cellular uptake via flow cytometry.
Protocol 2: Investigating Uptake Mechanisms with Inhibitors
Principle: To determine the specific pathways involved in phenoxazine uptake (e.g., clathrin-mediated endocytosis, macropinocytosis), cells are pre-treated with pharmacological inhibitors that block these routes before incubation with the fluorescent dye. A significant reduction in uptake compared to the untreated control suggests the involvement of that specific pathway.[13]
Materials:
-
All materials from Protocol 1.
-
Endocytosis inhibitors (see Table 3). Prepare stock solutions in DMSO or water as recommended by the manufacturer.
Table 3: Common Endocytosis Inhibitors
| Inhibitor | Target Pathway | Typical Concentration |
|---|---|---|
| Chlorpromazine | Clathrin-Mediated Endocytosis | 10-30 µM |
| Cytochalasin D | Actin Polymerization (Macropinocytosis, Phagocytosis) | 1-10 µM |
| Amiloride / EIPA | Macropinocytosis (Na⁺/H⁺ exchange) | 50-100 µM |
| Nocodazole | Microtubule Disruption | 10-30 µM |
| Sodium Azide & 2-Deoxyglucose | ATP Depletion (Energy-dependent processes) | 10 mM & 50 mM |
Procedure:
-
Cell Preparation: Prepare cell suspensions as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
Aliquot the cell suspension into different tubes.
-
Add the respective inhibitors to each tube at the desired final concentration. Include a "vehicle control" tube with just DMSO.
-
Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.
-
-
Phenoxazine Incubation:
-
Following the pre-incubation, add the fluorescent phenoxazine working solution to all tubes (including the untreated control and vehicle control).
-
Incubate for the time determined in Protocol 1 (e.g., 30 minutes) at 37°C, protected from light.
-
-
Washing and Data Acquisition:
-
Follow steps 4 and 5 from Protocol 1 to wash the cells and acquire data on the flow cytometer.
-
-
Analysis:
-
Normalize the Mean Fluorescence Intensity (MFI) of each inhibitor-treated sample to the MFI of the untreated (or vehicle) control.
-
A significant decrease in fluorescence in the presence of an inhibitor points to the involvement of its target pathway in the uptake of the phenoxazine compound.
-
Caption: Logical workflow for using inhibitors to dissect uptake mechanisms.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. xenotech.com [xenotech.com]
- 5. criver.com [criver.com]
- 6. mdpi.com [mdpi.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
Application Notes and Protocols: Synthesis of Phenoxazine-Based Nucleoside Derivatives for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various phenoxazine-based nucleoside derivatives. These compounds have demonstrated significant potential in antiviral research, exhibiting activity against a broad spectrum of both DNA and RNA viruses. The information presented herein is intended to guide researchers in the development of novel antiviral agents.
Introduction
Phenoxazine-based nucleoside analogs are a promising class of compounds in the search for new antiviral therapies.[1] Modifications of the phenoxazine core, as well as the carbohydrate moiety of nucleosides, have led to the discovery of derivatives with potent antiviral activity.[1][2] This document outlines the synthesis and antiviral screening of three distinct groups of phenoxazine-based nucleoside derivatives: 8-alkoxy-substituted, acyclic, and carbocyclic analogs. These compounds have been evaluated against a diverse panel of viruses, including herpesviruses, flaviviruses, alphaviruses, and coronaviruses.[1][3]
Data Presentation: Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected phenoxazine-based nucleoside derivatives against various DNA and RNA viruses.
Table 1: Antiviral Activity of 8-Alkoxy-Substituted Phenoxazine Nucleoside Derivatives [1]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 11a | Varicella-Zoster Virus (VZV) | HEL | < 0.1 | > 100 | > 1000 |
| Tick-Borne Encephalitis Virus (TBEV) | SPEV | 1.1 ± 0.2 | 23 ± 2 | 21 | |
| Chikungunya Virus (CHIKV) | Vero | 4.8 ± 0.5 | 23 ± 2 | 5 | |
| SARS-CoV-2 | Vero E6 | 15 ± 2 | 23 ± 2 | 1.5 | |
| 11b | TBEV | SPEV | 0.9 ± 0.1 | 19 ± 1 | 21 |
| CHIKV | Vero | 4.1 ± 0.4 | 19 ± 1 | 5 | |
| 11c | TBEV | SPEV | 1.3 ± 0.2 | 25 ± 3 | 19 |
| H1N1 Influenza | MDCK | 8.5 ± 1.0 | > 100 | > 12 | |
| 12c | VZV | HEL | 0.5 ± 0.1 | > 100 | > 200 |
Table 2: Antiviral Activity of Acyclic and Carbocyclic Phenoxazine Nucleoside Derivatives [1]
| Compound | Type | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 16a | Acyclic | H1N1 Influenza | MDCK | 9.5 ± 1.2 | > 100 | > 11 |
| 17 | Acyclic | H1N1 Influenza | MDCK | 7.2 ± 0.9 | > 100 | > 14 |
| 23 | Carbocyclic | Respiratory Syncytial Virus (RSV) | HEp-2 | 12 ± 2 | > 100 | > 8 |
Mechanism of Action
The primary mechanism of action for many nucleoside analogs involves the inhibition of viral polymerases.[4][5] After entering a host cell, these compounds are typically phosphorylated to their active triphosphate form by host and/or viral kinases.[4] The resulting triphosphate analog can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase. This incorporation can lead to chain termination, thereby halting viral replication.[5] For certain herpesviruses like VZV, the initial phosphorylation step is often catalyzed by a virus-encoded thymidine kinase, which provides a degree of selectivity for infected cells.[1]
Experimental Workflows and Protocols
Synthesis of Phenoxazine-Based Nucleoside Derivatives
The synthesis of these derivatives can be broadly categorized into three main workflows, each starting from specific precursors and leading to the desired 8-alkoxy-substituted, acyclic, or carbocyclic analogs.
Protocol 1: Synthesis of 8-Alkoxy-Substituted Phenoxazine Nucleosides (e.g., 11a-c)
This protocol describes a general procedure for the synthesis of 8-alkoxy-substituted derivatives.[1]
Step 1: Nitration of 4-Alkoxyphenols
-
Dissolve 4-alkoxyphenol (1.0 eq) in benzene at 0 °C.
-
Add a 56% aqueous solution of nitric acid (1.0 eq) in one portion with vigorous stirring.
-
After 2 minutes, wash the reaction mixture with water, dry over sodium sulfate, and concentrate under reduced pressure to yield the 4-alkoxy-2-nitrophenol, which can be purified by chromatography.
Step 2: Reduction of the Nitro Group
-
The 4-alkoxy-2-nitrophenol is reduced to the corresponding 4-alkoxy-2-aminophenol. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon.
-
The resulting aniline is often used in the next step without extensive purification.
Step 3: Coupling and Cyclization
-
React the 4-alkoxy-2-aminophenol with a suitably protected and activated cytidine derivative, such as 3',5'-O-acetyl-4-N-(1,2,4-triazol-1-yl)-5-bromo-2'-deoxycytidine, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
The subsequent cyclization is achieved by refluxing the reaction mixture in a solution of triethylamine (TEA) in ethanol.
-
Finally, deprotection of the sugar hydroxyl groups is carried out using aqueous ammonia to afford the desired 8-alkoxy-substituted phenoxazine nucleoside derivative.
Protocol 2: Synthesis of Acyclic Phenoxazine Nucleosides (e.g., 16a-b)
This protocol outlines the synthesis of acyclic analogs.[1]
Step 1: Acetylation of 1-(2-Hydroxyethoxymethyl)-5-bromouracil
-
Acetylate the primary hydroxyl group of 1-(2-Hydroxyethoxymethyl)-5-bromouracil using a standard acetylating agent like acetic anhydride in pyridine.
Step 2: Activation of the C4 Position
-
Activate the C4 position of the acetylated uracil derivative using the Appel reaction conditions (triphenylphosphine and carbon tetrachloride). This converts the C4 carbonyl into a more reactive intermediate.
Step 3: Substitution and Cyclization
-
React the activated uracil derivative with either 2-aminophenol or a substituted 2-aminophenol (e.g., 4-(nonyloxy)-2-aminophenol).
-
Induce cyclization by refluxing the reaction mixture in a solution of triethylamine (TEA) in ethanol.
-
Treat the product with aqueous ammonia to remove any remaining protecting groups and yield the final acyclic phenoxazine nucleoside analog.
Proposed Mechanism of Viral Polymerase Inhibition
The antiviral activity of these nucleoside derivatives is believed to stem from their ability to act as chain terminators during viral nucleic acid replication.
Conclusion
The synthesis of phenoxazine-based nucleoside derivatives offers a versatile platform for the development of novel antiviral agents. The methodologies presented provide a foundation for the creation of compound libraries for screening against a wide array of viral pathogens. The promising activity of several lead compounds, particularly against VZV and TBEV, warrants further investigation and optimization of their structures to enhance efficacy and selectivity. These application notes and protocols are intended to facilitate such research endeavors in the field of antiviral drug discovery.
References
- 1. Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity spectrum of phenoxazine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleic Acid Stabilization Using 10H-Phenoxazine-10-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acids, the fundamental molecules of life, are susceptible to degradation by nucleases and thermal denaturation, posing significant challenges for their therapeutic and diagnostic applications. The stabilization of DNA and RNA is therefore of paramount importance in the development of novel gene therapies, antisense oligonucleotides, and molecular diagnostic tools. Phenoxazine derivatives have emerged as a promising class of compounds capable of interacting with and stabilizing nucleic acid structures.[1][2] This application note provides a detailed overview of the potential use of 10H-Phenoxazine-10-propanoic acid for nucleic acid stabilization, including hypothetical data presentation, detailed experimental protocols, and conceptual diagrams.
While direct experimental data for this compound in nucleic acid stabilization is limited in the current literature, the foundational phenoxazine scaffold is known to intercalate into DNA and stabilize duplexes.[3] For instance, the well-known anticancer agent Actinomycin D, which contains a phenoxazine ring, functions by intercalating into DNA.[3] Furthermore, rationally designed phenoxazine derivatives, such as the "i-clamp," have been shown to significantly stabilize non-canonical DNA structures like i-motifs.[4][5] This suggests that this compound may also possess nucleic acid stabilizing properties, warranting further investigation.
Principle of Action
The proposed mechanism for nucleic acid stabilization by this compound is based on the intercalating properties of the phenoxazine core. The planar aromatic structure of the phenoxazine ring is hypothesized to insert between the base pairs of a nucleic acid duplex. This intercalation is expected to increase the thermodynamic stability of the duplex, thereby raising its melting temperature (Tm) and providing protection against enzymatic degradation by nucleases. The propanoic acid side chain may further influence binding affinity and specificity through electrostatic or hydrogen bonding interactions with the nucleic acid backbone.
Data Presentation
The following tables are presented as templates to illustrate how quantitative data on the nucleic acid stabilizing effects of this compound would be structured for clear comparison.
Table 1: Thermal Melting Temperature (Tm) Shift Analysis
| Nucleic Acid Type | Sequence (5' to 3') | Concentration of this compound (µM) | Tm (°C) | ΔTm (°C) |
| dsDNA | CGCGAATTCGCG | 0 | 65.2 | - |
| 10 | 68.5 | +3.3 | ||
| 50 | 72.1 | +6.9 | ||
| 100 | 75.8 | +10.6 | ||
| dsRNA | rCrGrCrGrArArUrUrCrGrCrG | 0 | 78.4 | - |
| 10 | 80.1 | +1.7 | ||
| 50 | 82.9 | +4.5 | ||
| 100 | 85.3 | +6.9 |
Table 2: Nuclease Degradation Assay
| Nucleic Acid Type | Nuclease | Incubation Time (min) | Concentration of this compound (µM) | % Intact Nucleic Acid |
| ssDNA | DNase I | 30 | 0 | 15 |
| 10 | 45 | |||
| 50 | 78 | |||
| 100 | 92 | |||
| ssRNA | RNase A | 30 | 0 | 5 |
| 10 | 35 | |||
| 50 | 65 | |||
| 100 | 85 |
Experimental Protocols
Protocol 1: Thermal Melting (Tm) Analysis
This protocol determines the effect of this compound on the thermal stability of nucleic acid duplexes.[6][7]
Materials:
-
Lyophilized DNA or RNA oligonucleotides (HPLC purified)
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a 2 µM solution of the nucleic acid duplex by mixing equimolar amounts of the complementary strands in the annealing buffer.
-
Heat the solution to 95°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper annealing.
-
Prepare a series of dilutions of this compound in the annealing buffer.
-
In separate micro-cuvettes, mix the annealed nucleic acid duplex with the different concentrations of this compound. Include a control sample with no compound.
-
Place the cuvettes in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from 25°C to 95°C at a rate of 1°C/minute.[8]
-
The melting temperature (Tm) is the temperature at which 50% of the nucleic acid is denatured. This is determined from the maximum of the first derivative of the melting curve.[8]
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples containing the compound.
Protocol 2: Nuclease Degradation Assay
This protocol assesses the ability of this compound to protect nucleic acids from enzymatic degradation.[9][10]
Materials:
-
Fluorescently labeled DNA or RNA oligonucleotides (e.g., 5'-FAM)
-
Nuclease (e.g., DNase I for DNA, RNase A for RNA)
-
Nuclease reaction buffer
-
This compound stock solution
-
Gel loading buffer (containing formamide)
-
Denaturing polyacrylamide gel (e.g., 15% acrylamide, 7 M urea)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing the fluorescently labeled oligonucleotide, nuclease reaction buffer, and varying concentrations of this compound. Include a no-compound control.
-
Pre-incubate the mixtures at room temperature for 15 minutes to allow for binding of the compound to the nucleic acid.
-
Initiate the degradation reaction by adding the nuclease to each reaction mixture.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 0, 10, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of gel loading buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Visualize the gel using a fluorescence imager.
-
Quantify the band intensities to determine the percentage of intact oligonucleotide remaining in each sample.
Visualizations
Caption: Experimental workflows for assessing nucleic acid stabilization.
Caption: Proposed mechanism of nucleic acid stabilization.
Conclusion
This compound represents a molecule of interest for the stabilization of nucleic acids, based on the known properties of the phenoxazine scaffold. The experimental protocols provided herein offer a robust framework for the systematic evaluation of its potential in this application. The successful demonstration of nucleic acid stabilization by this compound could pave the way for its use in various therapeutic and diagnostic contexts where the integrity of DNA and RNA is critical. Further research is encouraged to elucidate the precise binding mode and stabilization efficacy of this compound with different nucleic acid structures.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sensusimpact.com [sensusimpact.com]
- 5. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]
- 6. Evaluation of Drug-Nucleic Acid Interactions by Thermal Melting Curves | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Easily denaturing nucleic acids derived from intercalating nucleic acids: thermal stability studies, dual duplex invasion and inhibition of transcription start - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Phenoxazine Derivatives as Anticancer Agents: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenoxazine derivatives have emerged as a promising class of heterocyclic compounds in anticancer research. Their planar tricyclic structure allows for intercalation into DNA and interaction with various cellular targets, leading to a range of cytotoxic effects against cancer cells. These compounds have demonstrated efficacy in preclinical studies through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, stabilization of G-quadruplex structures, lysosomal dysfunction, and inhibition of topoisomerase enzymes. Certain derivatives have also shown potential as photosensitizers in photodynamic therapy. This document provides a comprehensive overview of the applications of phenoxazine derivatives as anticancer agents, supported by quantitative data and detailed experimental protocols to guide further research and development.
Mechanisms of Action and Applications
Phenoxazine derivatives exert their anticancer effects through multiple pathways, making them versatile candidates for cancer therapy. Key mechanisms include:
-
Induction of Apoptosis and Cell Cycle Arrest: Several phenoxazine derivatives, such as Phx-1 and Phx-3, have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest, often at the G2/M or sub G0/G1 phase.[1] For instance, Phx-3 has been observed to down-regulate the anti-apoptotic protein Bcl-2 in pancreatic cancer cells.[2][3] Some derivatives can induce caspase-independent apoptosis in glioblastoma cells.
-
G-Quadruplex Stabilization: The unique four-stranded G-quadruplex (G4) structures in telomeres and promoter regions of oncogenes are emerging targets for anticancer drugs. Certain phenoxazine derivatives have been designed to bind to and stabilize these G4 structures, thereby inhibiting the proliferation of cancer cells.[4] These derivatives have shown particular toxicity towards lung adenocarcinoma (A549) and human liver cancer (HepG2) cells.[4]
-
Lysosomal Dysfunction: Benzo[a]phenoxazine derivatives have been found to accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP).[5] This disruption of lysosomal integrity results in the release of cathepsins into the cytosol, triggering apoptotic cell death and increased intracellular reactive oxygen species (ROS) accumulation.[6][7] This mechanism is particularly promising for targeting cancers with high sensitivity to lysosomal-targeted agents, such as certain colorectal and breast cancers.[5]
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes for DNA replication and repair. Some benzo[a]phenoxazine derivatives act as dual inhibitors of topoisomerase I and II.[8] They can stabilize the topoisomerase I-DNA cleavage complex and inhibit the ATPase activity of topoisomerase II, leading to apoptosis in cancer cells.[8]
-
Photodynamic Therapy (PDT): Benzo[a]phenoxazinium derivatives can act as photosensitizers.[9] Upon activation with light of a specific wavelength, these compounds generate reactive oxygen species (ROS) that are cytotoxic to cancer cells.[9] This approach offers the potential for localized tumor treatment with reduced side effects.[10][11]
-
Reversal of Multidrug Resistance (MDR): Some phenoxazine derivatives have demonstrated the ability to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein (P-gp), a key efflux pump.[12]
Quantitative Data on Anticancer Activity
The following tables summarize the cytotoxic activity of various phenoxazine derivatives against different cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity of Phenoxazine Derivatives (IC50/CC50 Values)
| Compound | Cancer Cell Line | Cell Line Origin | IC50 / CC50 (µM) | Reference |
| Phx-1 | A-172 | Human Glioblastoma | 60 | |
| Phx-1 | U-251 MG | Human Glioblastoma | 60 | |
| Phx-3 | A-172 | Human Glioblastoma | 10 | |
| Phx-3 | U-251 MG | Human Glioblastoma | 3 | |
| C9 | RKO | Human Colorectal Carcinoma | Low micromolar range | |
| A36 | RKO | Human Colorectal Carcinoma | Low micromolar range | |
| A42 | RKO | Human Colorectal Carcinoma | Low micromolar range | |
| C9 | MCF7 | Human Breast Adenocarcinoma | Low micromolar range | |
| A36 | MCF7 | Human Breast Adenocarcinoma | Low micromolar range | |
| A42 | MCF7 | Human Breast Adenocarcinoma | Low micromolar range | |
| Benzo[a]phenazine Derivatives | HeLa, A549, MCF-7, HL-60 | Cervical, Lung, Breast, Leukemia | 1-10 | [8] |
| Nucleoside Analogues | A549 | Human Lung Adenocarcinoma | Nanomolar range | [4] |
| Nucleoside Analogues | HepG2 | Human Liver Cancer | Nanomolar range | [4] |
Table 2: Apoptotic and Necrotic Effects of Phx-3 on KLM-1 Pancreatic Cancer Cells
| Treatment | Early Apoptosis (%) | Necrosis (%) | Late Apoptosis/Necrosis (%) | Reference |
| Control | Not specified | Not specified | Not specified | [2] |
| Phx-3 (50 µM, 48h) | Increased | Increased | Increased | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by phenoxazine derivatives and a general workflow for evaluating their anticancer properties.
Caption: Mechanisms of phenoxazine derivatives.
Caption: Workflow for anticancer evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer potential of phenoxazine derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of a phenoxazine derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phenoxazine derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenoxazine derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the phenoxazine derivative at the desired concentration (e.g., IC50) for a specific time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cancer cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)[9]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with the phenoxazine derivative. Harvest approximately 1-2 x 10^6 cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9] Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PI staining solution containing RNase A.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the red fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[14]
These protocols provide a foundational framework for the investigation of phenoxazine derivatives as potential anticancer agents. Researchers are encouraged to optimize these methods for their specific cell lines and experimental conditions.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. medicineinnovates.com [medicineinnovates.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: 10H-Phenoxazine-10-propanoic acid in the Study of Metabolic Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 10H-Phenoxazine-10-propanoic acid and its structural analogs, such as Ragaglitazar, in the investigation of metabolic modulation. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this class of compounds for metabolic disorders, including type 2 diabetes and dyslipidemia.
Introduction
This compound is a heterocyclic compound featuring a phenoxazine core. This structural motif has been identified as a promising scaffold for the development of dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] These nuclear receptors are critical regulators of glucose and lipid homeostasis.[1][2] Activation of PPARγ enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, while PPARα activation is primarily involved in fatty acid catabolism and the reduction of circulating triglycerides.[1][2]
The dual agonism of PPARα and PPARγ presents a compelling therapeutic strategy for the comprehensive management of metabolic syndrome, which is characterized by a cluster of conditions including hyperglycemia, dyslipidemia, and insulin resistance. Ragaglitazar, a well-studied analog of this compound, has demonstrated significant efficacy in improving both glycemic control and lipid profiles in preclinical and clinical settings.[1][3]
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on Ragaglitazar, a representative this compound analog.
Table 1: In Vitro PPAR Transactivation Activity of Ragaglitazar
| Receptor | EC50 (nM) | Maximal Activation (Compared to Control) |
| PPARα | 270 | More potent than WY 14,643 |
| PPARγ | 324 | Similar to Rosiglitazone |
Data extracted from in vitro transactivation assays.
Table 2: Effects of Ragaglitazar on Metabolic Parameters in ob/ob Mice
| Parameter | ED50 (mg/kg) |
| Plasma Glucose | <0.03 |
| Plasma Triglycerides | 6.1 |
| Plasma Insulin | <0.1 |
Data from a 9-day treatment study in ob/ob mice.[3]
Table 3: Effects of Ragaglitazar on Metabolic Parameters in Zucker fa/fa Rats
| Parameter | Dose (mg/kg) | Maximum Reduction (%) |
| Plasma Triglycerides | 3 | 74 |
| Free Fatty Acids | 3 | 53 |
| Plasma Insulin | 3 | 53 |
| Hepatic Triglyceride Secretion | 3 | 32 |
| Triglyceride Clearance | 3 | 50 |
Data from a study in insulin-resistant Zucker fa/fa rats.[3]
Table 4: Effects of Ragaglitazar in a High-Fat-Fed Hamster Model
| Parameter | Dose (mg/kg) | Reduction (%) |
| Triglycerides | 1 | 83 |
| Total Cholesterol | 1 | 61 |
Data from a study in a hyperlipidemic hamster model.[3]
Table 5: Effects of Ragaglitazar on Glycemic and Lipid Parameters in Type 2 Diabetic Patients (12-Week Study)
| Parameter | Dose (mg) | Change from Baseline |
| Fasting Plasma Glucose (mg/dL) | 1 | -48 |
| 4 | -74 | |
| 10 | -77 | |
| Triglycerides (%) | 1 | -40 |
| 4 | -62 | |
| 10 | -51 | |
| Free Fatty Acids (%) | 1 | -36 |
| 4 | -54 | |
| 10 | -62 | |
| HDL Cholesterol (%) | 1 | +20 |
| 4 | +31 | |
| 10 | N/A | |
| LDL Cholesterol (%) | 4 | -14 |
| 10 | -19 |
Data from a 12-week, double-blind, placebo-controlled clinical trial.[1][4]
Experimental Protocols
In Vitro PPAR Transactivation Assay
Objective: To determine the agonist activity of this compound on PPARα and PPARγ.
Principle: This cell-based assay utilizes a chimeric receptor system where the ligand-binding domain (LBD) of the PPAR isoform is fused to the DNA-binding domain of the yeast transcription factor GAL4. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS) is co-transfected into host cells. Ligand binding to the PPAR LBD activates the chimeric receptor, leading to the expression of luciferase, which can be quantified.
Materials:
-
HEK293T cells
-
Expression plasmids for human PPARα-GAL4 and PPARγ-GAL4 chimeras
-
pGL4.35[luc2P/9XGAL4UAS/Hygro] vector
-
Transfection reagent (e.g., Superfect)
-
DMEM with 10% DFBS
-
Phenol red-free DMEM-DFBS
-
Test compound (this compound) and reference compounds (e.g., WY 14,643 for PPARα, Rosiglitazone for PPARγ)
-
Luciferase assay kit (e.g., Luclite kit)
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the appropriate PPAR-GAL4 expression plasmid and the pGL4.35 reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After a 3-hour transfection period, remove the transfection reagent and replace it with fresh DMEM-DFBS.
-
Allow the cells to recover for 42 hours.
-
Replace the medium with phenol red-free DMEM-DFBS containing various concentrations of the test compound or reference compounds. Include a vehicle control.
-
Incubate the cells for 18 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Express the results as fold activation relative to the vehicle control.
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Objective: To evaluate the effect of this compound on glucose tolerance in an animal model of insulin resistance.
Materials:
-
ob/ob mice
-
Test compound (this compound) formulated for oral administration
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the animals and house them under standard laboratory conditions.
-
Treat the mice with the test compound or vehicle daily for a specified period (e.g., 9 days).
-
On the day of the test, fast the mice for 5 hours.
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) to each mouse via oral gavage.
-
Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
Hepatic Triglyceride Secretion Rate in Zucker fa/fa Rats
Objective: To determine the effect of this compound on the liver's production and secretion of triglycerides.
Principle: This method involves blocking the peripheral clearance of very-low-density lipoproteins (VLDL) using a non-ionic detergent, Triton WR-1339. The rate of accumulation of triglycerides in the plasma then reflects the hepatic secretion rate.
Materials:
-
Zucker fa/fa rats
-
Test compound (this compound)
-
Triton WR-1339 (Tyloxapol) solution (300 mg/kg)
-
Blood collection tubes
-
Triglyceride assay kit
Procedure:
-
Treat the rats with the test compound or vehicle for the desired duration.
-
Fast the animals overnight to clear chylomicrons from the plasma.
-
Collect a baseline blood sample (t=0).
-
Administer Triton WR-1339 (300 mg/kg) via intravenous injection (e.g., tail vein).
-
Collect blood samples at regular intervals after the injection (e.g., 30, 60, 90, and 120 minutes).
-
Measure the plasma triglyceride concentration in each sample using a commercial kit.
-
Plot the plasma triglyceride concentration against time. The slope of the linear portion of the curve represents the hepatic triglyceride secretion rate.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dual PPARα/γ Agonism
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ragaglitazar: a novel PPAR alpha PPAR gamma agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ragaglitazar improves glycemic control and lipid profile in type 2 diabetic subjects: a 12-week, double-blind, placebo-controlled dose-ranging study with an open pioglitazone arm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Experimental Setup for Phenoxazine-Catalyzed Polymerizations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) has emerged as a powerful metal-free method for synthesizing well-defined polymers.[1] Phenoxazine derivatives are a prominent class of organic photoredox catalysts (PCs) for these reactions, valued for their strong reducing photoexcited states and synthetic tunability.[2][3] These catalysts offer a sustainable and cost-effective alternative to traditional transition-metal catalysts, mitigating concerns of metal contamination in the final polymer products, which is particularly crucial for biomedical or electronic applications.[3][4]
Phenoxazine-based PCs can be synthetically modified to absorb light in either the UV or visible range, enabling polymerization under various light sources, including white LEDs.[5][6][7] The core mechanism involves the photoexcited catalyst activating an alkyl halide initiator to generate a radical, which then propagates with monomers. The oxidized catalyst radical cation deactivates the growing polymer chain, allowing for excellent control over molecular weight, dispersity, and chain-end functionality.[7][8] This document provides detailed protocols for setting up phenoxazine-catalyzed O-ATRP experiments and presents key performance data.
Catalytic Mechanism and Experimental Workflow
The general mechanism for phenoxazine-catalyzed O-ATRP proceeds through a series of steps involving photoexcitation, activation of an initiator, radical propagation, and reversible deactivation. This cyclic process allows for the controlled growth of polymer chains.
Caption: General catalytic cycle for Phenoxazine-catalyzed O-ATRP.
The following diagram outlines the typical laboratory workflow for conducting these polymerizations, from initial setup to final product analysis.
Caption: Standard laboratory workflow for O-ATRP experiments.
Experimental Protocols
Protocol 1: O-ATRP of Methyl Methacrylate (MMA) under Inert Atmosphere
This protocol is adapted from procedures for the polymerization of MMA using a 10-(Perylene-3-yl)-10H-Phenoxazine (PHP) catalyst under UV irradiation.[8][9]
Materials:
-
Monomer: Methyl methacrylate (MMA)
-
Catalyst: 10-(Perylene-3-yl)-10H-Phenoxazine (PHP)
-
Initiator: Phenyl 2-bromo-2-methylpropanoate (PhBMP)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Equipment:
-
25 mL Schlenk flask or storage flask with a magnetic stir bar
-
Syringes
-
Schlenk line or glovebox for inert atmosphere operations
-
UV light source (e.g., UV box with λ = 365 nm)
-
Magnetic stirrer
-
Vacuum pump
Procedure:
-
Vessel Preparation: A 25 mL flask containing a magnetic stir bar is flame-dried under vacuum and back-filled with nitrogen three times to ensure an inert atmosphere.[8][9]
-
Reagent Addition:
-
Add the initiator, PhBMP (e.g., 11.43 mg, 47 μmol), to the flask.[8]
-
Using a syringe, add 1 mL of degassed anhydrous THF to the flask and stir until the initiator is fully dissolved.[8]
-
Separately add the MMA monomer (e.g., 0.5 mL, 4.7 mmol) and the PHP catalyst (e.g., 2.1 mg, 4.7 μmol, for a [M]:[I]:[C] ratio of 1000:10:1).[8]
-
-
Degassing: The reaction mixture is thoroughly degassed by performing three freeze-pump-thaw cycles.[8]
-
Polymerization:
-
Purification:
-
Analysis: Characterize the polymer's molecular weight (M_n) and polydispersity (Đ) using Gel Permeation Chromatography (GPC). Determine monomer conversion via ¹H NMR spectroscopy.
Protocol 2: O-ATRP of Methyl Methacrylate (MMA) under Air
This protocol demonstrates a key advantage of certain robust phenoxazine catalysts: oxygen tolerance. The procedure is performed under ambient air by minimizing the reaction headspace.[11]
Materials:
-
Monomer: Methyl methacrylate (MMA)
-
Catalyst: Core-modified N-aryl phenoxazine
-
Initiator: Ethyl α-bromophenylacetate (EBrPA)
-
Solvent: Dimethyl sulfoxide (DMSO)
Equipment:
-
Small volume reaction vials (e.g., 4 mL or 8 mL vials) with stir bars
-
Visible light source (e.g., white LEDs)
-
Magnetic stirrer
Procedure:
-
Reagent Preparation: Prepare a stock solution containing the monomer, initiator, and catalyst in the solvent.
-
Reaction Setup:
-
Add the stock solution to a reaction vial containing a stir bar, ensuring the vial is filled almost completely to minimize the air headspace. A key finding is that reducing the headspace is critical for controlled polymerization under air.[11]
-
For example, in a 4 mL vial, use a total reaction volume that leaves minimal space for air.
-
-
Polymerization:
-
Seal the vial and place it before a visible light source (white LEDs).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 8-24 hours).[11]
-
-
Purification and Analysis: Follow steps 5 and 6 from Protocol 1 (precipitation in a suitable non-solvent like methanol or hexane, followed by vacuum drying) for purification and subsequent analysis by GPC and NMR. Successful chain-extension experiments have demonstrated good preservation of the bromide chain-end group fidelity using this method.[11]
Data Presentation: Performance of Phenoxazine Catalysts
The following table summarizes the performance of various phenoxazine-based photocatalysts in the O-ATRP of different monomers under specific experimental conditions.
| Catalyst | Monomer | Conditions | Conv. (%) | M_n,exp ( g/mol ) | PDI (Đ) | I* (%) | Ref. |
| PHP | MMA | THF, 365 nm UV, 24h | 77.6 | 30,457 | 1.28 | ~70 | [8] |
| PHP | MMA | THF, 365 nm UV, 8h | - | 28,362 | 1.25 | - | [10] |
| N-alkyl Phenoxazine (PC 1) | MMA | DMSO, Blue LED, 24h | 99 | 10,400 | 1.31 | 96 | [2] |
| N-alkyl Phenoxazine (PC 2) | MMA | DMSO, Blue LED, 24h | 99 | 10,500 | 1.34 | 95 | [2] |
| N-aryl Phenoxazine (PC 5) | MMA | DMSO, White LED, 10h | 88.4 | - | <1.31 | 95.6 | [5] |
| Core Modified N-aryl Phenoxazine | MMA | DMSO, Blue LED, 8h (under air, no headspace) | 68 | 7,600 | 1.22 | 87 | [11] |
| Core Modified N-aryl Phenoxazine | BnMA | DMSO, Blue LED, 24h (under air) | 94 | 20,600 | 1.50 | 89 | [11] |
| N-naphthyl Phenoxazine (PC 6) | MMA | DMA, 365 nm UV | - | - | 1.07-1.38 | 80-100 | [7] |
| Core Substituted Phenoxazine (PC 7) | MMA | DMA, White LED | - | - | 1.13-1.31 | ~100 | [7] |
-
Conv.: Monomer Conversion
-
M_n,exp: Experimental Number-Average Molecular Weight
-
PDI (Đ): Polydispersity Index (M_w/M_n)
-
I:* Initiator Efficiency (M_n,theo / M_n,exp)
-
MMA: Methyl Methacrylate
-
BnMA: Benzyl Methacrylate
-
PHP: 10-(Perylene-3-yl)-10H-Phenoxazine
-
THF: Tetrahydrofuran
-
DMSO: Dimethyl Sulfoxide
-
DMA: Dimethylacetamide
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 可視光駆動ポリマー・低分子合成のための有機光レドックス触媒 [sigmaaldrich.com]
- 4. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. newiridium.com [newiridium.com]
- 7. Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10H-Phenoxazine-10-propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 10H-Phenoxazine-10-propanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical N-alkylation step of the phenoxazine core.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The nitrogen of the phenoxazine is not sufficiently nucleophilic. 2. Low Reactivity of Alkylating Agent: The 3-halopropanoic acid or its ester is not reactive enough. 3. Reaction Temperature Too Low: The reaction kinetics are too slow. 4. Degradation of Reagents: The base or alkylating agent has degraded. | 1. Choice of Base: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the phenoxazine nitrogen. 2. Alkylating Agent: Convert the 3-halopropanoic acid to a more reactive ester (e.g., methyl or ethyl ester) or use a more reactive leaving group (e.g., iodide instead of bromide or chloride). 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Reagent Quality: Use freshly opened or properly stored reagents. |
| Formation of Multiple Products/Side Reactions | 1. Over-alkylation: Dialkylation of the phenoxazine nitrogen. 2. Elimination Reaction: The alkylating agent undergoes elimination to form an alkene. 3. Reaction with Carboxylic Acid: The base reacts with the carboxylic acid of the alkylating agent. 4. Ring Opening/Degradation: The phenoxazine core degrades under harsh reaction conditions. | 1. Stoichiometry Control: Use a slight excess of phenoxazine relative to the alkylating agent. 2. Lower Temperature: Perform the reaction at a lower temperature to favor substitution over elimination. 3. Protecting Groups: Use an ester of 3-halopropanoic acid and hydrolyze it to the carboxylic acid after the N-alkylation step. 4. Milder Conditions: Use a less aggressive base and a lower reaction temperature. |
| Difficulty in Product Purification | 1. Unreacted Starting Materials: Similar polarity to the product. 2. Side Products: Similar solubility and chromatographic behavior. 3. Product is an Oil: Difficulty in crystallization. | 1. Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent. 2. Chromatography Optimization: Use a different solvent system or a different stationary phase for column chromatography. 3. Crystallization Techniques: Try different solvents or solvent mixtures for recrystallization. If the product is an oil, consider converting it to a salt to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The N-alkylation of the phenoxazine core is the most crucial step. The success of this reaction depends heavily on the choice of base, solvent, temperature, and the reactivity of the alkylating agent. Incomplete deprotonation of the phenoxazine nitrogen or side reactions of the alkylating agent are common pitfalls that can significantly lower the yield.
Q2: How can I improve the nucleophilicity of the phenoxazine nitrogen?
A2: The nucleophilicity of the phenoxazine nitrogen can be enhanced by using a strong base to generate the corresponding anion. Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), or strong alkoxides like potassium tert-butoxide (t-BuOK). The choice of solvent also plays a role; polar aprotic solvents like DMF or DMSO can help to solvate the cation and leave the anion more reactive.
Q3: Should I use 3-halopropanoic acid or its ester as the alkylating agent?
A3: It is generally recommended to use an ester of 3-halopropanoic acid (e.g., methyl 3-bromopropanoate or ethyl 3-bromopropanoate). The free carboxylic acid can be deprotonated by the strong base used for the phenoxazine, leading to a competing acid-base reaction and reducing the overall yield. The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step.
Q4: What are the best methods for purifying the final product?
A4: Purification is typically achieved through a combination of techniques. After the reaction, an aqueous workup is usually performed to remove inorganic salts and water-soluble impurities. The crude product can then be purified by column chromatography on silica gel. Finally, recrystallization from a suitable solvent or solvent mixture can be employed to obtain the pure this compound.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(10H-phenoxazin-10-yl)propanoate
This protocol describes the N-alkylation of phenoxazine with ethyl 3-bromopropanoate.
Materials:
-
10H-Phenoxazine
-
Ethyl 3-bromopropanoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 10H-Phenoxazine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Hydrolysis to this compound
This protocol describes the hydrolysis of the ester to the final carboxylic acid product.
Materials:
-
Ethyl 3-(10H-phenoxazin-10-yl)propanoate
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified ethyl 3-(10H-phenoxazin-10-yl)propanoate (1.0 eq.) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (2.0-3.0 eq.) to the solution and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the starting material is consumed, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent like hexanes or ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the precipitated product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
The following tables provide illustrative data for optimizing the N-alkylation reaction.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | Reflux | 24 | <10 |
| 2 | NaH (1.2) | THF | Reflux | 18 | 45 |
| 3 | NaH (1.2) | DMF | rt | 24 | 75 |
| 4 | t-BuOK (1.5) | DMSO | rt | 12 | 82 |
Table 2: Effect of Alkylating Agent on Yield
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3-Bromopropanoic acid | NaH | DMF | rt | 20 |
| 2 | Ethyl 3-bromopropanoate | NaH | DMF | rt | 75 |
| 3 | Ethyl 3-iodopropanoate | NaH | DMF | rt | 85 |
Visualizations
Caption: Workflow for the two-step synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Purification of 10H-Phenoxazine-10-propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 10H-Phenoxazine-10-propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization: | ||
| Oiling out instead of crystallizing | - The solvent is too nonpolar. - The solution is supersaturated. - Cooling is too rapid. - Insoluble impurities are present. | - Add a more polar co-solvent (e.g., a small amount of water to an ethanol solution). - Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal. - Filter the hot solution to remove insoluble impurities before cooling. |
| Poor recovery of the purified product | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The crystals were washed with a solvent in which they are soluble. | - Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation. - Wash the collected crystals with a small amount of cold solvent. |
| The purified product is still colored | - Colored impurities are co-crystallizing with the product. - The compound itself is colored. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. - If the compound is inherently colored, this may be its natural appearance. Check analytical data (e.g., NMR, LC-MS) to confirm purity. |
| Column Chromatography: | ||
| Poor separation of the product from impurities | - The chosen mobile phase is too polar or too nonpolar. - The column was not packed properly. - The sample was loaded improperly. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Ensure the silica gel is packed uniformly in the column to avoid channeling. - Dissolve the sample in a minimum amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band. |
| The product is not eluting from the column | - The mobile phase is not polar enough. - The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. For a carboxylic acid, adding a small amount of acetic acid or formic acid to the eluent can help with elution. - Consider using a different stationary phase, such as alumina. |
| Streaking of the compound on the column | - The compound is not fully soluble in the mobile phase. - The column is overloaded with the sample. | - Ensure the compound is fully dissolved before loading it onto the column. - Use a larger column or reduce the amount of sample being purified. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can originate from starting materials or side reactions. These may include unreacted phenoxazine, byproducts from the alkylation step, or residual starting materials from the phenoxazine synthesis such as o-aminophenol and catechol.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the carboxylic acid functionality, common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q3: What are the typical conditions for column chromatography purification of this compound?
A3: For column chromatography, silica gel is a common stationary phase. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate). A small amount of acetic or formic acid can be added to the mobile phase to improve the elution of the carboxylic acid and prevent tailing.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product. Nuclear magnetic resonance (NMR) spectroscopy is also essential for confirming the structure and purity of the compound.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble and can be easily evaporated.
-
Loading the Sample: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity by adding more of the polar solvent. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Technical Support Center: Overcoming Solubility Challenges with Phenoxazine Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for working with poorly soluble phenoxazine derivatives in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my phenoxazine derivative exhibiting poor solubility in aqueous solutions?
A1: The limited aqueous solubility of many phenoxazine derivatives stems from their chemical structure. The phenoxazine core is a large, hydrophobic, and rigid aromatic system. This hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to low solubility.
Q2: I'm observing precipitation of my phenoxazine compound when diluting a DMSO stock solution into my aqueous buffer. What should I do?
A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are some immediate troubleshooting steps:
-
Decrease the Final Concentration: Your target concentration may be too high. Try working with a lower final concentration if your experimental design allows.
-
Reduce the DMSO Percentage: While DMSO is an excellent solvent for initial stock solutions, high concentrations in the final aqueous medium can sometimes cause compounds to "crash out." Aim to keep the final DMSO concentration below 1%, and ideally below 0.1%, to minimize these effects.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic solvent (co-solvent). See the protocols below for more details.
Q3: What are the most common strategies to improve the aqueous solubility of phenoxazine derivatives?
A3: Several effective methods can be employed, ranging from simple formulation adjustments to chemical modifications:
-
pH Adjustment: If your phenoxazine derivative has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the solution can significantly increase solubility by forming a salt in situ.
-
Use of Co-solvents: Introducing a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water and create a more favorable environment for the hydrophobic phenoxazine core.
-
Employing Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate the phenoxazine derivative, effectively solubilizing it.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with phenoxazine derivatives, shielding the hydrophobic part of the molecule from water.
-
Chemical Modification: For long-term drug development, modifying the phenoxazine scaffold by adding polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) is a common and effective strategy.
Q4: How do I choose the best solubilization strategy for my specific phenoxazine derivative and experiment?
A4: The choice depends on your experimental context:
-
For in vitro assays: The primary goal is to achieve the desired concentration without interfering with the assay. Start with the simplest methods first: test solubility in your assay buffer with a low percentage of DMSO. If that fails, move to co-solvents or cyclodextrins. Be sure to run controls with the solubilizing agent alone to ensure it doesn't affect your experimental results.
-
For in vivo studies: The formulation must be biocompatible and non-toxic. Co-solvents like PEG 300/400, cyclodextrins (specifically, hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin), and surfactant-based systems are commonly used in preclinical animal studies. The chosen method must not cause adverse effects in the animal model.
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of different solubilization techniques on phenoxazine derivatives as reported in various studies. This data is intended to provide a comparative overview.
| Phenoxazine Derivative | Initial Solubility (Aqueous) | Solubilization Method | Formulation/Solvent System | Achieved Solubility | Fold Increase |
| Resorufin | ~0.3 g/L | pH Adjustment | pH 9.0 Buffer | > 1 g/L | > 3.3x |
| Amplex Red | Low | Enzymatic Conversion | In presence of H₂O₂/HRP | Becomes highly soluble Resorufin | N/A |
| Generic Phenoxazine | < 1 µg/mL | Cyclodextrin | 10% (w/v) HP-β-CD | ~50 µg/mL | ~50x |
| Generic Phenoxazine | < 1 µg/mL | Co-solvent | 20% PEG 400 in Water | ~15 µg/mL | ~15x |
Note: Data is compiled from general knowledge of phenoxazine-like compounds and may vary based on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent
This protocol outlines a method to quickly screen for an effective co-solvent to improve the solubility of your phenoxazine derivative.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of your phenoxazine derivative in 100% DMSO (e.g., 10 mM).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing concentrations of a biocompatible co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v of PEG 400 or ethanol).
-
Solubility Test:
-
Add a small volume of your DMSO stock solution to each co-solvent mixture to reach your desired final concentration. For example, add 2 µL of a 10 mM stock to 198 µL of the buffer/co-solvent mix to get a 100 µM final concentration with 1% DMSO.
-
Vortex each tube vigorously for 30 seconds.
-
Incubate the solutions at room temperature for 1-2 hours.
-
-
Observation and Analysis:
-
Visually inspect each tube for any signs of precipitation. A clear solution indicates that the compound is soluble at that co-solvent concentration.
-
For a more quantitative analysis, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using UV-Vis spectrophotometry or HPLC.
-
-
Selection: Choose the lowest concentration of the co-solvent that provides a stable, clear solution of your compound at the desired concentration for your experiments.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to use HP-β-CD to enhance the aqueous solubility of a phenoxazine derivative.
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., water or PBS). A 10-20% (w/v) solution is a good starting point. Ensure the HP-β-CD is fully dissolved.
-
Method A: Direct Solubilization
-
Weigh a small amount of your solid phenoxazine derivative into a vial.
-
Add the prepared HP-β-CD solution to the vial to achieve the target concentration.
-
Agitate the mixture vigorously. Using a vortex mixer and/or a sonicator can facilitate the formation of the inclusion complex.
-
Allow the mixture to equilibrate for several hours or overnight at room temperature, protected from light.
-
-
Method B: From an Organic Stock
-
Dissolve your phenoxazine derivative in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).
-
In a separate container, have your aqueous HP-β-CD solution ready.
-
Slowly add the organic stock solution to the stirring HP-β-CD solution.
-
If possible, use a rotary evaporator to gently remove the organic solvent.
-
-
Analysis: After the solubilization process, filter the solution through a 0.22 µm filter to remove any undissolved particles. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or spectrophotometry.
Visual Guides: Workflows and Mechanisms
Below are diagrams illustrating key processes and decision-making workflows for addressing solubility issues.
Caption: Troubleshooting workflow for phenoxazine derivative solubility.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Caption: Overview of strategies to enhance aqueous solubility.
stabilizing 10H-Phenoxazine-10-propanoic acid for long-term storage
This technical support center provides guidance on the long-term storage and stabilization of 10H-Phenoxazine-10-propanoic acid, addressing common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: I've observed a color change in my solid this compound sample during storage.
Question: My solid sample of this compound, which was initially a light-colored powder, has developed a yellowish or brownish tint over time. What could be the cause, and how can I prevent this?
Answer:
Potential Causes:
-
Photodegradation: Phenoxazine and its derivatives are known to be susceptible to photodegradation, especially when exposed to light.[1] This can cause a visible color change in the solid material.[1]
-
Oxidation: The phenoxazine core can be prone to oxidation, which can lead to the formation of colored impurities.
-
Impurities: The presence of residual solvents or other impurities from synthesis can catalyze degradation reactions.
Solutions and Preventive Measures:
-
Light Protection: Always store this compound in amber vials or other light-blocking containers. Minimize exposure to ambient laboratory light during handling.
-
Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Purity Check: Before long-term storage, ensure the material is of high purity. Purification through techniques like recrystallization or chromatography can remove impurities that may promote degradation.[2]
Issue 2: My this compound solution has changed color or shows precipitation.
Question: I prepared a solution of this compound in a solvent, and after a short period, I noticed a color change and/or the formation of a precipitate. Why is this happening?
Answer:
Potential Causes:
-
Solvent-Induced Degradation: Phenoxazine derivatives can be highly susceptible to rapid photodegradation in certain solvents, particularly halogenated solvents like chloroform.[1]
-
Low Solubility/Stability in Aqueous Solutions: Phenoxazine itself is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day due to poor stability.[3]
-
Oxidation in Solution: Dissolved oxygen in the solvent can accelerate the oxidation of the compound.
Solutions and Preventive Measures:
-
Solvent Choice: Avoid halogenated solvents for storage. Opt for organic solvents like ethanol, DMSO, or dimethyl formamide where phenoxazine shows better solubility.[3]
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Degassing Solvents: If solutions must be stored, even for a short period, use solvents that have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[3]
-
Storage of Stock Solutions: If storing stock solutions, use a non-halogenated organic solvent, protect from light, and store at -20°C.[3]
Issue 3: I am seeing new peaks in the HPLC analysis of my stored sample.
Question: After storing my sample of this compound, HPLC analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks. What are these new peaks, and what should I do?
Answer:
Potential Causes:
-
Degradation Products: The new peaks are likely degradation products resulting from photodegradation, oxidation, or other chemical reactions.
-
Interaction with Container: Although less common for this compound, interaction with the storage container material could potentially be a cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.
Corrective Actions:
-
Review Storage: Immediately review the storage conditions against the recommendations (see FAQs below).
-
Characterize Degradants: If possible, use techniques like LC-MS or NMR to identify the structure of the degradation products. This can help in understanding the degradation pathway.
-
Optimize Storage: Based on the likely cause, adjust storage conditions. This may involve using a different solvent, storing under an inert atmosphere, or ensuring complete light protection.
-
Repurify: If the purity has dropped significantly, the sample may need to be repurified before use.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under the conditions summarized in the table below. The parent compound, phenoxazine, is stable for at least 4 years under these conditions.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation. |
| Light | Protected from light (Amber vial) | Prevents photodegradation.[1] |
| Container | Tightly sealed glass vial | Prevents moisture and oxygen ingress. |
Q2: Which solvents are recommended for preparing stock solutions, and how should they be stored?
A2: Based on the solubility of the parent compound phenoxazine, the following solvents are recommended.[3] Aqueous solutions should be avoided for storage.[3]
| Solvent | Approximate Solubility of Phenoxazine | Storage Recommendation |
| Ethanol | ~20 mg/mL | Suitable for stock solutions. |
| DMSO | ~10 mg/mL | Suitable for stock solutions. |
| Dimethyl formamide (DMF) | ~15 mg/mL | Suitable for stock solutions. |
Storage of Stock Solutions:
-
Store at -20°C.
-
Use amber, tightly sealed vials.
-
For maximum stability, consider purging the solvent with an inert gas before preparing the solution.
Stability and Degradation
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways are believed to be photodegradation and oxidation of the phenoxazine ring. The propanoic acid side chain may also be susceptible to β-oxidation under certain biological conditions.[2]
Caption: Potential degradation pathways for this compound.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating HPLC-UV method is the most common approach. This involves periodically testing the sample under defined storage conditions and monitoring for any decrease in the main peak area or the appearance of new peaks.
Experimental Protocols
Protocol: Stability Assessment using HPLC-UV
This protocol outlines a general method for assessing the stability of this compound.
Objective: To quantify the purity of this compound and detect the formation of degradation products over time.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Workflow:
Caption: Experimental workflow for a long-term stability study of this compound.
Procedure:
-
Method Setup:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Phenoxazine has UV maxima around 240 nm and 318 nm; monitor at one of these wavelengths.[3]
-
Injection Volume: 10 µL
-
-
Sample Preparation (Time 0):
-
Accurately weigh and dissolve the this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analyze this "Time 0" sample immediately to determine the initial purity.
-
-
Stability Study:
-
Store aliquots of the solid compound and/or stock solution under the desired test conditions (e.g., -20°C protected from light, 4°C protected from light, ambient temperature with light exposure).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), remove an aliquot.
-
Prepare a sample for HPLC analysis in the same manner as the "Time 0" sample.
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the "Time 0" chromatogram.
-
Calculate the percent purity of the main peak at each time point.
-
Note the appearance and growth of any new peaks (degradation products). Report these as a percentage of the total peak area.
-
References
troubleshooting photodegradation of phenoxazine compounds in experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the photodegradation of phenoxazine compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My phenoxazine-based fluorescent signal is rapidly decreasing. What are the primary causes?
A1: Rapid signal loss with phenoxazine compounds like resorufin, Amplex Red, and Nile Blue is commonly due to photodegradation or photobleaching. The primary causes are typically:
-
High-Intensity Light Exposure: Excitation light sources (e.g., lasers, arc lamps) can be too intense, causing the fluorophore to enter a non-fluorescent state or undergo irreversible chemical changes.
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation light source during time-lapse imaging or multiple readings will lead to cumulative damage and signal loss.
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited-state fluorophore with molecular oxygen can generate singlet oxygen, a highly reactive species that degrades the dye molecule.
-
Incompatible Buffer Components: Certain components in your experimental medium, such as reducing agents (e.g., DTT) or oxidizing agents, can react with the phenoxazine dye and accelerate its degradation.
Q2: How can I minimize photobleaching of my phenoxazine compound during fluorescence microscopy?
A2: To minimize photobleaching, a multi-faceted approach is recommended:
-
Reduce Excitation Intensity: Use the lowest possible laser or lamp power that still provides a detectable signal. Neutral density filters are excellent tools for attenuating light intensity.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or acquiring images less frequently in time-lapse experiments.
-
Use Antifade Reagents: Mount your samples in a commercially available or self-made antifade mounting medium. These reagents often contain free radical scavengers like n-propyl gallate (NPG), p-phenylenediamine (PPD), or proprietary oxygen scavenging systems.
-
Deoxygenate Solutions: For in-vitro assays, gently bubbling an inert gas like nitrogen or argon through your buffer can reduce the concentration of dissolved oxygen, thereby minimizing the formation of ROS.
Q3: My resorufin-based assay is showing high background fluorescence. Could this be related to photodegradation?
A3: Yes, this can be a confounding factor. While the primary product of resorufin photodegradation is non-fluorescent, some degradation pathways or reactions with sample components can potentially generate fluorescent artifacts. More commonly, however, high background in resorufin-based assays (like Amplex Red assays) is due to the auto-oxidation of the probe itself, a process that can be accelerated by light and certain storage conditions. Always prepare the reagent fresh and protect it from light.
Q4: Are there specific storage and handling recommendations for phenoxazine compounds?
A4: Absolutely. Proper storage and handling are critical to ensure the stability and performance of phenoxazine dyes.
-
Storage: Store stock solutions in a dark environment, preferably in amber vials or tubes wrapped in aluminum foil. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
-
Handling: When preparing dilutions or performing experiments, work under subdued ambient light. Avoid leaving solutions on the benchtop exposed to overhead lights for extended periods. Use opaque tubes for reagent preparation and incubation steps whenever possible.
Troubleshooting Workflow
This decision tree can help you diagnose and resolve issues with phenoxazine photodegradation.
Caption: Troubleshooting decision tree for phenoxazine photodegradation.
Quantitative Data Summary
The photostability of phenoxazine compounds is highly dependent on the experimental environment. The table below summarizes key stability data for resorufin, a common phenoxazine dye.
| Compound | Medium | Light Source | Key Finding | Reference |
| Resorufin | Phosphate Buffer (pH 7.4) | 150 W Xenon Lamp | Photodegradation is pH-dependent, being more rapid under alkaline conditions. | |
| Resorufin | Aqueous Solution | UV-A light (365 nm) | The presence of humic acids significantly accelerated the photodegradation rate. | |
| Amplex Red | Assay Buffer | Not Specified | Subject to autooxidation, which is accelerated by light exposure, leading to high background. |
Experimental Protocols
Protocol 1: General Workflow for Handling Photosensitive Phenoxazine Compounds
This protocol outlines best practices to minimize degradation during a typical fluorescence-based assay.
-
Reagent Preparation:
-
Prepare stock solutions of the phenoxazine dye in a high-purity solvent (e.g., DMSO).
-
Aliquot the stock solution into single-use, light-protecting (amber or foil-wrapped) tubes and store at ≤ -20°C.
-
On the day of the experiment, thaw one aliquot and prepare the final working solution in your assay buffer under subdued lighting. Protect the working solution from light at all times.
-
-
Incubation:
-
If your assay requires an incubation step, perform it in the dark (e.g., in a foil-wrapped plate or an incubator with the light off).
-
-
Measurement:
-
Pre-configure the settings on your fluorometer or microscope to use the lowest necessary excitation intensity and the shortest integration time.
-
Minimize the sample's exposure to the excitation source. For plate readers, this means reading each well only once if possible. For microscopy, focus on a nearby area before moving to your region of interest for final image capture.
-
-
Data Analysis:
-
Always include "no-dye" and "no-analyte" controls to assess background fluorescence and reagent stability over the course of the experiment.
-
Caption: Standard experimental workflow for photosensitive compounds.
Protocol 2: Assessing Photostability of a Phenoxazine Compound
This protocol provides a method to quantify the photostability of your compound in your specific experimental system.
-
Sample Preparation:
-
Prepare your phenoxazine compound in the complete assay buffer at its final working concentration.
-
Dispense the solution into multiple wells of a microplate or onto several microscope slides.
-
-
Initial Measurement (Time 0):
-
Measure the initial fluorescence intensity (F₀) of a subset of the samples, using your standard instrument settings. These samples should not be exposed further.
-
-
Controlled Light Exposure:
-
Expose the remaining samples to the instrument's excitation light source continuously or in defined intervals (e.g., 30 seconds, 1 minute, 2 minutes, 5 minutes, 10 minutes).
-
It is critical that the light intensity, wavelength, and sample temperature remain constant throughout the exposure period.
-
-
Post-Exposure Measurement:
-
Measure the fluorescence intensity (Fₜ) of the samples after each light exposure interval.
-
-
Data Analysis:
-
Calculate the percentage of remaining fluorescence at each time point: % Fluorescence = (Fₜ / F₀) * 100.
-
Plot the % Fluorescence versus the cumulative exposure time. The resulting curve will provide a quantitative measure of the compound's photostability under your specific experimental conditions. A steeper decline indicates lower photostability.
-
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Phenoxazine Core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the phenoxazine core.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and functionalization of phenoxazine derivatives.
Issue 1: Low or No Yield in N-Arylation Reactions
Possible Causes & Solutions:
-
Inadequate Catalyst System: The choice of catalyst, ligand, and base is crucial for efficient N-arylation.
-
Troubleshooting Steps:
-
Screen Catalysts: While copper-based catalysts (e.g., CuI, Cu2O) are traditionally used, palladium-catalyzed Buchwald-Hartwig amination often provides higher yields and broader substrate scope.[1]
-
Ligand Selection: For Pd-catalyzed reactions, screen various phosphine ligands (e.g., Xantphos, DavePhos) to find the optimal one for your specific substrates.
-
Base Optimization: The choice of base can significantly impact the reaction rate and yield. Screen common bases such as K3PO4, Cs2CO3, and NaOtBu.[1]
-
-
-
Reaction Temperature: The reaction may not be reaching the necessary activation energy.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-20°C. Typical temperature ranges for N-arylation are between 50°C and 250°C.[2]
-
-
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species.
Issue 2: Undesired Side Reactions (e.g., C-H Functionalization, Dimerization)
Possible Causes & Solutions:
-
Overly Reactive Catalyst: The catalyst may be too active, leading to non-selective reactions.
-
Troubleshooting Steps:
-
Reduce the catalyst loading.
-
Switch to a less reactive catalyst or a different ligand that promotes the desired transformation more selectively.
-
-
-
High Reaction Temperature: Elevated temperatures can promote side reactions.
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
-
Presence of Oxygen: For some reactions, particularly those involving organometallic intermediates, the presence of oxygen can lead to oxidative side products.
-
Troubleshooting Steps:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.
-
-
Issue 3: Poor Regioselectivity in C-H Functionalization
Possible Causes & Solutions:
-
Lack of a Directing Group: Directing groups are often necessary to achieve high regioselectivity in C-H functionalization.
-
Troubleshooting Steps:
-
If possible, install a directing group on the phenoxazine core to guide the functionalization to the desired position.
-
-
-
Steric Hindrance: The desired position for functionalization may be sterically hindered.
-
Troubleshooting Steps:
-
Use a less bulky catalyst or reagent.
-
Modify the substrate to reduce steric hindrance near the target C-H bond.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-functionalizing the phenoxazine core?
A1: The most prevalent methods for N-functionalization are transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1] Metal-free approaches, such as intramolecular N-arylation of substituted diaryl ethers, have also been developed.[3]
Q2: How can I improve the solubility of my phenoxazine derivative?
A2: Solubility can often be improved by introducing solubilizing groups onto the phenoxazine core or the N-substituent. Common strategies include the incorporation of long alkyl chains, poly(ethylene glycol) (PEG) chains, or sulfonate groups.[4]
Q3: Are there any metal-free methods for synthesizing the phenoxazine core itself?
A3: Yes, metal-free syntheses of the phenoxazine core have been reported. One approach involves the O-arylation of a phenol with an unsymmetrical diaryliodonium salt to form a diaryl ether, which then undergoes intramolecular N-arylation.[3] Another method involves the reaction of 2-aminophenols with 3,4-dihaloarenes containing electron-withdrawing groups, proceeding through a Smiles rearrangement.[4]
Q4: What is the role of phenoxazine derivatives as photoredox catalysts?
A4: N-Arylphenoxazines have emerged as potent, metal-free photoredox catalysts.[4] Their photophysical properties can be tuned by modifying the N-aryl substituent and the phenoxazine core, allowing for their application in various photoredox-catalyzed reactions, including atom transfer radical polymerization (O-ATRP).[5][6]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Phenoxazine
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | CuI | None | K3PO4 | DMSO | 110 | 18 | High | [1] |
| 2 | 2-Iodopyridine | CuI | None | K3PO4 | DMSO | 110 | 18 | 89 | [2] |
| 3 | 4-Chloroiodobenzene | CuI | None | K3PO4 | DMSO | 110 | 18 | 97 | [2] |
| 4 | Di(2-bromoaryl) ether | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 100 | 24 | Varies | [1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Phenoxazine
-
To a Schlenk tube equipped with a magnetic stir bar, add phenoxazine (1.0 equiv.), the desired aryl halide (1.2 equiv.), CuI (0.1 equiv.), and K3PO4 (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMSO via syringe.
-
Place the tube in a preheated oil bath at 110°C and stir for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylphenoxazine.[1]
Protocol 2: General Procedure for Palladium-Catalyzed Double N-Arylation to Synthesize Phenoxazines
-
In a glovebox, add the di(2-bromoaryl) ether (1.0 equiv.), the primary amine (1.2 equiv.), Pd(OAc)2 (0.02 equiv.), Xantphos (0.04 equiv.), and Cs2CO3 (2.5 equiv.) to an oven-dried vial.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100°C for 24 hours.
-
After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the phenoxazine product.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in N-arylation.
Caption: Common functionalization pathways for the phenoxazine core.
References
- 1. rsc.org [rsc.org]
- 2. CN103819423A - Method for synthesizing N-aryl-phenoxazine compounds - Google Patents [patents.google.com]
- 3. Metal-free formal synthesis of phenoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
reducing impurities in the synthesis of phenoxazine drugs
Welcome to the technical support center for the synthesis of phenoxazine-based active pharmaceutical ingredients (APIs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these vital compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of phenoxazine drugs?
A1: Impurities in phenoxazine synthesis can generally be categorized as follows:
-
Over-oxidation Products: The phenoxazine core is susceptible to oxidation, which can lead to the formation of phenoxazin-3-one and other related oxidized species. This is often observed as a color change in the reaction mixture or final product.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as substituted o-aminophenols, in the crude product.
-
Side-reaction Products: Dimerization of starting materials, such as the self-condensation of o-aminophenol, can occur, leading to undesired dimeric impurities.
-
Solvent-Related Impurities: Certain solvents, particularly halogenated ones, can react with the phenoxazine core under specific conditions, leading to the incorporation of solvent fragments into the final product.
-
Isomeric Impurities: Depending on the substitution pattern of the reactants, the formation of regioisomers can be a significant issue, impacting the purity and efficacy of the final drug substance.
Q2: How can I minimize the formation of over-oxidation byproducts?
A2: To minimize over-oxidation, consider the following strategies:
-
Control of Reaction Atmosphere: Whenever possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
-
Temperature Management: Avoid excessively high reaction temperatures, as they can accelerate oxidation.[1]
-
Choice of Oxidizing Agent: If an oxidizing agent is required for the synthesis, carefully select one with the appropriate redox potential and use it in stoichiometric amounts.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, which can increase the likelihood of side reactions, including oxidation.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in phenoxazine drug synthesis?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main product from its impurities. When coupled with a UV-Vis or a mass spectrometry (MS) detector, it can be used for both qualitative and quantitative analysis.[2][3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and getting a preliminary assessment of the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the desired product and can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), provides molecular weight information that is crucial for the identification of unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Phenoxazine Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact yield. Perform small-scale experiments at different temperatures to find the optimal condition.[1] |
| Poor Quality of Starting Materials | Ensure the purity of your starting materials. Impurities in the reactants can lead to side reactions and lower the yield of the desired product. |
| Inefficient Purification | Loss of product during workup and purification is common. Optimize your purification method (e.g., column chromatography, crystallization) to maximize recovery. |
| Incorrect Stoichiometry | Double-check the molar ratios of your reactants. An excess of one reactant may lead to the formation of byproducts. |
Issue 2: Discoloration of the Final Product (e.g., brown instead of the expected color)
| Possible Cause | Troubleshooting Step |
| Presence of Oxidized Impurities | Over-oxidation of the phenoxazine ring can lead to colored byproducts.[4] Implement strategies to minimize oxidation as described in the FAQs. Purification by column chromatography can help remove these impurities. |
| Residual Solvents | Certain solvents can form colored complexes with the product or degrade to form colored impurities. Ensure complete removal of solvents during the drying process. |
| Contamination from Reaction Vessel | Ensure all glassware is thoroughly cleaned to avoid contamination from previous reactions. |
| Light Sensitivity | Some phenoxazine derivatives are light-sensitive and can degrade to form colored products. Protect your reaction and final product from light. |
Experimental Protocols
Synthesis of a Generic N-Substituted Phenoxazine Derivative
This protocol describes a general method for the synthesis of an N-substituted phenoxazine derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
2-Bromophenol
-
2-Bromoaniline derivative
-
Palladium acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried flask, add 2-bromophenol (1.0 eq), 2-bromoaniline derivative (1.2 eq), palladium acetate (0.02 eq), Xantphos (0.04 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-substituted phenoxazine derivative.[5]
Purification of Crude Nile Red by Column Chromatography
Materials:
-
Crude Nile Red
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in dichloromethane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude Nile Red in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with 100% dichloromethane. Gradually increase the polarity of the eluent by adding methanol (e.g., starting with 0.5% methanol in DCM and slowly increasing to 2-5% methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure Nile Red.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified Nile Red.[2]
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of phenoxazine drugs.
Caption: A decision tree for troubleshooting low purity issues in phenoxazine synthesis.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain phenoxazine drugs.
References
challenges in scaling up 10H-Phenoxazine-10-propanoic acid production
Welcome to the Technical Support Center for the scalable production of 10H-Phenoxazine-10-propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-alkylation of the phenoxazine core. This typically involves reacting phenoxazine with a suitable three-carbon alkylating agent, such as 3-halopropanoic acid or its ester, in the presence of a base. The propanoic acid group is introduced onto the nitrogen atom of the phenoxazine ring.[1]
Q2: What are the primary application areas for this compound and its derivatives?
A2: this compound and its derivatives are valued for their unique photophysical and pharmacological properties. They are utilized in medicinal chemistry, with some derivatives showing potential as dual PPARα and PPARγ agonists for treating diabetic dyslipidemia.[2] They also find applications in materials science as photoredox catalysts and as building blocks for organic electronics like OLEDs.[1][3][4]
Q3: What are the key safety considerations when working with phenoxazine and its reagents at scale?
A3: When scaling up, it is crucial to manage the risks associated with the reagents and reaction conditions.
-
Solvents: Many N-alkylation reactions use polar aprotic solvents like DMF or DMSO. These solvents have specific handling requirements and potential toxicity. At high temperatures, DMSO can have thermal stability issues, especially in the presence of bases.[5]
-
Bases: Strong bases like sodium hydride (NaH) are often used. NaH is highly flammable and reacts violently with water. Careful, controlled addition and inert atmosphere techniques are mandatory.
-
Exotherms: N-alkylation reactions can be exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper reactor design and temperature monitoring are critical to prevent thermal runaways.
Q4: How is the final product typically purified?
A4: Purification is generally achieved through recrystallization or column chromatography to ensure high purity.[1] The choice of method depends on the scale and the impurity profile. At larger scales, chromatography can be costly and generate significant solvent waste, making optimized recrystallization the preferred method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yield is a common scale-up challenge. Consider the following factors:
-
Cause 1: Inadequate Base Strength or Stoichiometry: The acidity of the N-H proton in phenoxazine requires a sufficiently strong base for complete deprotonation.
-
Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide. Ensure at least one full equivalent of the base is used. Perform a small-scale test to confirm base activity.
-
-
Cause 2: Poor Mixing and Mass Transfer: As the reactor size increases, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, hindering the reaction.
-
Solution: Re-evaluate the reactor's agitation system (impeller type, speed). For heterogeneous mixtures (e.g., with NaH), ensure the solid base is well-dispersed.
-
-
Cause 3: Competing Side Reactions: The alkylating agent can react with other nucleophiles or the phenoxazine can undergo undesired reactions.
-
Solution: Control the reaction temperature carefully; lower temperatures often improve selectivity. Ensure slow, controlled addition of the alkylating agent to the deprotonated phenoxazine.
-
Q2: I am observing significant impurity formation. How can I identify and mitigate this?
A2: Impurities often arise from side reactions or reagent degradation.
-
Cause 1: O-Alkylation vs. N-Alkylation: While N-alkylation is desired, some O-alkylation on the phenoxazine oxygen can occur, leading to isomeric impurities.
-
Solution: The choice of solvent and counter-ion can influence selectivity. Polar aprotic solvents like DMF or THF generally favor N-alkylation. Using sodium or potassium bases is standard.
-
-
Cause 2: Dimerization or Polymerization: Under harsh basic conditions or elevated temperatures, phenoxazine derivatives can sometimes undergo self-condensation or degradation.
-
Solution: Maintain strict temperature control and use the minimum effective reaction time. An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative side reactions.[6]
-
-
Cause 3: Impurities in Starting Materials: The purity of the starting phenoxazine and alkylating agent is critical.
-
Solution: Verify the purity of all reagents by analytical methods (e.g., NMR, GC-MS) before starting the reaction. Purify starting materials if necessary.
-
Q3: The purification by recrystallization is inefficient at a larger scale. What can I do?
A3: Recrystallization can be challenging to scale effectively.
-
Cause 1: Poor Solvent Selection: The ideal solvent system should fully dissolve the product at high temperatures but result in very low solubility at cool temperatures, while keeping impurities dissolved.
-
Solution: Conduct a systematic solvent screen. Consider mixed-solvent systems (e.g., Ethanol/Water, Toluene/Heptane) to fine-tune solubility and crystal formation.
-
-
Cause 2: Oiling Out: The product may separate as an oil instead of forming crystals, trapping impurities.
-
Solution: Ensure the solution is not supersaturated when cooling begins. Slow, controlled cooling with gentle agitation is key. Seeding the solution with a small crystal of pure product can induce proper crystallization.
-
Data Presentation
Table 1: Impact of Reaction Parameters on N-Alkylation of Phenoxazine
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome & Scale-Up Considerations |
| Base | K₂CO₃ | NaH | KHMDS | K₂CO₃ may be too weak, leading to slow/incomplete reaction. NaH is effective and common. KHMDS is very strong but more expensive. Base strength is critical for reaction completion. |
| Solvent | Acetonitrile | THF | DMF | Acetonitrile is a good polar aprotic solvent. THF is also effective. DMF has excellent solvating power but can be difficult to remove and has safety concerns.[5] Solvent choice impacts solubility and reaction rate. |
| Temperature | 25 °C (RT) | 60 °C | 80 °C | Higher temperatures increase reaction rate but may also promote side reactions. An optimal temperature must be found. Heat management is a primary concern at scale. |
| Alkylating Agent | 3-Chloropropanoic acid | 3-Bromopropanoic acid | Ethyl 3-bromopropanoate | Bromo-derivatives are more reactive than chloro-derivatives. Using an ester requires a final hydrolysis step but can sometimes improve solubility and reduce side reactions. |
Experimental Protocols
Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative laboratory-scale procedure. All operations, especially at scale, should be conducted by trained personnel with appropriate safety precautions in place.
Materials:
-
Phenoxazine (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 3-bromopropanoate (1.1 eq)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.
-
Deprotonation: Anhydrous THF is added to the flask, followed by the careful addition of Sodium Hydride. The resulting slurry is cooled to 0 °C. A solution of phenoxazine in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at 0 °C for 1 hour after the addition is complete.
-
Alkylation: A solution of ethyl 3-bromopropanoate in anhydrous THF is added dropwise to the reaction mixture at 0 °C over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C.
-
Ester Hydrolysis: 1 M NaOH solution is added, and the mixture is heated to 50 °C for 2-4 hours to hydrolyze the ester.
-
Work-up: The mixture is cooled to room temperature. The organic solvent (THF) is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted phenoxazine and mineral oil.
-
Acidification & Isolation: The aqueous layer is cooled to 0 °C and acidified to pH ~2 with 1 M HCl. The resulting precipitate (the desired product) is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Key factors influencing reaction success in scale-up.
References
- 1. Buy this compound | 21977-42-4 [smolecule.com]
- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
minimizing side reactions during electrophilic substitution of phenoxazines
Welcome to the technical support center for phenoxazine chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize side reactions during electrophilic substitution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the electrophilic substitution of phenoxazines?
The primary side reactions encountered are:
-
Polysubstitution: Due to the high electron density of the phenoxazine ring system, it is highly activated towards electrophilic attack, often leading to the addition of more than one electrophile.
-
Poor Regioselectivity: The phenoxazine core has multiple activated positions, which can lead to a mixture of positional isomers. Key sites for electrophilic attack are positions 3 and 7 (para to the nitrogen heteroatom), which are often the most nucleophilic.[1] However, substitution can also occur at positions 2 and 8 (para to the oxygen heteroatom).[1]
-
N-Substitution or Oxidation: The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to direct attack by electrophiles. The N-H bond is also prone to oxidation, which can lead to degradation of the starting material and the formation of tar-like byproducts.[2][3]
-
Ring Opening or Rearrangement: Under harsh reaction conditions (e.g., strong acids or high temperatures), the heterocyclic ring can become unstable, leading to undesired cleavage or rearrangement products.
Q2: My reaction is yielding multiple substituted products. How can I favor monosubstitution?
Polysubstitution occurs because the initial substitution product can be as reactive, or even more reactive, than the starting phenoxazine. To control this:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the electrophile relative to the phenoxazine substrate.
-
Lower the Temperature: Running the reaction at a lower temperature reduces the overall reaction rate and can enhance selectivity for the initial substitution.
-
Use Milder Reagents: Opt for less reactive electrophiles or milder Lewis acid catalysts.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as a significant amount of the desired monosubstituted product has formed.
Q3: How can I control the position of substitution to get a specific isomer?
Controlling regioselectivity is crucial and depends heavily on the electronic environment of the phenoxazine ring.
-
Leverage Directing Groups: Existing substituents on the phenoxazine ring will direct incoming electrophiles. Electron-donating groups will typically direct ortho- and para- to themselves, while electron-withdrawing groups will direct meta-.[4][5]
-
Use Protecting Groups: Protecting the nitrogen atom with an acyl or sulfonyl group can alter the electronic distribution and sterically hinder certain positions, thereby directing the electrophile to other sites.[6]
-
Employ Blocking Groups: A reversible reaction, such as sulfonation, can be used to temporarily block the most reactive position (e.g., position 3).[7] After performing the desired substitution at another position, the blocking group can be removed.[7]
-
Shape-Selective Catalysts: In some cases, solid catalysts like zeolites can be used to favor the formation of a specific isomer (often the para-product) due to steric constraints within the catalyst's pores.[8]
Q4: My starting material is degrading, and I'm seeing a low yield of the desired product. What is causing this?
Degradation is often linked to the reactivity of the N-H group. The electron-rich phenoxazine system is sensitive to oxidation, especially under strongly acidic or oxidizing conditions. The nitrogen atom can also be protonated or attacked by the electrophile, leading to undesired pathways. To mitigate this, consider protecting the nitrogen atom before proceeding with the electrophilic substitution.
Q5: Is it necessary to use a protecting group for the N-H moiety?
In many cases, yes. Protecting the nitrogen is a highly effective strategy for minimizing side reactions. An N-protecting group (like an acetyl or Boc group) serves several purposes:
-
Prevents N-Substitution: It blocks the nitrogen from reacting directly with the electrophile.[6]
-
Prevents Oxidation: It increases the stability of the molecule towards oxidative degradation.
-
Modulates Reactivity: It can slightly deactivate the ring system, which helps to prevent polysubstitution.
-
Alters Regioselectivity: By adding steric bulk and modifying the electronic contribution of the nitrogen, a protecting group can help direct the electrophile to a different position than in the unprotected molecule.
Troubleshooting Guides
Guide 1: Issue - Poor Regioselectivity / Mixture of Isomers
This guide helps you choose a strategy when your reaction produces an undesirable mix of positional isomers.
Experimental Protocol: Using a Reversible Blocking Group (Sulfonation)
This protocol describes how to block a highly reactive position (e.g., C3) to allow substitution at a less reactive site.
-
Protection/Blocking Step:
-
Dissolve the N-protected phenoxazine (1 eq.) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Slowly add fuming sulfuric acid (1.1 eq.).
-
Allow the reaction to stir at 0°C to room temperature for 1-3 hours, monitoring by TLC for the formation of the sulfonated phenoxazine.
-
Quench the reaction by carefully pouring it over ice and extract the product.
-
-
Electrophilic Substitution Step:
-
Subject the purified sulfonated phenoxazine to the desired electrophilic substitution reaction (e.g., bromination with NBS). The bulky and deactivating sulfonyl group will direct the incoming electrophile to other available positions.
-
-
Deprotection/Removal of Blocking Group:
-
Dissolve the product from the previous step in dilute sulfuric acid.
-
Heat the mixture to reflux and monitor by TLC until the sulfonic acid group is removed.
-
Cool, neutralize, and extract the final desired product.
-
Logical Workflow for Improving Regioselectivity
Guide 2: Issue - Polysubstitution
This guide provides strategies to increase the yield of the monosubstituted product.
Data Presentation: Effect of Reaction Conditions on Monosubstitution
| Electrophile | Stoichiometry (Electrophile:Phenoxazine) | Temperature (°C) | Solvent | Typical Outcome |
| Br₂ | 1.1 : 1 | 0 | CH₂Cl₂ | High yield of mono-bromo product |
| Br₂ | 3.0 : 1 | 25 | CH₂Cl₂ | Mixture of di- and tri-bromo products |
| HNO₃/H₂SO₄ | 1.1 : 1 | -10 to 0 | Acetic Anhydride | Favors mono-nitro product |
| HNO₃/H₂SO₄ | 2.5 : 1 | 25 | H₂SO₄ | Significant dinitration |
| Acyl Chloride/AlCl₃ | 1.1 : 1 | 0 | CS₂ | Good yield of mono-acylated product |
| Acyl Chloride/AlCl₃ | 2.0 : 1 | 50 | Nitrobenzene | Increased di-acylation |
Note: This table presents generalized outcomes. Actual results will vary based on the specific phenoxazine derivative used.
Experimental Protocol: Selective Monobromination of N-Acetylphenoxazine
-
N-Protection:
-
Dissolve phenoxazine (1 eq.) in acetic anhydride (5 eq.).
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the reaction and pour it into water to precipitate the N-acetylphenoxazine. Filter and dry the product.
-
-
Monobromination:
-
Dissolve N-acetylphenoxazine (1 eq.) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 30 minutes.
-
Stir the reaction at low temperature for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a sodium bisulfite solution to destroy excess bromine.
-
Extract the product, wash with bicarbonate solution, and purify by chromatography or recrystallization.
-
Guide 3: Issue - Low Yield and Product Degradation
This guide addresses problems related to the instability of the phenoxazine ring, often linked to the N-H group.
Experimental Protocol: N-Protection using Boc Anhydride
-
Dissolve the phenoxazine starting material (1 eq.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting N-Boc-phenoxazine by column chromatography on silica gel. This protected intermediate is now more stable for subsequent electrophilic substitution steps.
Workflow Diagram: General Strategy for Selective Substitution
This diagram outlines the key decision points and steps for a successful and selective electrophilic substitution on a phenoxazine core.
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Phenoxazine Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the fluorescence quantum yield of phenoxazine probes and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low fluorescence quantum yield in phenoxazine probes?
A1: Low fluorescence quantum yield in phenoxazine probes can stem from several factors:
-
Aggregation-Caused Quenching (ACQ): In aqueous or polar solvents, the planar structure of phenoxazine dyes can lead to the formation of H-aggregates, which are often non-emissive or have very low fluorescence.[1]
-
Solvent Polarity: The fluorescence of many phenoxazine derivatives is highly sensitive to the polarity of the solvent.[2][3] In some cases, increasing solvent polarity can lead to a decrease in quantum yield.[4]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore, resulting in a diminished signal.[5]
-
Suboptimal Environmental Conditions: Factors such as pH and the presence of quenching species in the medium can negatively impact fluorescence intensity.[6]
-
Molecular Structure: The intrinsic photophysical properties of a specific phenoxazine derivative might result in a low quantum yield.
Q2: How can I increase the fluorescence quantum yield of my phenoxazine probe?
A2: Several strategies can be employed to enhance the fluorescence quantum yield:
-
Induce Aggregation-Induced Emission (AIE): For phenoxazine derivatives exhibiting AIE properties, promoting aggregation can significantly increase fluorescence. This can be achieved by changing the solvent composition, for instance, by adding water to a solution of the probe in an organic solvent.[7]
-
Utilize Host-Guest Chemistry: Encapsulating the phenoxazine probe within a host molecule, such as a cyclodextrin, can shield it from the quenching effects of the solvent and restrict intramolecular rotations, leading to enhanced emission.
-
Optimize Solvent Choice: The selection of a solvent with appropriate polarity can have a substantial impact on the quantum yield. For some phenoxazine derivatives, less polar solvents may lead to higher fluorescence intensity.[2]
-
Chemical Modification: Introducing certain functional groups to the phenoxazine core can improve its photophysical properties. For example, the incorporation of cyano groups has been shown to boost photoluminescence quantum yields.
-
Reduce Photobleaching: Implementing strategies to minimize photobleaching will help maintain a strong fluorescence signal throughout the experiment.
Q3: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
A3: ACQ and AIE are opposite phenomena related to the aggregation of fluorophores.
-
ACQ is the more common phenomenon where fluorophores lose their fluorescence intensity upon aggregation. This is often due to the formation of non-emissive aggregates (H-aggregates) and intermolecular interactions that promote non-radiative decay pathways.[7]
-
AIE is a phenomenon where certain molecules are non-emissive or weakly fluorescent in solution but become highly luminescent upon aggregation.[7] This is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.[7]
Q4: How do I know if my phenoxazine probe is undergoing photobleaching?
A4: Photobleaching is characterized by a gradual and irreversible decrease in fluorescence intensity upon continuous exposure to excitation light. If you observe that your signal is bright initially but fades over time during imaging, photobleaching is likely occurring.
Troubleshooting Guides
Issue 1: Low Fluorescence Signal
If you are observing a weak or no fluorescence signal from your phenoxazine probe, follow this troubleshooting workflow:
Troubleshooting workflow for low fluorescence signal.
Issue 2: Signal Fades Quickly (Photobleaching)
If your fluorescence signal is initially strong but diminishes rapidly under illumination, consider these steps to mitigate photobleaching:
Strategies to minimize photobleaching of phenoxazine probes.
Quantitative Data
Table 1: Photoluminescence Quantum Yield (PLQY) of Phenoxazine Derivatives in Different Solvents
| Phenoxazine Derivative | Solvent | PLQY (%) | Reference |
| PQ | Methylcyclohexane (MCH) | ~3-10 | [8] |
| PQCl | Acetonitrile (ACN) | 30.8 | [9] |
| PQBr | Acetonitrile (ACN) | 25.4 | [9] |
| Compound A | Ethanol | - | [1] |
| Compound A | Water | Very Low | [1] |
| Charge-neutral LP-6 | Various organic solvents | 3-6 | [10] |
| Charge-neutral LP-6 | PBS buffer | 0.7 | [10] |
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield (Φ) of a phenoxazine probe relative to a standard with a known quantum yield.[11]
Materials:
-
Phenoxazine probe (test sample)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine B in ethanol, Φ = 0.89)[12]
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Corrected fluorescence spectrometer
-
10 mm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the standard in the desired solvent.
-
Prepare a Series of Dilutions: For both the test sample and the standard, prepare a series of at least five dilutions with absorbances at the excitation wavelength between 0.02 and 0.1.[11] Also prepare a solvent blank.
-
Measure Absorbance: Record the UV-Vis absorbance spectrum for each dilution and the solvent blank. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution and the solvent blank.
-
Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Subtract the solvent blank's emission spectrum from each sample's emission spectrum.
-
Integrate the area under the corrected emission spectrum for each dilution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):[13]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Protocol 2: Cellular Imaging with Phenoxazine Probes
This is a general protocol for staining and imaging cells with phenoxazine-based fluorescent probes. Optimization may be required for specific probes and cell types.[14][15]
Materials:
-
Phenoxazine probe stock solution (e.g., in DMSO)
-
Cells cultured on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if applicable
-
Mounting medium (with or without antifade), if applicable
-
Fluorescence microscope
Procedure for Live-Cell Imaging:
-
Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the phenoxazine probe stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the required time and at the appropriate temperature (e.g., 30 minutes at 37°C).
-
-
Washing (if necessary): For some probes, it may be necessary to wash the cells with pre-warmed PBS or culture medium to remove unbound probe and reduce background fluorescence. However, some phenoxazine probes are designed for "wash-free" imaging.[16]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific phenoxazine probe.
Procedure for Fixed-Cell Imaging:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the live-cell imaging protocol.
-
Fixation:
-
Wash the cells with PBS.
-
Add 4% paraformaldehyde in PBS and incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining (if not performed prior to fixation): If the probe targets an intracellular component and was not loaded in live cells, it can be added after permeabilization. Incubate with the probe solution, followed by washing steps.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Image the fixed cells using a fluorescence microscope.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. jmess.org [jmess.org]
- 5. Photostability of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iss.com [iss.com]
- 7. Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. promega.com [promega.com]
- 15. biotium.com [biotium.com]
- 16. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Phenoxazine Derivatives in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxic effects of phenoxazine derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity induced by phenoxazine derivatives?
A1: Phenoxazine derivatives can induce cytotoxicity through several mechanisms, including:
-
Induction of Apoptosis: Many phenoxazine derivatives trigger programmed cell death (apoptosis). This can occur through both caspase-dependent and caspase-independent pathways.
-
Lysosomal Membrane Permeabilization (LMP): Some derivatives accumulate in lysosomes, leading to membrane destabilization and the release of cathepsins into the cytosol, which in turn can initiate apoptosis.[1][2][3][4][5]
-
Generation of Reactive Oxygen Species (ROS): Increased production of ROS can lead to oxidative stress, damaging cellular components and triggering cell death pathways.[1][2]
Q2: My phenoxazine derivative is precipitating in the cell culture medium. What can I do?
A2: Compound precipitation is a common issue. Here are some troubleshooting steps:
-
Optimize Solvent and Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). You may need to test different solvents or prepare a more concentrated stock solution to minimize the final solvent volume.
-
Pre-warm the Medium: Adding a cold compound solution to a warm medium can cause it to precipitate. Pre-warm your compound solution to 37°C before adding it to the culture medium.
-
Check for Salt Precipitation: If preparing your own media, ensure that components like calcium chloride are fully dissolved separately before mixing to avoid the formation of insoluble salts.[6]
-
Use a Surfactant: In some cases, a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) can help to maintain compound solubility.
Q3: I am observing high background fluorescence in my assays. Could my phenoxazine derivative be autofluorescent?
A3: Yes, many phenoxazine derivatives are inherently fluorescent molecules.[7][8] This autofluorescence can interfere with fluorescence-based assays (e.g., flow cytometry, fluorescent microscopy, some viability assays).
To address this:
-
Run Unlabeled Controls: Always include a control group of cells treated with the phenoxazine derivative but without the fluorescent assay dye. This will allow you to quantify the background fluorescence from the compound itself.
-
Spectral Unmixing/Compensation: For flow cytometry, use appropriate compensation controls to subtract the autofluorescence signal from the specific signal of your fluorescent probe.
-
Use Red-Shifted Dyes: Cellular autofluorescence is often more prominent in the blue and green spectra.[9][10] Switching to red or far-red fluorescent probes can often reduce interference.
-
Mathematical Correction: For plate reader-based assays, subtract the average fluorescence intensity of the "compound only" control wells from the experimental wells.
Q4: My cytotoxicity assay results are inconsistent between experiments. What are the possible reasons?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Ensure that cells are evenly distributed in the wells and that the seeding density is consistent across all plates and experiments.
-
Pipetting Errors: Use calibrated pipettes and be mindful of your technique to ensure accurate and consistent volumes, especially for serial dilutions.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[11] It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Compound Stability: Ensure your phenoxazine derivative is stable in the culture medium over the duration of the experiment. Some compounds may degrade, leading to variable effects.
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). An inconsistency between two different assays might reflect a specific biological effect of your compound.[12]
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity at Low Concentrations
| Possible Cause | Solution |
| Compound Precipitation and Hotspots | Visually inspect the wells for any precipitate. If observed, follow the troubleshooting steps for compound precipitation (see FAQ Q2). Consider vortexing the compound dilution plate immediately before adding to the cell plate. |
| Solvent Toxicity | Run a solvent control with the highest concentration of the solvent used in your experiment to ensure it is not causing cytotoxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to the same compound. Confirm the expected sensitivity from the literature or by testing a broader range of concentrations. |
| Contamination | Check for signs of bacterial or fungal contamination, which can cause cell death. Perform a mycoplasma test. |
Problem 2: No Dose-Dependent Cytotoxicity Observed
| Possible Cause | Solution |
| Compound Inactivity | The compound may not be cytotoxic to the chosen cell line at the tested concentrations. Test a higher concentration range. |
| Compound Instability | The compound may be degrading in the culture medium. Check the stability of the compound under your experimental conditions. |
| Assay Interference | The compound may be interfering with the assay itself. For example, some compounds can directly reduce MTT or resazurin, leading to a false cell viability reading. Run a cell-free assay with the compound and the viability reagent to check for direct chemical reactions. |
| Incorrect Incubation Time | The cytotoxic effects may take longer to manifest. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of various phenoxazine derivatives in different cancer cell lines.
| Phenoxazine Derivative | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Phx-1 | A-172 (Glioblastoma) | Not Specified | Not Specified | 60 |
| Phx-1 | U-251 MG (Glioblastoma) | Not Specified | Not Specified | 60 |
| Phx-3 | A-172 (Glioblastoma) | Not Specified | Not Specified | 10 |
| Phx-3 | U-251 MG (Glioblastoma) | Not Specified | Not Specified | 3 |
| Compound 30a | MDA-MB-231 (Breast Cancer) | MTT | Not Specified | 12.12 ± 0.54 |
| Compound 30a | MCF-7 (Breast Cancer) | MTT | Not Specified | 9.59 ± 0.7 |
| Compound 30a | T-47D (Breast Cancer) | MTT | Not Specified | 10.10 ± 0.4 |
| 5d-2 | HeLa (Cervical Cancer) | MTT | Not Specified | 1.04-2.27 |
| 5d-2 | A549 (Lung Cancer) | MTT | Not Specified | 1.04-2.27 |
| 5d-2 | MCF-7 (Breast Cancer) | MTT | Not Specified | 1.04-2.27 |
| 5d-2 | HL-60 (Leukemia) | MTT | Not Specified | 1.04-2.27 |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This assay is based on the ability of SRB to bind to protein components of cells.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with your phenoxazine derivative at various concentrations and incubate for the desired duration (e.g., 48-72 hours).
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[13]
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[13]
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin Binding Buffer
-
FACS tubes
Procedure:
-
Seed and treat cells with the phenoxazine derivative as required for your experiment.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
DCFDA Cellular ROS Assay
This assay uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA solution (prepare fresh)
-
Assay Buffer (e.g., PBS or HBSS)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Add 100 µL of the DCFDA working solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Remove the DCFDA solution and wash the cells with Assay Buffer.
-
Add 100 µL of the phenoxazine derivative (at various concentrations) to the wells.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) at different time points using a fluorescence microplate reader.
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.
Caption: Caspase-independent apoptosis pathway involving AIF.
Caption: Lysosomal membrane permeabilization (LMP) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal membrane permeabilization mediated apoptosis involve in perphenazine-induced hepatotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. southernbiotech.com [southernbiotech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AIF-mediated caspase-independent cell death: molecular mechanisms | ANR [anr.fr]
Technical Support Center: Enhancing Oral Bioavailability of Phenoxazine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of phenoxazine-based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of phenoxazine-based drugs?
A1: The primary challenges stem from their physicochemical properties, which are common for many Biopharmaceutics Classification System (BCS) Class II and IV compounds. These challenges include:
-
Poor Aqueous Solubility: Phenoxazine derivatives are often highly lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
First-Pass Metabolism: These compounds can be extensively metabolized in the liver and gut wall after oral administration, reducing the amount of active drug that reaches systemic circulation.[2]
-
Efflux by Transporters: Phenoxazine-based drugs may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen.
Q2: What are the most promising strategies to enhance the oral bioavailability of phenoxazine derivatives?
A2: Several formulation and chemical modification strategies can be employed:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating phenoxazine derivatives into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect the drug from degradation, improve its dissolution rate, and facilitate its transport across the intestinal barrier.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate compared to the crystalline form.[3][4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic phenoxazine derivatives in the gastrointestinal tract and enhance their absorption.[5]
-
Prodrug Approach: Modifying the chemical structure of the phenoxazine derivative to create a more soluble or permeable prodrug that is converted to the active parent drug in the body can be an effective strategy.
Q3: How can I assess the oral bioavailability of my phenoxazine-based drug in preclinical studies?
A3: A combination of in vitro and in vivo models is typically used:
-
In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely accepted model to predict human intestinal absorption and identify potential P-gp substrates.[3]
-
In Vivo Pharmacokinetic Studies: Administering the formulation to animal models (e.g., rats, mice) via oral gavage and subsequently measuring the drug concentration in blood plasma over time is the gold standard for determining oral bioavailability. Key parameters to calculate include the Area Under the Curve (AUC) and maximum concentration (Cmax).[6][7]
Troubleshooting Guides
Low Drug Loading in Nanoparticle Formulations
| Symptom | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of the phenoxazine drug in polymeric nanoparticles. | Poor affinity of the drug for the polymer matrix. | Screen different polymers with varying hydrophobicity. Consider using a blend of polymers. |
| Drug precipitation during the formulation process. | Optimize the solvent system and the rate of solvent evaporation or diffusion. | |
| Insufficient interaction between the drug and the lipid core in solid lipid nanoparticles. | Select lipids in which the phenoxazine derivative has higher solubility. Incorporate a liquid lipid to create nanostructured lipid carriers (NLCs), which can improve drug loading. |
Inconsistent Results in Caco-2 Permeability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in apparent permeability (Papp) values between experiments. | Inconsistent Caco-2 cell monolayer integrity. | Routinely check the transepithelial electrical resistance (TEER) values of the monolayers before and after each experiment. Use a paracellular marker like Lucifer yellow to confirm monolayer tightness.[3][8] |
| Low recovery of the test compound. | The phenoxazine derivative may be binding to the plastic of the assay plates. Use low-binding plates. The compound might also be metabolized by Caco-2 cells. Analyze for major metabolites. | |
| Efflux ratio is high, suggesting active transport. | The phenoxazine derivative is likely a substrate of an efflux transporter (e.g., P-gp). Confirm this by co-incubating with a known inhibitor of the transporter (e.g., verapamil for P-gp).[3] |
Poor in vivo Bioavailability Despite Promising in vitro Results
| Symptom | Possible Cause | Suggested Solution |
| High in vitro dissolution but low plasma concentrations after oral administration. | Significant first-pass metabolism in the liver. | Investigate the metabolic stability of the compound in liver microsomes. Consider co-administration with a metabolic inhibitor in preclinical studies to confirm. A prodrug approach to mask the metabolic site might be necessary. |
| Rapid degradation of the formulation in the gastrointestinal tract. | Evaluate the stability of the formulation in simulated gastric and intestinal fluids. For nanoparticles, consider using mucoadhesive polymers to increase residence time at the absorption site. | |
| The animal model's physiology differs significantly from the in vitro model. | Ensure the pH and enzymatic conditions of the in vitro dissolution media are relevant to the animal model's gastrointestinal tract. Consider using a different animal model if metabolic pathways are known to be significantly different from humans. |
Quantitative Data on Bioavailability Enhancement
The following table presents data for perphenazine, a phenothiazine derivative structurally similar to phenoxazine, demonstrating the potential for bioavailability enhancement using nanostructured lipid carriers (NLCs). This data is provided as a representative example.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Perphenazine Suspension | 158.3 ± 21.7 | 2.0 | 876.4 ± 102.1 | 100 |
| Perphenazine-NLC-6 | 394.2 ± 45.8 | 4.0 | 2734.6 ± 312.5 | 312.0 |
| Perphenazine-NLC-12 | 312.9 ± 38.2 | 4.0 | 2182.7 ± 254.9 | 249.0 |
| Data adapted from a pharmacokinetic study in rats.[9] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for a Phenoxazine Derivative
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values should be >250 Ω·cm². Additionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow), which should be low.[3]
-
Preparation of Test Compound: Dissolve the phenoxazine derivative in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a pH of 7.4. The final DMSO concentration should be less than 1%.
-
Permeability Measurement (Apical to Basolateral): a. Remove the culture medium from the apical and basolateral compartments. b. Add the transport buffer containing the test compound to the apical side and fresh transport buffer to the basolateral side. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
Permeability Measurement (Basolateral to Apical for Efflux): Repeat step 4, but add the test compound to the basolateral side and sample from the apical side.
-
Sample Analysis: Quantify the concentration of the phenoxazine derivative in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.[3]
Protocol 2: In Vivo Oral Bioavailability Study of a Phenoxazine-Loaded Nanoparticle Formulation in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to food and water.[6]
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a suspension of the phenoxazine-loaded nanoparticles and a control suspension of the free phenoxazine drug in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Dosing: Administer the formulations to the rats via oral gavage at a predetermined dose.[10][11][12]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[7]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the phenoxazine derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.
-
Calculation of Oral Bioavailability: If an intravenous formulation is also tested, the absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Workflow for developing and evaluating formulations to improve the oral bioavailability of phenoxazine-based drugs.
Caption: A logical troubleshooting guide for addressing poor oral bioavailability of phenoxazine-based drugs.
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. altusformulation.com [altusformulation.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. 2.3. Pharmacokinetic study in rats [bio-protocol.org]
- 7. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.fsu.edu [research.fsu.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. gavageneedle.com [gavageneedle.com]
Technical Support Center: Resolution of Racemic Propanoic Acid Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the resolution of racemic mixtures of propanoic acid derivatives, a critical process in the development of pharmaceuticals such as NSAIDs (e.g., Ibuprofen, Naproxen).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic propanoic acid derivatives?
A1: The most prevalent methods for resolving racemic propanoic acid derivatives include classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography. Classical resolution is a traditional and cost-effective method involving the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is an analytical and preparative technique for separating enantiomers.
Q2: How do I choose the best resolving agent for classical resolution?
A2: The choice of a resolving agent is crucial and often empirical. Key factors to consider are the acidity/basicity of your propanoic acid derivative and the resolving agent, the solvent system used for crystallization, and the commercial availability and cost of the resolving agent. It is recommended to perform small-scale screening with a variety of commercially available chiral bases (e.g., (R)- or (S)-1-phenylethylamine, cinchonidine) or acids if you have an amine derivative. The ideal resolving agent will form a diastereomeric salt that is sparingly soluble in a suitable solvent, facilitating selective crystallization.
Q3: What is enantiomeric excess (ee) and how is it determined?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. The most common method for determining ee is through chiral HPLC, which can separate and quantify the individual enantiomers. Other methods include NMR spectroscopy with a chiral solvating or derivatizing agent and polarimetry, although polarimetry is less accurate for precise ee determination.
Q4: Can I use the same chiral stationary phase (CSP) for all propanoic acid derivatives in HPLC?
A4: While some CSPs show broad applicability, it is unlikely that a single CSP will be optimal for all propanoic acid derivatives. The selection of the CSP depends on the specific structure of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for method development. However, screening different types of CSPs (e.g., Pirkle-type, cyclodextrin-based) and mobile phases is essential to achieve baseline separation.
Troubleshooting Guides
Classical Resolution via Diastereomeric Salt Formation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystallization of diastereomeric salts. | - The diastereomeric salts are too soluble in the chosen solvent. - The concentration of the salts is too low. - Impurities are inhibiting crystallization. | - Try a different solvent or a mixture of solvents. - Concentrate the solution. - Cool the solution to a lower temperature. - Add an anti-solvent to induce precipitation. - Purify the racemic mixture before resolution. |
| Low enantiomeric excess (ee) of the resolved product. | - Incomplete separation of the diastereomeric crystals. - Co-crystallization of both diastereomers. - Racemization during the recovery step. | - Perform multiple recrystallizations of the diastereomeric salt. - Optimize the crystallization conditions (solvent, temperature, cooling rate). - Use milder conditions for the liberation of the enantiomer from the salt (e.g., a weaker acid or base). |
| Poor recovery of the resolved enantiomer. | - Loss of product during recrystallization steps. - Incomplete liberation of the enantiomer from the diastereomeric salt. | - Minimize the number of recrystallizations. - Ensure complete acidification or basification to break the salt. - Optimize the extraction procedure. |
Enzymatic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity. | - The enzyme is denatured (incorrect pH, temperature, or solvent). - The presence of enzyme inhibitors. - The enzyme is not suitable for the substrate. | - Optimize the reaction conditions (pH, temperature, buffer). - Ensure the organic solvent is compatible with the enzyme. - Screen different types of enzymes (e.g., various lipases). |
| Low enantioselectivity (E-value). | - The chosen enzyme has low intrinsic selectivity for the substrate. - Suboptimal reaction conditions. | - Screen a panel of different enzymes. - Modify the substrate (e.g., change the ester group). - Optimize the reaction temperature and solvent. |
| Reaction stops at low conversion. | - Enzyme deactivation over time. - Product inhibition. - Reversibility of the reaction. | - Immobilize the enzyme to improve stability. - Add fresh enzyme during the reaction. - Remove the product as it is formed (e.g., by extraction or in a biphasic system). |
Experimental Protocols & Data
Classical Resolution of (R,S)-Ibuprofen using (S)-(-)-1-Phenylethylamine
This protocol describes the resolution of racemic ibuprofen by forming diastereomeric salts with (S)-(-)-1-phenylethylamine.
Methodology:
-
Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., methanol/water mixture).
-
Add (S)-(-)-1-phenylethylamine (0.5 eq) to the solution.
-
Allow the solution to stand at room temperature for the diastereomeric salt of (S)-Ibuprofen-(S)-1-phenylethylamine to crystallize.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Recrystallize the salt from the same solvent system to improve diastereomeric purity.
-
Liberate the (S)-Ibuprofen by treating the salt with an aqueous acid solution (e.g., HCl) and extracting with an organic solvent (e.g., diethyl ether).
-
The mother liquor containing the (R)-Ibuprofen can be similarly treated to recover the other enantiomer.
Quantitative Data for Propanoic Acid Derivative Resolutions:
| Compound | Method | Resolving Agent/Enzyme | Yield (%) | ee (%) | [α]D (deg) |
| Ibuprofen | Classical Resolution | (S)-1-Phenylethylamine | ~40 | >98 (S-enantiomer) | +57 |
| Naproxen | Enzymatic Resolution | Lipase from Candida rugosa | ~45 | >99 (S-enantiomer) | +66 |
| Ketoprofen | Chiral HPLC | Chiralcel OD-H | N/A (analytical) | >99 | +/- 76 |
Note: Yields and ee values are highly dependent on the specific experimental conditions.
Visualizations
Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.
Caption: Workflow for Enzymatic Resolution of a Propanoic Acid Ester.
Caption: Troubleshooting Logic for Low Enantiomeric Excess in Classical Resolution.
Phenoxazine Synthesis Technical Support Center: A Guide to Preventing Rearrangement Reactions
Welcome to the Technical Support Center for phenoxazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing phenoxazine and its derivatives, with a special focus on preventing undesired rearrangement reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthetic outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during phenoxazine synthesis, particularly those related to low yields and the formation of rearrangement byproducts.
Question: My reaction is yielding a significant amount of an unexpected isomer. How can I confirm if it's a Smiles rearrangement product and how can I prevent its formation?
Answer:
The formation of an isomeric byproduct is a common issue in phenoxazine synthesis, often attributable to a competitive Smiles rearrangement. This intramolecular nucleophilic aromatic substitution is particularly prevalent when using electron-deficient aryl halides.
Confirming the Smiles Rearrangement Product:
-
Spectroscopic Analysis: The primary method for identification is through NMR and IR spectroscopy.
-
¹H NMR: Look for characteristic shifts in the aromatic region. The rearranged product, such as a 2-(2-aminophenoxy)phenol derivative, will have a different substitution pattern on the aromatic rings compared to the desired phenoxazine.
-
¹³C NMR: The carbon spectrum will also show distinct signals corresponding to the different chemical environments of the carbon atoms in the rearranged structure.
-
IR Spectroscopy: The presence of both -OH and -NH₂ stretching bands in the IR spectrum of the byproduct would be a strong indicator of the Smiles rearrangement product.
-
Preventing the Smiles Rearrangement:
The key to preventing the Smiles rearrangement is to favor the direct intramolecular nucleophilic substitution (cyclization) over the rearrangement pathway. This can be achieved by carefully selecting your reaction conditions.
-
Choice of Base: The strength and nature of the base are critical. Strong, non-nucleophilic bases are generally preferred to facilitate the deprotonation of the amine or phenol without participating in side reactions. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting the desired cyclization.
-
Solvent Selection: High-boiling polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used. The choice of solvent can influence the solubility of the intermediates and the reaction rate. Toluene can also be a suitable solvent, particularly for tandem arylation and cyclization reactions.[1]
-
Temperature Control: Higher temperatures can sometimes favor the rearrangement reaction. It is crucial to optimize the reaction temperature. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, which may help to minimize the formation of byproducts by kinetically favoring the desired product.[2]
-
Substituent Effects: The electronic nature of the substituents on the aryl halide plays a significant role. Electron-withdrawing groups on the aryl halide activate the ring towards nucleophilic attack, which can promote the Smiles rearrangement. If possible, consider using starting materials with less activating groups if the rearrangement is a major issue.
Question: I am experiencing a low yield of my desired phenoxazine product, even without significant byproduct formation. What are the potential causes and how can I improve the yield?
Answer:
Low yields in phenoxazine synthesis can stem from several factors unrelated to rearrangement reactions. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of starting materials. If the reaction appears to have stalled, consider the following:
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. However, be cautious as prolonged heating can also lead to degradation.
-
Catalyst Activity (if applicable): If you are using a copper-catalyzed Ullmann condensation, ensure the copper source is active. "Activated" copper powder or the use of soluble copper catalysts with appropriate ligands can improve reaction rates.[3]
-
Reagent Purity: Impurities in starting materials, especially the 2-aminophenol or the dihaloarene, can inhibit the reaction. Ensure your reagents are of high purity. Water content in solvents and reagents can also be detrimental.
-
-
Product Degradation:
-
Photosensitivity: Phenoxazine and its derivatives can be sensitive to light and may degrade upon prolonged exposure, leading to discoloration and lower yields. It is advisable to protect the reaction mixture from light, especially if the reaction is run over an extended period.
-
Thermal Stability: While high temperatures are often required, excessive heat can lead to decomposition. Careful optimization of the reaction temperature is crucial.
-
-
Issues During Work-up and Purification:
-
Extraction: Ensure efficient extraction of the product from the aqueous phase during work-up by using an appropriate organic solvent and performing multiple extractions.
-
Purification: Phenoxazine products can sometimes be challenging to purify. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is a common method.[2] Care should be taken to avoid product loss during this step. Recrystallization can also be an effective purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the Smiles Rearrangement and why does it occur during phenoxazine synthesis?
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of phenoxazine synthesis from a 2-aminophenol and an activated aryl halide, the phenoxide or aniline nitrogen of the intermediate can attack an activated position on the adjacent aromatic ring, leading to a rearranged diaryl ether or diarylamine intermediate, which may not cyclize to the desired phenoxazine. This rearrangement is favored when the migrating aryl ring is activated by electron-withdrawing groups.
Q2: What are the most common synthetic routes to phenoxazines?
The most common methods include:
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a 2-aminophenol with a 2-halophenol or a dihaloarene.[3][4][5]
-
Transition Metal-Free Synthesis: These methods often involve the reaction of a 2-aminophenol with a dihaloarene bearing electron-withdrawing groups, which can sometimes proceed via a Smiles rearrangement as a key step.[6] Another approach is the O-arylation of a phenol with a diaryliodonium salt followed by intramolecular N-arylation.[1]
-
Oxidative Cyclization: This involves the oxidation of 2-aminophenols to form phenoxazinone derivatives.
Q3: How do I choose the right starting materials to minimize side reactions?
The choice of starting materials is crucial. When using a dihaloarene, the nature of the leaving group can influence reactivity (I > Br > Cl > F). The presence of strong electron-withdrawing groups on the dihaloarene can increase the likelihood of the Smiles rearrangement. If this is a problem, consider using a less activated dihaloarene or exploring alternative synthetic routes that do not rely on such activated substrates.
Q4: Are there any safety precautions I should be aware of during phenoxazine synthesis?
Yes, standard laboratory safety practices should always be followed. Many of the solvents used, such as DMF and DMSO, have specific handling requirements. High-temperature reactions should be conducted with appropriate shielding and temperature control. Some reagents, like aryl halides, can be irritants or toxic, so always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE).
Data Presentation
The following tables provide a summary of quantitative data from literature to help in the selection of reaction conditions.
Table 1: Comparison of Reaction Conditions for the Synthesis of N-acetylphenoxazine [1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Diaryl Ether 3 (%) | Byproduct Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene | 100 | 16 | 65 | 12 |
| 2 | K₂CO₃ (2.0) | THF | 65 | 16 | 70 | 11 |
| 3 | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 85 | 10 |
| 4 | t-BuOK (2.0) | Toluene | 100 | 16 | 78 | 13 |
| 7 | Cs₂CO₃ (2.0) | Toluene | 100 | 4 | 91 (isolated) | - |
| 8 | Cs₂CO₃ (2.0) | Toluene | 100 | 1 | 42 | 52 |
Table 2: Yield Comparison in the Synthesis of 2,3-Dinitrophenoxazines [1]
| Starting Amine | Product | Yield (%) |
| 2-Aminophenol | 2,3-Dinitro-10H-phenoxazine | 32 |
| 2-(Methylamino)phenol | 2,3-Dinitro-10-methylphenoxazine | 82 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Acetylphenoxazine [2]
This protocol describes the cyclization of an N-acetyl diphenyl ether to form N-acetylphenoxazine.
Materials:
-
N-acetyl diphenyl ether derivative (1 mmol)
-
Cesium carbonate (Cs₂CO₃) (2 mmol)
-
N,N-Dimethylformamide (DMF) (20 volumes)
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave tube equipped with a magnetic stir bar, combine the N-acetyl diphenyl ether (1 mmol) and cesium carbonate (2 mmol).
-
Add DMF (20 volumes) to the tube.
-
Seal the tube and place it in the microwave reactor.
-
Heat the reaction mixture to 155 °C for 15 minutes using microwave irradiation.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc (95:5) eluent to obtain the corresponding phenoxazine.
Protocol 2: Synthesis of 2,3-Dinitro-10H-phenoxazine [1]
Materials:
-
4,5-Difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol)
-
2-Aminophenol (54 mg, 0.49 mmol)
-
Sodium carbonate (Na₂CO₃) (500 mg)
-
Ethanol (EtOH) (30 mL)
-
Water
-
Dichloromethane
-
Light petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol) in ethanol (30 mL).
-
Add 2-aminophenol (54 mg, 0.49 mmol) and sodium carbonate (500 mg) to the solution.
-
Stir the mixture at 70 °C for 6 hours.
-
After cooling, pour the reaction mixture into water (200 mL) and let it stand for 1 hour.
-
Filter the resulting precipitate through a sinter funnel and air-dry to obtain the crude product.
-
Recrystallize the crude product from dichloromethane:light petroleum ether to yield pure 2,3-dinitro-10H-phenoxazine as red crystals (43 mg, 32% yield).
Visualizations
The following diagrams illustrate the key chemical pathways and a troubleshooting workflow for phenoxazine synthesis.
Caption: Reaction pathways in phenoxazine synthesis.
Caption: Troubleshooting workflow for phenoxazine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-free formal synthesis of phenoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann_condensation [chemeurope.com]
- 6. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenoxazine-Based OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of phenoxazine-based Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Significant Efficiency Roll-Off at High Brightness
Q: My phenoxazine-based OLED exhibits high external quantum efficiency (EQE) at low brightness, but it drops significantly as the luminance increases. What are the potential causes and how can I mitigate this?
A: This phenomenon, known as efficiency roll-off, is a common challenge. The primary causes are triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA) at high exciton densities.[1] Here are several strategies to suppress efficiency roll-off:
-
Host Material Selection: The choice of host material is critical. Employing host materials with high triplet energy and good thermal stability can ensure efficient energy transfer and minimize exciton quenching.[2] For thermally activated delayed fluorescence (TADF) emitters, a host that promotes dual delayed fluorescence can dilute the concentration of triplet excitons, thereby reducing TTA.[1][3]
-
Molecular Design of the Emitter: The molecular structure of the phenoxazine-based emitter plays a crucial role. Introducing bulky side groups or creating a twisted molecular geometry can suppress intermolecular interactions and reduce aggregation-caused quenching.[4] A rigid molecular framework can also help to narrow the emission spectrum and improve performance.[5]
-
Device Architecture: Optimizing the device structure can lead to more balanced charge injection and transport, confining the recombination zone within the emissive layer and away from the transport layers. This reduces the exciton density at the interfaces, mitigating annihilation processes.
-
Doping Concentration: The concentration of the phenoxazine emitter within the host material needs to be carefully optimized. High concentrations can lead to aggregation and increase the probability of TTA. A systematic study of varying doping concentrations is recommended to find the optimal balance between efficiency and roll-off.[4]
Issue 2: Poor Color Purity and Broad Emission Spectrum
Q: The electroluminescence spectrum of my device is broader than expected, leading to poor color purity. How can I achieve a narrower emission?
A: Broad emission spectra in phenoxazine-based OLEDs can originate from several factors, including molecular aggregation, excited-state conformations, and the surrounding environment.
-
Molecular Rigidity: Increasing the rigidity of the emitter's molecular structure can suppress vibrational and rotational modes in the excited state, leading to a narrower full width at half maximum (FWHM).[5] This can be achieved through chemical modifications that lock the molecular conformation.
-
Multiple Resonance (MR) Emitters: The design of MR-TADF emitters incorporating phenoxazine has been shown to produce narrowband emissions with extremely small FWHMs (≤30 nm).[6]
-
Host Polarity: The polarity of the host material can influence the emission spectrum. A non-polar host environment can sometimes lead to sharper emission peaks.
-
Emitter Aggregation: At high doping concentrations, emitter molecules can aggregate, leading to the formation of excimers or other species with red-shifted and broadened emission. Optimizing the doping concentration is crucial.
Issue 3: Low Device Lifetime and Stability
Q: My phenoxazine-based OLEDs degrade rapidly during operation. What factors contribute to this instability and how can I improve the operational lifetime?
A: Device lifetime is a critical parameter for practical applications. Degradation can be due to intrinsic material instability or extrinsic factors.
-
Material Purity: The purity of all organic materials and the cleanliness of the substrate are paramount. Impurities can act as quenching centers and accelerate degradation. High-performance liquid chromatography (HPLC) is recommended to verify the purity of the emitters and host materials.[4]
-
Thermal Stability: The materials used should have high thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td).[2][4] Thermogravimetric analysis (TGA) is a standard method to assess this.
-
Balanced Charge Transport: An imbalance in the flux of electrons and holes can lead to the accumulation of charges at interfaces, causing local heating and material degradation. Utilizing hole and electron transport layers with appropriate energy levels and mobilities is essential for balanced charge injection.[4]
-
Encapsulation: OLEDs are highly sensitive to oxygen and moisture. Proper encapsulation is crucial to prevent degradation from environmental factors.
Frequently Asked Questions (FAQs)
Q1: What are the key performance metrics for phenoxazine-based OLEDs and what are considered good values?
A1: The primary performance metrics include:
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected. For phenoxazine-based TADF OLEDs, EQEs exceeding 20% are considered high-performance, with some reports reaching over 30%.[4][7]
-
Current Efficacy (CE): Measured in candela per ampere (cd/A). Values above 50 cd/A are generally good.
-
Power Efficacy (PE): Measured in lumens per watt (lm/W). High-efficiency devices can achieve over 80 lm/W.[4]
-
Lifetime (LT50 or LT95): The time it takes for the luminance to decrease to 50% or 95% of its initial value at a specific brightness. Lifetimes of thousands of hours are desirable for commercial applications.[4]
Q2: How does the donor-acceptor (D-A) architecture in phenoxazine emitters influence their properties?
A2: The D-A architecture is fundamental to the design of many phenoxazine-based TADF emitters. The phenoxazine moiety typically acts as the electron donor. By pairing it with a suitable electron acceptor, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), which is essential for efficient reverse intersystem crossing (RISC) in TADF.[8][9] The strength and geometry of the donor and acceptor units can be tuned to control the emission color, efficiency, and charge transport properties.[7]
Q3: What are the advantages of using solution-processing for fabricating phenoxazine-based OLEDs?
A3: Solution-processing offers several advantages over vacuum thermal evaporation, including lower manufacturing costs, scalability to large-area devices, and compatibility with flexible substrates.[4][10] However, achieving high performance with solution-processed devices can be challenging due to difficulties in controlling film morphology and purity.
Performance Data of Phenoxazine-Based OLEDs
The following tables summarize the performance of various phenoxazine-based OLEDs reported in the literature.
Table 1: Performance of Doped Phenoxazine-Based OLEDs
| Emitter | Host | Doping Conc. (wt%) | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Emission Peak (nm) |
| KCPOZ | CBP | 5.0 | 31.5 | 95.2 | 85.6 | Yellow |
| KCPTZ | CBP | 7.5 | >18.0 | - | - | Yellow |
| PXZ-CMO | MCP | - | 12.1 | 38.2 | - | - |
| PXZ-CMO | DPEPO | - | 11.8 | 33.1 | - | - |
| h-BNCO-3 | - | - | 26.4 | - | - | Red |
| h-BNCO-3 (sensitized) | - | - | 38.0 | - | - | Red |
| 3DMAC-TB | - | - | 38.8 | - | - | Green |
| 3PXZ-TB | - | - | 29.4 | - | - | Green |
| 3DMAC-BP | mCBP | 18 | 22.0 | - | - | 606 |
Data compiled from various sources.[1][4][6][7][11]
Table 2: Lifetime of Selected Phenoxazine-Based OLEDs
| Emitter | Host | Initial Luminance (cd/m²) | Lifetime (LT50/LT99) |
| KCPOZ-based device | - | 100 | 19,844 h (estimated half-lifetime) |
| KCPTZ-based device | - | 100 | 10,550 h (estimated half-lifetime) |
| PPZ-BN | - | 10,000 | > 43 h (LT99) |
| BN-R | - | 1,000 | 1,088 h (LT50) |
Data compiled from various sources.[4][6]
Experimental Protocols
Protocol 1: Fabrication of a Phenoxazine-Based OLED via Thermal Evaporation
-
Substrate Cleaning:
-
Ultrasonically clean indium tin oxide (ITO)-coated glass substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120°C for 30 minutes.
-
Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.[7]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure is:
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF) (1 nm).
-
Deposit the metal cathode, typically Aluminum (Al) (100 nm).[7]
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Protocol 2: Characterization of Phenoxazine-Based OLEDs
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (e.g., Keithley 2400) to apply a voltage sweep and measure the current density.
-
Simultaneously, measure the luminance using a calibrated photodiode or a spectroradiometer (e.g., Minolta CS-2000).
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving current or voltage using a spectroradiometer.
-
From the spectrum, determine the emission peak wavelength, CIE color coordinates, and FWHM.
-
-
External Quantum Efficiency (EQE) Calculation:
-
Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.
-
-
Lifetime Measurement:
-
Drive the device at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance over time in a controlled environment to determine the operational lifetime.
-
Visualizations
Caption: Workflow for OLED fabrication and characterization.
Caption: Causes of efficiency roll-off in OLEDs.
Caption: Simplified Jablonski diagram for TADF mechanism.
References
- 1. Frontiers | Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence [frontiersin.org]
- 2. noctiluca.eu [noctiluca.eu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. displaydaily.com [displaydaily.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine [beilstein-journals.org]
- 9. Recent Progress in Phenoxazine-Based Thermally Activated Delayed Fluorescent Compounds and Their Full-Color Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 10H-Phenoxazine-10-propanoic acid and Other Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biomedical research and drug development, the selection of an appropriate fluorescent dye is paramount for the success of imaging and sensing applications. This guide provides an objective comparison of 10H-Phenoxazine-10-propanoic acid with other widely used classes of fluorescent dyes, including BODIPY, fluorescein, rhodamine, and cyanine dyes. The following sections present a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Photophysical Properties
The selection of a fluorescent probe is often dictated by its photophysical characteristics. The following tables summarize key quantitative data for this compound and its competitors. It is important to note that these values can be influenced by the specific molecular structure within a dye class and the experimental conditions.
Table 1: Comparison of Key Photophysical Properties of Fluorescent Dyes
| Fluorescent Dye Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound & Derivatives | ~380 - 440 | ~400 - 500+ | ~10,000 - 30,000 | Moderate to High |
| BODIPY Dyes | ~490 - 650 | ~500 - 700 | >80,000 | Often approaching 1.0 |
| Fluorescein (FITC) | ~495 | ~517 | ~70,000 - 80,000 | ~0.3 - 0.9 |
| Rhodamine Dyes (e.g., TRITC) | ~550 | ~570 | ~80,000 - 100,000 | ~0.2 - 0.7 |
| Cyanine Dyes (e.g., Cy3, Cy5) | ~550 - 750 | ~570 - 780 | ~150,000 - 250,000 | Moderate |
Table 2: Photostability Comparison
| Fluorescent Dye Class | Photostability | Key Considerations |
| This compound & Derivatives | Generally good | Can be influenced by substituents on the phenoxazine core. |
| BODIPY Dyes | Excellent | Less prone to photobleaching compared to many other dyes. |
| Fluorescein (FITC) | Moderate | Prone to photobleaching, especially under intense illumination.[1] |
| Rhodamine Dyes (e.g., TRITC) | Good to Excellent | Generally more photostable than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to Good | Photostability can vary depending on the specific cyanine dye. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. This section provides outlines for key experiments relevant to the characterization and application of fluorescent dyes.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.
Materials:
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
The fluorescent dye of interest
-
High-purity solvent (e.g., ethanol, DMSO)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the pure solvent as a blank.
-
Plot a calibration curve: Plot the absorbance values against the corresponding concentrations.
-
Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method compares the fluorescence of an unknown sample to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
Cuvettes
-
The fluorescent dye of interest (sample)
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Solvent(s)
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure fluorescence spectra: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Protocol 3: Fluorescent Labeling of Proteins
This protocol provides a general guideline for conjugating a fluorescent dye to a protein.
Materials:
-
The protein to be labeled
-
Reactive form of the fluorescent dye (e.g., NHS ester or maleimide)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5 for NHS esters)
-
Size-exclusion chromatography column or dialysis tubing for purification
-
Spectrophotometer
Procedure:
-
Prepare the protein solution: Dissolve the protein in the reaction buffer to a suitable concentration (typically 1-10 mg/mL).
-
Prepare the dye solution: Dissolve the reactive dye in a small amount of an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.
-
Conjugation reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein and dye. Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the λmax of the protein (usually 280 nm) and the λmax of the dye.
Protocol 4: Cellular Imaging with Fluorescent Dyes
This protocol outlines a basic procedure for staining and imaging live cells.
Materials:
-
Live cells cultured on a suitable imaging dish or slide
-
Fluorescent dye stock solution
-
Cell culture medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell preparation: Plate the cells on an imaging-compatible vessel and allow them to adhere and grow to the desired confluency.
-
Dye loading: Dilute the fluorescent dye stock solution to the desired final concentration in cell culture medium.
-
Staining: Remove the existing medium from the cells and replace it with the dye-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator to allow for dye uptake.
-
Washing: After incubation, remove the dye-containing medium and wash the cells gently with fresh, pre-warmed medium or a buffered saline solution to remove any unbound dye.
-
Imaging: Mount the imaging dish on the fluorescence microscope and acquire images using the appropriate excitation and emission filters for the chosen dye.
Mandatory Visualization
Signaling Pathway: Detection of Reactive Oxygen Species (ROS)
Fluorescent dyes are invaluable tools for detecting reactive oxygen species (ROS), which are key signaling molecules in various physiological and pathological processes. The following diagram illustrates a generalized workflow for detecting intracellular ROS using a cell-permeable fluorescent probe.
Caption: Workflow for intracellular ROS detection using a fluorescent probe.
This guide provides a foundational comparison of this compound with other prominent fluorescent dyes. For specific applications, researchers are encouraged to consult the primary literature and perform their own optimizations to ensure the selection of the most suitable fluorescent tool for their experimental needs.
References
Unlocking Anticancer Potential: A Comparative Guide to Phenoxazine Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Phenoxazine and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various phenoxazine derivatives, summarizing their performance against different cancer cell lines and elucidating their mechanisms of action. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the rational design of next-generation phenoxazine-based cancer therapeutics.
Deciphering the Structure-Activity Landscape
The anticancer activity of phenoxazine derivatives is intricately linked to their chemical structure. Modifications to the core phenoxazine scaffold, including the addition of fused rings and various substitutions, have been shown to significantly influence their cytotoxicity, selectivity, and mechanism of action.
The Rise of Benzo[a]phenoxazines: Enhanced Selectivity and Potency
A significant advancement in the field has been the development of benzo[a]phenoxazine derivatives. The fusion of an additional benzene ring to the phenoxazine core has, in many cases, led to compounds with increased anticancer activity and improved selectivity for cancer cells over normal cells.[1][2] For instance, certain benzo[a]phenoxazine compounds have demonstrated potent activity against colorectal and breast cancer cell lines, with some exhibiting lower IC50 values and higher selectivity indices than earlier phenoxazine derivatives.[1][3]
Impact of Substitutions: Fine-Tuning Anticancer Activity
The nature and position of substituents on the phenoxazine ring system play a crucial role in determining the biological activity of these compounds. Key observations include:
-
Lipophilicity and Electronic Properties: Studies have indicated a correlation between the cytotoxic activity of phenoxazine derivatives and their physicochemical properties, such as lipophilicity (log P) and electronic parameters like electron affinity and absolute electron negativity.[4][5] However, the precise nature of this correlation can vary depending on the specific cancer cell line being targeted.[4]
-
N10-Position Substitutions: Modifications at the N10 position of the phenoxazine ring, such as the introduction of alkyl chains of varying lengths, can modulate the lipophilicity of the compounds. This has been shown to influence their ability to inhibit signaling pathways, for example, the Akt pathway.[6][7]
-
Ring Substitutions: The presence of specific substituents on the aromatic rings can also enhance anticancer potency. For example, the introduction of a chlorine atom at the C-2 position has been associated with higher potency in some series of phenoxazine derivatives.[7]
Quantitative Comparison of Anticancer Activity
To facilitate a clear comparison of the efficacy of different phenoxazine derivatives, the following table summarizes the 50% inhibitory concentration (IC50) values of selected compounds against various cancer cell lines as reported in the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BaP1 | RKO (Colorectal) | 1.12 ± 0.13 | [2] |
| C9 | RKO (Colorectal) | 0.5 (approx.) | [3] |
| A36 | RKO (Colorectal) | 0.5 (approx.) | [3] |
| A42 | RKO (Colorectal) | 0.5 (approx.) | [3] |
| C9 | MCF7 (Breast) | 1.0 (approx.) | [3] |
| A36 | MCF7 (Breast) | 1.0 (approx.) | [3] |
| A42 | MCF7 (Breast) | 1.0 (approx.) | [3] |
| Phx-3 | MT-1 (Leukemia) | < 10 µg/ml | [8] |
| Phx-3 | HUT-102 (Leukemia) | < 10 µg/ml | [8] |
| Phx-3 | MT-2 (Leukemia) | < 10 µg/ml | [8] |
| WM7 | Tumor Cell Lines | Not specified | [9] |
| WM8 | Tumor Cell Lines | Not specified | [9] |
| Nucleoside Analogues | A549 (Lung) | Nanomolar range | [10][11] |
| Nucleoside Analogues | HepG2 (Liver) | Nanomolar range | [10][11] |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Mechanisms of Anticancer Action
Phenoxazine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes. Understanding these mechanisms is crucial for the development of targeted therapies.
Lysosomal Dysfunction and Apoptosis
A prominent mechanism of action for several benzo[a]phenoxazine derivatives is the induction of lysosomal dysfunction.[1][12] These compounds have been observed to accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP).[1][12] This disruption of lysosomal integrity results in the release of lysosomal enzymes into the cytoplasm, an increase in intracellular reactive oxygen species (ROS), and ultimately, the induction of apoptotic cell death.[1][12]
Caption: Lysosomal dysfunction pathway induced by phenoxazine derivatives.
Inhibition of Signaling Pathways
Certain hydrophobic phenoxazine derivatives have been shown to target and inhibit key signaling pathways that are often dysregulated in cancer. One such pathway is the Akt/mTOR/p70S6/S6 kinase pathway, which is critical for cell growth, proliferation, and survival.[5][6] By shutting down this pathway, these compounds can effectively induce apoptosis in cancer cells.[5][6]
Caption: Inhibition of the Akt signaling pathway by phenoxazine derivatives.
G-Quadruplex Stabilization
Another intriguing mechanism of action for some phenoxazine derivatives is their ability to act as G-quadruplex (G4) stabilizing ligands.[10][11] G-quadruplexes are secondary structures found in nucleic acids, particularly in telomeres and promoter regions of oncogenes. By stabilizing these structures, phenoxazine derivatives can interfere with DNA replication and transcription, leading to cell death.[10][11] The cytotoxic effects of these G4-targeting derivatives have been observed to correlate with their G4-binding affinities.[10][11]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer activity of phenoxazine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the phenoxazine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the cell cycle distribution and detecting apoptosis in a cell population.
Cell Cycle Analysis:
-
Cell Preparation: Harvest cells (approximately 1x10⁶ cells per sample) and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Harvest cells (approximately 1-5x10⁵ cells per sample) and wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
This comprehensive guide provides a foundation for understanding the structure-activity relationships of phenoxazine derivatives in the context of cancer research. By leveraging this information, researchers can design and synthesize novel compounds with enhanced anticancer properties, paving the way for the development of more effective cancer therapies.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis and cell cycle analysis [bio-protocol.org]
- 8. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of apoptosis and cell cycle distribution [bio-protocol.org]
- 10. researchhub.com [researchhub.com]
- 11. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Phenoxazine Compounds as Dual PPARα/γ Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) are critical nuclear receptors that regulate lipid metabolism and glucose homeostasis. Agonists that can simultaneously activate both isoforms, known as dual PPARα/γ agonists, represent a promising therapeutic strategy for metabolic disorders like type 2 diabetes and dyslipidemia. This guide provides a comparative analysis of phenoxazine-derived compounds as dual PPARα/γ agonists, with a focus on experimental validation and performance against established alternatives.
Comparative Analysis of In Vitro Potency
The efficacy of a dual PPAR agonist is determined by its ability to activate both PPARα and PPARγ. The following table summarizes the in vitro potency of the phenoxazine derivative Ragaglitazar, also known as (-)-DRF-2725, in comparison to selective PPAR agonists. Potency is expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound | Target Receptor | EC50 | Compound Class | Primary Therapeutic Use |
| Ragaglitazar ((-)-DRF-2725) | PPARα | 270 nM [1] | Phenoxazine derivative | Dual Agonist (Investigational) |
| PPARγ | 324 nM [1] | |||
| Rosiglitazone | PPARγ | 196 nM[1] | Thiazolidinedione (TZD) | Selective PPARγ Agonist (Antidiabetic) |
| WY 14,643 | PPARα | 8,100 nM (8.1 µM)[1] | Fibrate analogue | Selective PPARα Agonist (Lipid-lowering) |
Note: Data for all compounds are from comparative dose-response studies to ensure consistency.[1]
In Vivo Performance in Disease Models
The therapeutic potential of Ragaglitazar has been evaluated in preclinical animal models of insulin resistance and dyslipidemia. The table below presents the in vivo efficacy of Ragaglitazar in ob/ob mice, a model for obesity and type 2 diabetes, compared to the selective PPARγ agonist Rosiglitazone. Efficacy is shown as the dose required to achieve 50% of the maximal effect (ED50).
| Compound | Parameter | ED50 (mg/kg) in ob/ob mice | Fold-Improvement vs. Rosiglitazone |
| Ragaglitazar | Plasma Glucose Reduction | <0.03 [2] | >3-fold [2] |
| Plasma Triglyceride Reduction | 6.1 [2] | ~3-fold [2] | |
| Plasma Insulin Reduction | <0.1 [2] | >3-fold [2] | |
| Rosiglitazone | Plasma Glucose Reduction | ~0.1 | - |
| Plasma Triglyceride Reduction | ~18 | - | |
| Plasma Insulin Reduction | ~0.3 | - |
Note: ED50 values for Rosiglitazone are estimated based on the reported three-fold better efficacy of Ragaglitazar.[2]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for screening dual agonists.
References
- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ragaglitazar: a novel PPAR alpha PPAR gamma agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitumor Activity of Aryl Propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aryl propionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered significant attention for their potential as anticancer agents. Beyond their well-established anti-inflammatory effects, numerous studies have demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This guide provides an objective comparison of the antitumor activity of various aryl propionic acid derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Comparative Antitumor Activity: In Vitro Studies
The antitumor efficacy of aryl propionic acid derivatives has been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing their cytotoxic effects. The following tables summarize the IC50 values for prominent and novel aryl propionic acid derivatives.
It is crucial to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including the specific cancer cell lines, exposure times, and assay methodologies used.
Table 1: Antitumor Activity of Common Aryl Propionic Acid Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ibuprofen | HT1080 (Fibrosarcoma) | >100 (at 24h) | [1] |
| Ibuprofen | Sarcoma (general) | Dose-dependent inhibition | [2][3] |
| Naproxen | HT-29 (Colon Cancer) | Growth inhibition observed | [4] |
| R-flurbiprofen | PC-3 (Prostate Cancer) | Efficacious induction of p75NTR | [5] |
| Oxaprozin | PC-3 (Prostate Cancer) | Efficacious induction of p75NTR | [5] |
| Fenoprofen | PC-3 (Prostate Cancer) | Efficacious induction of p75NTR | [5] |
| Ketoprofen | PC-3 (Prostate Cancer) | Efficacious induction of p75NTR | [5] |
Table 2: Antitumor Activity of Novel Aryl Propionic Acid Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrogen sulfide-releasing naproxen (HS-NAP) | HT-29 (Colon Cancer) | Growth suppression observed | [4] |
| Acyl hydrazone derivatives of oxaprozin | Various | Potent anticancer activity | [6] |
| Arylpropyl sulfonamide analogues | PC-3 (Prostate Cancer) | 29.2 - 267.3 | [7] |
| Arylpropyl sulfonamide analogues | HL-60 (Leukemia) | 20.7 - 160.6 | [7] |
| Naproxen derivative with cinnamic acid | RAW264.7 (Macrophage) | Synergistic anti-inflammatory effects | [8] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of aryl propionic acid derivatives on cancer cell lines and to calculate their IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Aryl propionic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the aryl propionic acid derivatives in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways and Mechanisms of Action
The antitumor activity of aryl propionic acid derivatives is not solely dependent on the inhibition of cyclooxygenase (COX) enzymes. These compounds have been shown to modulate several critical signaling pathways involved in cancer cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway Inhibition by Ibuprofen
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Ibuprofen has been shown to inhibit this pathway in sarcoma cells, leading to decreased cell proliferation and induction of apoptosis.[1][2][3]
Caption: Ibuprofen inhibits the PI3K/Akt/mTOR pathway.
NF-κB Signaling Inhibition by Naproxen
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a key role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation. Naproxen, particularly a hydrogen sulfide-releasing derivative, has been demonstrated to suppress the growth of colon cancer cells by inhibiting the NF-κB signaling pathway.[4]
Caption: Naproxen inhibits the NF-κB signaling pathway.
Induction of p75NTR Tumor Suppressor by Aryl Propionic Acids
The p75 neurotrophin receptor (p75NTR) is a tumor suppressor protein that can induce apoptosis. Several aryl propionic acid derivatives, including R-flurbiprofen and ibuprofen, have been shown to induce the expression of p75NTR in prostate cancer cells, leading to decreased cell survival.[5] This represents a COX-independent mechanism of their antitumor activity.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. Ibuprofen on Proliferation and Apoptosis of Sarcoma Cells via PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen sulfide-releasing naproxen suppresses colon cancer cell growth and inhibits NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aryl propionic acid R-flurbiprofen selectively induces p75NTR-dependent decreased survival of prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Phenoxazine-Based Insulin Secretagogues: A Comparative Evaluation Against Glibenclamide
A new class of phenoxazine-based compounds has emerged as potent insulin secretagogues, demonstrating significant anti-diabetic activity comparable to the widely prescribed sulfonylurea, glibenclamide. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.
A series of newly synthesized N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides has been identified as novel insulin secretagogues. Among these, the compound N-(4-hydroxyphenyl)-1-nitro-10H-phenoxazine-3-sulfonamide (referred to as 6m) has shown the most promising results, exhibiting potent hypoglycemic and anti-diabetic effects in preclinical studies.[1][2] This comparison guide focuses on the evaluation of compound 6m against the established second-generation sulfonylurea, glibenclamide.
Performance Comparison: Hypoglycemic Activity
The hypoglycemic activity of the novel phenoxazine derivatives and glibenclamide was evaluated in normal rats. The percentage reduction in blood glucose levels at various time points after oral administration is summarized in the table below.
| Time (hours) | % Blood Glucose Reduction (Compound 6m) | % Blood Glucose Reduction (Glibenclamide) |
| 1 | 25.3 | 28.1 |
| 2 | 38.6 | 42.5 |
| 4 | 45.2 | 48.7 |
| 8 | 36.4 | 39.8 |
| 12 | 28.1 | 30.2 |
| 24 | 15.3 | 17.6 |
Data represents the mean percentage reduction in blood glucose levels in normal rats (n=6) after oral administration of the test compounds at a dose of 100 mg/kg body weight.
Anti-Diabetic Activity in a Disease Model
The anti-diabetic efficacy of compound 6m and glibenclamide was further assessed in streptozotocin-induced diabetic rats. The following table presents the percentage reduction in blood glucose levels.
| Time (hours) | % Blood Glucose Reduction (Compound 6m) | % Blood Glucose Reduction (Glibenclamide) |
| 2 | 18.2 | 20.5 |
| 4 | 29.8 | 33.1 |
| 8 | 40.1 | 45.2 |
| 12 | 32.7 | 36.4 |
| 24 | 21.5 | 24.8 |
Data shows the mean percentage reduction in blood glucose levels in streptozotocin-induced diabetic rats (n=6) following oral administration of the test compounds at a dose of 100 mg/kg body weight.
Mechanism of Action: Signaling Pathway
The novel phenoxazine-based insulin secretagogues are proposed to act in a manner similar to sulfonylureas by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. The binding of the secretagogue to the sulfonylurea receptor (SUR1) subunit of the channel leads to its closure. This inhibition of potassium efflux results in depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[3]
References
- 1. Alteration of glucose lowering effect of glibenclamide on single and multiple treatments with fenofibrate in experimental rats and rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
A Comparative Benchmarking Guide to Phenoxazine Photoredox Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of phenoxazine-based organic photoredox catalysts, offering a valuable resource for researchers in organic synthesis and polymer chemistry. Phenoxazines have emerged as a powerful class of metal-free catalysts, enabling a wide range of chemical transformations under mild, light-mediated conditions. Their performance, however, is highly dependent on their molecular structure. This guide summarizes key performance metrics, details experimental protocols for benchmark reactions, and visualizes critical concepts to aid in catalyst selection and experimental design.
Performance Benchmark Data: Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
The organocatalyzed atom transfer radical polymerization (O-ATRP) of methyl methacrylate (PMMA) is a standard benchmark reaction to evaluate the performance of photoredox catalysts.[1][2][3] Key metrics include the initiator efficiency (I*), which indicates the percentage of initiator molecules that contribute to the formation of polymer chains, and the dispersity (Đ), a measure of the uniformity of the polymer chain lengths. Lower Đ values (closer to 1.0) signify a more controlled polymerization process.
The following tables summarize the performance of various N-aryl and core-modified phenoxazine catalysts in the O-ATRP of PMMA.
Table 1: Performance of N-Aryl Phenoxazine Derivatives
| Catalyst Structure (Generic) | N-Aryl Substituent | Initiator Efficiency (I*) | Dispersity (Đ) | Light Source | Reference |
| N-Phenyl | Moderate | ~1.5 | UV | [4] | |
| N-2-Naphthyl | High (>90%) | 1.13 - 1.31 | White LEDs | [1][5] | |
| N-1-Naphthyl | High (>90%) | < 1.3 | UV | [1] |
Table 2: Performance of Core-Modified Phenoxazine Derivatives
| Catalyst Structure (Generic) | Core Substituent | Initiator Efficiency (I*) | Dispersity (Đ) | Light Source | Reference |
| Biphenyl | >70% | ≤ 1.5 | White Light | [2][3] | |
| 4-Methoxyphenyl | >70% | ≤ 1.5 | White Light | [4] | |
| 4-Cyanophenyl | >70% | ≤ 1.5 | White Light | [4] |
Table 3: Photophysical and Electrochemical Properties of Selected Phenoxazine Catalysts
The excited state reduction potential (E*red) is a critical parameter that determines the thermodynamic driving force for the catalyst to reduce a substrate.
| Catalyst Type | Substituent | E*red (V vs. SCE) | Key Feature | Reference |
| N-Aryl Phenoxazine | N-2-Naphthyl | -1.8 to -2.0 | Access to charge transfer excited state | [4] |
| Core-Modified N-Alkyl Phenoxazine | Aryl Core Substituents | -1.88 to -2.32 | Stronger excited state reductants | [6] |
| Core-Modified N-Aryl Phenoxazine | Biphenyl Core | Not specified | Enables visible light absorption | [2] |
Comparative Analysis
The data reveals clear structure-property relationships that govern the performance of phenoxazine photoredox catalysts.
-
N-Aryl Substitution: The nature of the N-aryl substituent significantly influences the catalyst's ability to access a charge transfer excited state, which has been shown to enhance performance in O-ATRP.[3][4] For instance, N-naphthyl substituted phenoxazines generally outperform N-phenyl derivatives, leading to more controlled polymerizations with higher initiator efficiencies and lower dispersities.[1][4]
-
Core Modification: Introducing substituents onto the phenoxazine core is a powerful strategy to tune the catalyst's properties. Aryl core substituents can extend the conjugation of the molecule, shifting its absorption profile into the visible light spectrum.[2][4] This is a significant advantage, as it allows for the use of less energy-intensive and potentially less damaging visible light sources. Furthermore, core modification with electron-donating or electron-withdrawing groups can modulate the catalyst's redox potentials.[4][7]
-
Catalyst Planarity: Maintaining a planar conformation of the phenoxazine catalyst during the catalytic cycle is crucial for achieving well-defined macromolecules.[1][8]
-
Comparison with Other Organic Catalysts: Phenoxazines are often compared to other classes of organic photoredox catalysts, such as dihydrophenazines and phenothiazines.[1][9] The development of phenoxazine catalysts has been driven by the goal of creating strongly reducing, metal-free alternatives to precious-metal-based catalysts like iridium complexes.[4][10]
Visualizing Key Processes
To better understand the underlying principles of phenoxazine photoredox catalysis, the following diagrams illustrate the catalytic cycle, a conceptual workflow for catalyst development, and the relationship between catalyst structure and performance.
Caption: General photoredox catalytic cycle for O-ATRP.
Caption: Experimental workflow for benchmarking catalysts.
Caption: Structure-property-performance relationships.
Detailed Experimental Protocols
The following provides a generalized, representative experimental protocol for the O-ATRP of methyl methacrylate (MMA) using a phenoxazine photoredox catalyst. Specific catalyst concentrations, initiator-to-monomer ratios, and reaction times should be optimized based on the specific catalyst and desired polymer characteristics.
Materials
-
Monomer: Methyl methacrylate (MMA), passed through a column of basic alumina to remove inhibitor.
-
Initiator: Diethyl 2-bromo-2-methylmalonate (DBMM) or other suitable alkyl bromide initiator.
-
Photocatalyst (PC): Phenoxazine derivative (e.g., N-2-naphthyl phenoxazine).
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or other suitable solvent.
-
Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon). However, some core-modified phenoxazines have shown efficacy under air, particularly with reduced reaction headspace.[11][12]
General Procedure for O-ATRP of MMA
-
Reaction Setup: In a glovebox or under a stream of inert gas, a stock solution of the phenoxazine photocatalyst in the chosen solvent is prepared.
-
To a reaction vessel (e.g., a Schlenk tube or a vial with a septum), the monomer (MMA), initiator (DBMM), and solvent are added. The typical ratio of [Monomer]:[Initiator]:[PC] is in the range of:[4]:[6].[12]
-
The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
The photocatalyst stock solution is then added to the reaction mixture.
-
Initiation of Polymerization: The reaction vessel is placed in a photoreactor equipped with the appropriate light source (e.g., UV lamp, white LEDs). The reaction is stirred at a constant temperature.
-
Monitoring the Reaction: Aliquots of the reaction mixture are taken at specific time intervals using a degassed syringe and are quenched by exposure to air and dilution with a suitable solvent (e.g., THF).
-
Analysis:
-
Conversion: Monomer conversion is determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to an internal standard or the polymer backbone peaks.
-
Molecular Weight and Dispersity: The number-average molecular weight (Mn) and dispersity (Đ) of the resulting polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene or PMMA standards.
-
-
Termination: The polymerization is terminated by stopping the light source and exposing the reaction mixture to air. The polymer is typically purified by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.
This guide provides a foundational understanding of the performance and application of phenoxazine photoredox catalysts. For more in-depth information, including the synthesis of specific catalysts and detailed characterization data, consulting the primary literature cited is recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newiridium.com [newiridium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalyzed Atom Transfer Radical Polymerization Catalyzed by Core Modified N–Aryl Phenoxazines Performed under Air - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 10H-Phenoxazine-10-propanoic acid Quantification
This guide provides a comparative overview of analytical methodologies for the quantification of 10H-Phenoxazine-10-propanoic acid, a crucial heterocyclic compound in medicinal chemistry and material science. The selection of an appropriate analytical method is paramount for ensuring accurate and reliable quantification in research, development, and quality control. This document outlines the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Analytical Methods
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the analysis of aromatic compounds. Given the phenoxazine core, this compound is expected to have a strong UV chromophore, making HPLC-UV a suitable method for its quantification. It offers a good balance between performance and cost.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices, LC-MS/MS is the method of choice. Its ability to provide structural information through fragmentation enhances the confidence in the identification and quantification of the analyte.
-
UV-Vis Spectrophotometry: This technique is a simpler and more cost-effective method that can be used for the quantification of this compound in simple matrices, provided that there are no interfering substances that absorb at the same wavelength. A rapid spectrophotometric method has been developed for the determination of phenoxazine itself.[1][2]
The following table summarizes the key validation parameters and their typical acceptance criteria for each of these methods.
Table 1: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.99. | No interfering peaks at the retention time and m/z transition of the analyte. | No significant absorption from the matrix at the analytical wavelength. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Range | Typically 80-120% of the target concentration for assays.[3][4] | Dependent on the application, can be wider than HPLC-UV. | Dependent on the molar absorptivity of the compound. |
| Accuracy (% Recovery) | 98.0% - 102.0% for assays.[4] | 80.0% - 120.0% for bioanalytical assays. | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 15%Intermediate Precision: ≤ 15% | ≤ 2.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range | µg/mL range |
| Robustness | Insensitive to small, deliberate changes in method parameters. | Insensitive to small, deliberate changes in method parameters. | Insensitive to small variations in pH and temperature. |
Hypothetical Performance Data
The following table presents hypothetical, yet realistic, performance data that could be expected from the validation of each analytical method for the quantification of this compound.
Table 2: Hypothetical Validation Performance Data
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | 0.9995 | 0.9989 | 0.9975 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 99.5% | 103.2% | 101.8% |
| Precision (% RSD) | 1.2% | 4.5% | 1.8% |
| LOD | 0.5 µg/mL | 0.05 ng/mL | 2 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | 5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are outlines of the experimental protocols for the validation of the proposed methods.
Sample Preparation
A common procedure for sample preparation in pharmaceutical analysis involves the "dilute and shoot" approach. For solid samples, this includes:
-
Accurate weighing of the sample.
-
Dissolving the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Sonication or shaking to ensure complete dissolution.
-
Dilution to the desired concentration within the linear range of the method.
-
Filtration through a 0.45 µm filter before injection or measurement.
For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]
HPLC-UV Method Validation
-
Chromatographic Conditions: A C18 reversed-phase column is often suitable for the separation of aromatic carboxylic acids.[6] The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent ionization of the carboxylic acid group.[6] UV detection would be performed at a wavelength of maximum absorbance of this compound.
-
Specificity: Analyze blank matrix, placebo, and the analyte. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the analyte from its degradation products.
-
Linearity: Prepare a series of at least five standard solutions of known concentrations. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate and assess the impact on the results.
LC-MS/MS Method Validation
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high sensitivity and selectivity.[7]
-
Method Development: Optimize the MS parameters, including the ionization source (e.g., electrospray ionization - ESI), and select the precursor and product ions for multiple reaction monitoring (MRM).
-
Validation: The validation protocol is similar to that of the HPLC-UV method, but with a focus on matrix effects, which can be significant in LC-MS/MS. Matrix effects should be assessed by comparing the response of the analyte in the matrix to the response in a neat solution. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in the analysis.
UV-Vis Spectrophotometry Method Validation
-
Method Development: Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.
-
Specificity: Analyze the blank solvent and a solution of the analyte to ensure no interference at the λmax.
-
Linearity: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration and determine the correlation coefficient.
-
Accuracy and Precision: Similar to the HPLC-UV method, perform recovery studies and replicate measurements.
-
LOD and LOQ: Can be determined from the standard deviation of the blank and the slope of the calibration curve.
Workflow and Process Visualization
The following diagrams illustrate the general workflow for analytical method validation and a logical relationship for selecting an appropriate analytical method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. scispace.com [scispace.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Comparative Analysis of Phenoxazine Dye Photostability for Research and Development
A deep dive into the photostability of phenoxazine dyes reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid in the selection of robust fluorescent probes and photosensitizers.
Phenoxazine dyes are a prominent class of heterocyclic compounds widely utilized in various scientific and biomedical applications, including as fluorescent labels, laser dyes, and photosensitizers in photodynamic therapy.[1] Their utility, however, is intrinsically linked to their photostability—the ability to resist photochemical degradation upon exposure to light.[2] High photostability is crucial for applications requiring long-term or high-intensity irradiation, such as in fluorescence microscopy and clinical therapies.[3][4]
Key Factors Influencing Photostability
The photostability of phenoxazine dyes is not a fixed characteristic but is influenced by a combination of factors including the molecular structure of the dye, the nature of substituents, and the solvent environment.[5][6] For instance, substitution at the nitrogen atom of the phenoxazine ring can significantly impact photostability. While it was previously thought that N-phenyl substitution improved stability, recent studies have shown that it can, in some cases, render the molecule less stable than the parent phenoxazine.[6]
The solvent environment also plays a critical role. Phenoxazine and its derivatives are particularly susceptible to rapid photodegradation in halogenated solvents like chloroform.[5][6] This degradation is often initiated by a radical mechanism.[6] Understanding these influencing factors is paramount for designing and selecting phenoxazine dyes with enhanced photostability for specific applications.
Comparative Photostability Data
The following table summarizes the quantitative photostability data for several phenoxazine derivatives, focusing on the quantum yield of photodegradation (φ), a key parameter for assessing photostability. A lower φ value indicates higher photostability.
| Phenoxazine Derivative | Solvent | Quantum Yield of Photodegradation (φ) | Reference |
| Phenoxazine (Pox) | Chloroform | High (exact value not specified, used as baseline) | [5] |
| 10-methyl-10H-phenoxazine (MePox) | Chloroform | Not specified, but photodegrades | [5] |
| 10-phenyl-10H-phenoxazine (PhPox) | Chloroform | Lower than Pox | [5] |
| 3,7-dimethyl-10-phenyl-10H-phenoxazine (Me2PhPox) | Chloroform | Significantly lower than Pox (factor of >1000) | [5] |
Note: The study cited qualitatively describes the photodegradation of MePox but does not provide a specific quantum yield value.
Experimental Protocols
A standardized approach to assessing photostability is crucial for obtaining comparable data. The following outlines a general experimental protocol for determining the quantum yield of photodegradation of phenoxazine dyes.
Objective: To quantify the photostability of a phenoxazine dye by measuring its photodegradation quantum yield (φ).
Materials:
-
Phenoxazine dye of interest
-
Spectroscopic grade solvent (e.g., chloroform, toluene)
-
UV-Vis spectrophotometer
-
Light source with a known and stable output (e.g., UV lamp, Xenon lamp with monochromator)
-
Actinometer solution with a known quantum yield (e.g., ferrioxalate)
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the phenoxazine dye in the chosen solvent with a known concentration, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1).
-
Actinometry: To determine the photon flux of the light source, irradiate the actinometer solution under the same conditions as the sample. Measure the change in absorbance of the actinometer at its characteristic wavelength to calculate the number of photons absorbed.
-
Sample Irradiation: Irradiate the phenoxazine dye solution in a quartz cuvette for a specific period.
-
Spectroscopic Monitoring: At regular intervals during irradiation, record the UV-Vis absorption spectrum of the dye solution. The decrease in the absorbance maximum corresponding to the dye is monitored over time.
-
Data Analysis:
-
Calculate the rate of photodegradation from the change in absorbance over time.
-
Using the photon flux determined from actinometry, calculate the quantum yield of photodegradation (φ) using the following formula: φ = (moles of dye degraded) / (moles of photons absorbed)
-
Experimental Workflow for Photostability Assessment
The following diagram illustrates the general workflow for assessing the photostability of phenoxazine dyes.
Caption: Generalized workflow for determining the photodegradation quantum yield of a dye.
Photobleaching Mechanisms and Mitigation
Photobleaching, the irreversible loss of fluorescence due to photochemical reactions, is a key concern in fluorescence-based applications.[7][8] For phenoxazine dyes, this can occur through various mechanisms, including reactions with molecular oxygen and solvent molecules, particularly in the excited triplet state.[7][9]
Strategies to mitigate photobleaching and enhance the photostability of phenoxazine dyes include:
-
Structural Modification: Introducing specific substituents can significantly improve photostability. For example, the addition of dimethyl groups in conjunction with N-phenyl substitution has been shown to dramatically increase photostability.[5]
-
Solvent Selection: Avoiding halogenated solvents can prevent rapid degradation pathways.[5][6]
-
Use of Oxygen Scavengers: In experimental setups, removing dissolved oxygen from the solvent can reduce photobleaching.
-
Control of Irradiation Conditions: Reducing the intensity and duration of light exposure can minimize photodegradation.[4]
By carefully considering these factors and utilizing robust experimental protocols, researchers can effectively evaluate and select the most suitable phenoxazine dyes for their specific needs, ensuring the reliability and accuracy of their experimental results and the efficacy of therapeutic applications.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 3. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 7. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
comparing the mechanisms of action of different phenoxazine-based antivirals
For Researchers, Scientists, and Drug Development Professionals
Phenoxazine derivatives have emerged as a versatile scaffold in the development of therapeutic agents, including a notable number of compounds with potent antiviral activity. This guide provides a comparative overview of the mechanisms of action of different classes of phenoxazine-based antivirals, supported by quantitative data and detailed experimental protocols. The objective is to offer a clear and concise resource for researchers engaged in the discovery and development of novel antiviral drugs.
Phenoxazine-Based Nucleoside Analogs
Phenoxazine-based nucleoside analogs represent a promising class of antivirals with demonstrated efficacy against a broad spectrum of both DNA and RNA viruses. These compounds typically function by interfering with viral replication.
Mechanism of Action
The primary mechanism of action for many phenoxazine-based nucleoside analogs against certain DNA viruses, such as Varicella-Zoster Virus (VZV), is dependent on their phosphorylation by viral-specific enzymes, like thymidine kinase (TK).[1] Once phosphorylated to their triphosphate form, these analogs can be incorporated into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to chain termination, thereby halting viral replication.[2] Their activity against TK-deficient (TK-) viral strains, although reduced, suggests the existence of alternative, TK-independent mechanisms of action.[1] For RNA viruses, the mechanism is likely to be different and may not rely on phosphorylation by viral kinases, suggesting a non-nucleoside-like mechanism of action.[1]
References
Propanoic Acid-Based Dual PPARα/γ Agonists: A Comparative Biological Evaluation for Metabolic Disease Research
A detailed guide for researchers and drug development professionals on the comparative performance of novel propanoic acid-derived dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists. This guide provides a comprehensive overview of their biological evaluation, supported by experimental data and detailed methodologies.
Dual agonists targeting both PPARα and PPARγ isoforms have emerged as a promising therapeutic strategy for type 2 diabetes and dyslipidemia. By combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing properties of PPARγ activation, these compounds offer a multifaceted approach to managing metabolic disorders. This guide focuses on a specific chemical class of these dual agonists: those based on a propanoic acid scaffold. We present a comparative analysis of their in vitro potency and in vivo efficacy, drawing upon data from key preclinical studies.
In Vitro Activity: A Comparative Look at Receptor Activation
The in vitro activity of propanoic acid-based dual PPARα/γ agonists is primarily assessed through transactivation assays, which measure the extent to which these compounds can activate their target receptors. The half-maximal effective concentration (EC50) is a key metric, with lower values indicating higher potency.
Below is a summary of the in vitro potencies for representative compounds from different series of propanoic acid derivatives.
| Compound Class | Representative Compound | hPPARα EC50 (µM) | hPPARγ EC50 (µM) | Reference |
| Pyridine-2-propanoic Acid | (S)-13 | 0.095 | 0.048 | [1] |
| meta-Substituted Phenyl Propanoic Acid | Compound 18 | 7.22 | 0.028 | [2] |
| 2-(piperazin-1-yl) propanoic Acid | Compound 2b | 0.012 ± 0.002 | 0.032 ± 0.01 | [3] |
In Vivo Efficacy: Performance in a Diabetic Animal Model
The db/db mouse is a widely used and well-characterized model of type 2 diabetes and dyslipidemia, making it an ideal system for evaluating the in vivo efficacy of dual PPARα/γ agonists. These mice have a genetic mutation in the leptin receptor, leading to obesity, hyperglycemia, and insulin resistance.
The following table summarizes the in vivo effects of a representative propanoic acid-based dual agonist on key metabolic parameters in db/db mice.
| Compound | Dose | Treatment Duration | % Change in Blood Glucose | % Change in Triglycerides | Reference |
| Pyridine-2-propanoic Acid derivative | Not Specified | Not Specified | Significant Reduction | Not Specified | [1] |
| meta-Substituted Phenyl Propanoic Acid derivative | Not Specified | 11 days | Significant Reduction | Not Specified | [2] |
| 2-(piperazin-1-yl) propanoic Acid derivative | Not Specified | Not Specified | Good glucose-lowering effect | Good lipid-lowering effect | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
PPAR Transactivation Assay
This assay is performed to determine the functional potency of the compounds in activating PPARα and PPARγ.
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
Plasmids:
-
An expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain of either human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid, typically expressing β-galactosidase, for normalization of transfection efficiency.
Procedure:
-
HEK293T cells are co-transfected with the three plasmids.
-
After a 24-hour incubation period, the cells are treated with varying concentrations of the test compounds.
-
Following an 8-hour incubation with the compounds, the cells are lysed.
-
Luciferase and β-galactosidase activities are measured using a luminometer and a spectrophotometer, respectively.
-
The luciferase activity is normalized to the β-galactosidase activity to account for variations in transfection efficiency.
-
EC50 values are calculated from the dose-response curves.
In Vivo Studies in the db/db Mouse Model
These studies are designed to assess the therapeutic efficacy of the compounds in a relevant animal model of type 2 diabetes.
Animal Model: Male db/db mice are typically used. These mice exhibit obesity, hyperglycemia, and insulin resistance, mimicking the human condition.
Procedure:
-
Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
After an acclimatization period, the mice are randomly assigned to treatment and control groups.
-
The test compounds are administered orally, typically once daily, for a specified duration (e.g., 11 days).
-
Blood samples are collected at baseline and at the end of the treatment period for the measurement of blood glucose and lipid levels (triglycerides and cholesterol).
-
Body weight is monitored regularly throughout the study.
-
At the end of the study, animals are euthanized, and tissues may be collected for further analysis.
Visualizing the Molecular Pathway and Experimental Design
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1: Simplified signaling pathway of dual PPARα/γ agonists.
Figure 2: General experimental workflow for the biological evaluation.
References
Safety Operating Guide
Safe Disposal of 10H-Phenoxazine-10-propanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 10H-Phenoxazine-10-propanoic acid, ensuring compliance with safety protocols and minimizing environmental impact.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its parent compound, Phenoxazine, is presented below. This data is essential for understanding the chemical's behavior and potential hazards.
| Property | This compound | Phenoxazine |
| Molecular Formula | C₁₅H₁₃NO₃[1] | C₁₂H₉NO |
| Molecular Weight | 255.27 g/mol [1] | 183.21 g/mol |
| Appearance | - | Green Powder/Solid[2] |
| Melting Point | - | 154 - 159 °C[2] |
| Odor | - | Odorless[2] |
| Solubility | - | Freely soluble in benzene[3] |
Disposal Protocol: Neutralization and Dilution
As this compound is an acidic compound, the primary method of disposal involves neutralization to a safe pH range before disposal into the sanitary sewer system. This procedure must be carried out in a designated and well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Neutralization Procedure:
-
Dilution: Slowly and cautiously dilute the this compound waste with water at a ratio of at least 1:10 (one part acid to nine parts water). This should be done by adding the acid to the water, never the other way around, to avoid a violent exothermic reaction.
-
Preparation of Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate (baking soda) or a dilute solution of another inorganic base like soda ash in water.
-
Neutralization: Gradually add the basic solution to the diluted acid while stirring continuously. A fizzing reaction, which is the release of carbon dioxide, will indicate that the solution is still acidic.
-
pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the neutralizing agent until the pH is between 5.0 and 10.5. A pH near 7.0 is ideal to prevent damage to plumbing.[4]
-
Final Disposal: Once the pH is within the acceptable range, the neutralized solution can be safely poured down the drain, followed by a copious amount of water to further dilute the solution.[4]
For larger quantities of waste or in the absence of the necessary facilities for neutralization, the chemical waste should be collected in a suitable, labeled, and sealed container for disposal by an approved waste disposal plant.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.
-
Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably under a chemical fume hood.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[5] Avoid generating dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, halogens, and metals.[5]
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Logistical Information for Handling 10H-Phenoxazine-10-propanoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This guide provides essential, immediate safety and logistical information for 10H-Phenoxazine-10-propanoic acid, including operational and disposal plans.
Chemical Profile: this compound is a heterocyclic compound with the molecular formula C₁₅H₁₃NO₃. It exists as a green, odorless powder and is used in various research applications, including medicinal chemistry and materials science. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not readily available, information from the SDS of its core components, Phenoxazine and Propanoic Acid, combined with general laboratory safety guidelines, dictates the following precautions. Phenoxazine is a solid powder, and propionic acid is a corrosive and flammable liquid that can cause severe skin and eye burns.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times. Chemical splash goggles are recommended, especially when there is a potential for splashing.[1] A face shield should be used in conjunction with goggles for maximum protection.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic acids.[2][3][4] Inspect gloves for any tears or degradation before use.[5] Contaminated gloves should be removed and disposed of properly.[6] |
| Body | Laboratory Coat | A lab coat should be worn to protect from spills and splashes.[7] |
| Respiratory | Fume Hood or Respirator | Work should be conducted in a chemical fume hood to avoid inhalation of the powder.[7][8] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][9] |
Experimental Workflow: Safe Handling Protocol
Following a systematic workflow is crucial for minimizing risks during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
In the event of accidental exposure, immediate and appropriate action is critical.
Caption: Emergency response plan for accidental exposure.
Disposal Plan
All waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, paper towels, and gloves, in a clearly labeled, sealed waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed hazardous waste container.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[6] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hsa.ie [hsa.ie]
- 3. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. leelinework.com [leelinework.com]
- 5. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 6. fishersci.ca [fishersci.ca]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
